Technical Documentation Center

1-Propylpiperidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Propylpiperidine-2-carboxylic acid
  • CAS: 926275-68-5

Core Science & Biosynthesis

Foundational

A Guide to the Spectroscopic Characterization of 1-Propylpiperidine-2-carboxylic acid

This technical guide provides a detailed exploration of the spectroscopic properties of 1-Propylpiperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document off...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic properties of 1-Propylpiperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach not only provides a valuable reference for the characterization of 1-Propylpiperidine-2-carboxylic acid but also serves as an educational tool for spectroscopic interpretation of N-substituted piperidine derivatives.

Introduction to 1-Propylpiperidine-2-carboxylic acid

1-Propylpiperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid, is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural significance lies in the combination of a chiral piperidine ring and a carboxylic acid functionality, making it a valuable building block in medicinal chemistry. Notably, it is a precursor in the synthesis of local anesthetics such as ropivacaine.[1] A thorough understanding of its spectroscopic characteristics is therefore crucial for synthesis verification, quality control, and the development of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Propylpiperidine-2-carboxylic acid, based on the known spectra of piperidine-2-carboxylic acid and the established effects of N-alkylation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 1-Propylpiperidine-2-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the propyl group and the piperidine ring. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of carboxylic acids.[2]

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
COOH10.0 - 12.0broad singlet1H
H-2 (piperidine)~3.0 - 3.2doublet of doublets1H
H-6 (piperidine, axial)~2.8 - 3.0multiplet1H
H-6 (piperidine, equatorial)~2.3 - 2.5multiplet1H
N-CH₂ (propyl)~2.2 - 2.4multiplet2H
H-3, H-4, H-5 (piperidine)~1.4 - 1.9multiplets6H
CH₂ (propyl)~1.5 - 1.7multiplet2H
CH₃ (propyl)~0.9triplet3H

Table 1: Predicted ¹H NMR data for 1-Propylpiperidine-2-carboxylic acid.

Expert Insights: The introduction of the N-propyl group is expected to cause a downfield shift of the adjacent piperidine protons (H-2 and H-6) compared to the parent pipecolic acid.[3] The complexity of the piperidine ring proton signals arises from chair conformations and their corresponding axial and equatorial positions, leading to complex splitting patterns.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

CarbonPredicted Chemical Shift (ppm)
C=O~175 - 180
C-2 (piperidine)~60 - 65
C-6 (piperidine)~50 - 55
N-CH₂ (propyl)~50 - 55
C-4 (piperidine)~25 - 30
C-3, C-5 (piperidine)~20 - 25
CH₂ (propyl)~20 - 25
CH₃ (propyl)~10 - 15

Table 2: Predicted ¹³C NMR data for 1-Propylpiperidine-2-carboxylic acid.

Expert Insights: The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom and the substitution pattern. The N-propylation will have a noticeable effect on the chemical shifts of C-2 and C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Propylpiperidine-2-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group.

Predicted IR Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (alkane)2850 - 2960Medium to Strong
C=O stretch (carboxylic acid)1700 - 1725Strong
C-N stretch1000 - 1250Medium

Table 3: Predicted IR absorption bands for 1-Propylpiperidine-2-carboxylic acid.

Expert Insights: The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which often overlaps with the C-H stretching vibrations.[4][5] This broadening is due to strong intermolecular hydrogen bonding.[4] The C=O stretch will be a sharp and intense peak, confirming the presence of the carbonyl group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of 1-Propylpiperidine-2-carboxylic acid is approximately 171.1259 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ with an m/z of approximately 172.1332.

Expert Insights on Fragmentation: The fragmentation pattern in mass spectrometry can provide valuable structural information. For 1-Propylpiperidine-2-carboxylic acid, common fragmentation pathways would likely involve:

  • Loss of the carboxylic acid group: A significant fragment would be expected from the loss of COOH (45 Da), resulting in an ion at m/z ~126.

  • Alpha-cleavage: Cleavage of the bond between C-2 and the carboxylic acid group.

  • Cleavage within the N-propyl group: Fragmentation of the propyl chain can also occur.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Propylpiperidine-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • For liquid samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

  • Spectrum Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of 1-Propylpiperidine-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Calibrate the mass analyzer using a known standard.

  • Spectrum Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in the desired mass range.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the correlation between the molecular structure of 1-Propylpiperidine-2-carboxylic acid and its expected spectroscopic data.

Spectroscopic_Correlation cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry struct 1-Propylpiperidine-2-carboxylic acid HNMR ¹H NMR struct->HNMR Proton Environment CNMR ¹³C NMR struct->CNMR Carbon Skeleton IR IR struct->IR Functional Groups MS MS struct->MS Molecular Weight & Fragmentation

Caption: Correlation of molecular structure with spectroscopic techniques.

Fragmentation_Pathway M [M+H]⁺ m/z ≈ 172.13 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z ≈ 154.12 M->frag1 frag2 Loss of COOH [M-COOH]⁺ m/z ≈ 126 M->frag2 frag3 Propyl chain cleavage M->frag3

Caption: Predicted mass spectrometry fragmentation pathways.

References

  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • PubChemLite. 1-propylpiperidine-2-carboxylic acid hydrochloride (C9H17NO2). Available from: [Link].

  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. Available from: [Link].

  • PubChem. Ropivacaine. Available from: [Link].

  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • [No specific reference for experimental d
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

  • PubChem. Pipecolic acid. Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to the Free Radical Scavenging Activity of Functionalized Piperidines

Foreword: The Double-Edged Sword of Reactivity In the intricate biochemical landscape of living organisms, reactive oxygen species (ROS) and other free radicals represent a fundamental paradox. While essential for signal...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Double-Edged Sword of Reactivity

In the intricate biochemical landscape of living organisms, reactive oxygen species (ROS) and other free radicals represent a fundamental paradox. While essential for signaling pathways and immune responses, their overabundance, a state known as oxidative stress, inflicts indiscriminate damage on lipids, proteins, and nucleic acids. This damage is a key pathological driver in a host of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the quest for potent antioxidant agents that can safely and effectively neutralize these rogue radicals is a cornerstone of modern drug discovery.

This guide delves into the promising world of functionalized piperidines as free radical scavengers. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a classic example of a "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, chair-like conformation allows for precise three-dimensional arrangements of substituents, enabling tailored interactions with biological targets. By strategically modifying this core structure, chemists can unlock and enhance its inherent ability to neutralize free radicals, paving the way for a new generation of antioxidant therapeutics. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms, structure-activity relationships (SAR), and experimental evaluation of these remarkable compounds.

The Piperidine Scaffold: A Privileged Foundation for Antioxidant Design

The versatility of the piperidine nucleus makes it an ideal starting point for developing potent antioxidant agents.[1] Its saturated nature allows for the introduction of various functional groups at different positions around the ring, each influencing the molecule's electronic properties, stereochemistry, and, ultimately, its biological activity.[1][2] The core principle behind the antioxidant activity of many functionalized piperidines lies in their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

The Hindered Amine: A Regenerative Scavenging Mechanism

A particularly insightful parallel can be drawn from the field of polymer chemistry with Hindered Amine Light Stabilizers (HALS), which are derivatives of 2,2,6,6-tetramethylpiperidine.[3] HALS are exceptionally efficient at protecting materials from light-induced degradation by scavenging free radicals. Their mechanism, known as the Denisov Cycle, is a regenerative process where the hindered amine is oxidized to a stable nitroxyl radical (like the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl, or TEMPO).[3][4][5] This nitroxyl radical is a highly effective trap for other free radicals. After neutralizing a radical, it is converted back to its amine form, ready to participate in another cycle.[5] This cyclic nature provides long-lasting antioxidant protection.[3]

This principle is highly relevant to the design of piperidine-based drugs. By creating sterically hindered piperidine derivatives, it is possible to mimic this regenerative scavenging capability, leading to compounds with sustained antioxidant effects. The nitroxide moiety itself is a potent scavenger of reactive oxygen species.[6]

Structure-Activity Relationships (SAR): Tuning Antioxidant Potency

The antioxidant capacity of a functionalized piperidine is not an intrinsic property of the ring itself but is profoundly dictated by the nature and position of its substituents. Understanding these structure-activity relationships is critical for the rational design of effective radical scavengers.

The Influence of Aromatic Substituents

A common strategy in the design of antioxidant piperidines involves the attachment of aryl (often phenyl) groups to the carbon atoms of the piperidine ring. The electronic properties of these aromatic rings, modulated by further substitution, play a pivotal role.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and ethyl (-C₂H₅) groups increase the electron density of the aromatic ring.[1][7] This enhanced electron density facilitates the donation of a hydrogen atom or an electron to a free radical, thereby increasing the scavenging activity. Numerous studies have shown that piperidine derivatives bearing phenyl rings with para-methoxy or methyl groups exhibit significant free radical scavenging activity.[1][7]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the aromatic ring, generally leading to a decrease in radical scavenging potency.[1][7] However, it's important to note that EWGs like halogens (fluoro, chloro, bromo) can sometimes contribute to other biological activities, such as antitumor or antimicrobial effects, even if they diminish the antioxidant capacity.[1][7]

Functionalization at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for functionalization. N-acyl and N-aryl substitutions can significantly impact the molecule's properties. For instance, piperamide derivatives, where an acyl group is attached to the piperidine nitrogen, have shown notable antioxidant and antibacterial activities, with methoxy-containing piperamides demonstrating significant radical scavenging.[7]

The Role of Specific Functional Groups

Certain functional groups are known to be potent radical scavengers in their own right. Incorporating these into a piperidine structure can yield highly active compounds.

  • Hydroxyl (-OH) and Thiol (-SH) Groups: Phenolic hydroxyl groups are classic antioxidant moieties. Their presence on an aromatic ring attached to the piperidine scaffold can dramatically enhance activity. Similarly, cysteamine derivatives of piperidine, which contain a free thiol (-SH) group, have been shown to be efficient antioxidants, capable of inhibiting lipid peroxidation and scavenging hydroxyl radicals.[8] The antioxidant activity in these cases is often directly attributable to the easily donatable hydrogen atom from the SH or OH group.[8]

The following diagram illustrates the key structural features that influence the radical scavenging activity of functionalized piperidines.

SAR_Piperidines cluster_piperidine Piperidine Core cluster_substituents Functional Groups & Substituents piperidine N C2 C3 C4 C5 C6 Aromatic Aromatic Rings (e.g., Phenyl) Modulate Electronic Properties piperidine:C2->Aromatic Substitution piperidine:C6->Aromatic Substitution Active_Moieties Active Moieties (-OH, -SH) Direct Scavenging piperidine:C4->Active_Moieties Attachment of N_Sub N-Substitution (e.g., Acyl, Aryl) Impacts Overall Properties piperidine:N->N_Sub Functionalization EDG Electron-Donating Groups (-OCH3, -CH3) Enhance Activity EWG Electron-Withdrawing Groups (-NO2, -F, -Cl) Often Decrease Scavenging Aromatic->EDG Influenced by Aromatic->EWG Influenced by

Caption: Key Structure-Activity Relationships (SAR) for Piperidine Antioxidants.

Experimental Evaluation of Free Radical Scavenging Activity

A robust and multi-faceted experimental approach is essential to accurately characterize the antioxidant potential of functionalized piperidines. Relying on a single assay can be misleading, as different assays measure different aspects of antioxidant activity.[9] Therefore, a panel of assays is recommended for a comprehensive evaluation.[9]

In Vitro Chemical Assays

These assays are the workhorses of antioxidant screening, providing rapid and cost-effective evaluation of a compound's ability to scavenge synthetic radicals.[10]

The DPPH assay is one of the most common methods for assessing antioxidant activity.[10][11] It relies on a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.[12]

Detailed Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate or a cuvette, add a specific volume of the DPPH solution.

    • Add varying concentrations of the test compound (or a standard antioxidant like ascorbic acid or Trolox) to the DPPH solution. A solvent blank is also prepared.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS•⁺ radical cation.[9][13] The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is measured. A key advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[9]

Detailed Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation. This is the stock solution.

    • Before use, dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•⁺ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

    • Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

The following workflow diagram outlines the general process for evaluating piperidine derivatives using these common in vitro assays.

Assay_Workflow start Start: Synthesized Piperidine Derivatives prepare_samples Prepare Stock Solutions of Test Compounds start->prepare_samples dpph_assay DPPH Assay (Measure Absorbance @ 517 nm) prepare_samples->dpph_assay abts_assay ABTS Assay (Measure Absorbance @ 734 nm) prepare_samples->abts_assay other_assays Other Assays (e.g., Superoxide Scavenging, Hydroxyl Radical Scavenging) prepare_samples->other_assays data_analysis Data Analysis: Calculate % Scavenging & IC50 dpph_assay->data_analysis abts_assay->data_analysis other_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis conclusion Identify Lead Compounds for Further Development sar_analysis->conclusion

Caption: General Experimental Workflow for Antioxidant Activity Screening.

Cell-Based Assays

While chemical assays are excellent for initial screening, they do not fully replicate the complex biological environment.[9][14] Cell-based assays provide a more biologically relevant context by measuring the ability of a compound to protect cells from oxidative stress-induced damage.[14] These assays can account for factors like cell permeability, metabolism, and interaction with endogenous antioxidant systems. A common approach involves pre-treating cultured cells with the functionalized piperidine and then exposing them to an oxidative insult, such as hydrogen peroxide (H₂O₂), followed by an assessment of cell viability (e.g., using the MTT assay).

Data Interpretation and Future Directions

The data generated from these assays allow for a quantitative comparison of the antioxidant activities of different functionalized piperidines.

Table 1: Example Data Summary for Piperidine Derivatives

Compound IDKey SubstituentsDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
PIPE-01 4-methoxyphenyl at C2, C615.210.8
PIPE-02 4-fluorophenyl at C2, C645.838.1
PIPE-03 4-nitrophenyl at C2, C6> 100> 100
PIPE-04 4-hydroxyphenyl at C48.55.2
Ascorbic Acid (Standard)22.518.9

The results, such as those hypothetically presented in Table 1, can be used to build robust SAR models. In this example, the electron-donating methoxy group (PIPE-01) and the highly active hydroxyl group (PIPE-04) confer significantly greater potency than the electron-withdrawing fluoro (PIPE-02) and nitro (PIPE-03) groups.

Future Perspectives: The development of functionalized piperidines as antioxidants is a dynamic and promising field. Future research will likely focus on:

  • Multi-target Ligands: Designing piperidine derivatives that not only scavenge free radicals but also inhibit key enzymes involved in oxidative stress pathways.

  • Improving Pharmacokinetics: Modifying the piperidine scaffold to enhance bioavailability, metabolic stability, and targeted delivery to tissues most affected by oxidative stress.

  • Advanced In Vivo Models: Moving beyond in vitro and cell-based assays to evaluate the efficacy of lead compounds in animal models of human diseases driven by oxidative stress.

The piperidine scaffold, with its inherent structural versatility and proven track record in medicinal chemistry, remains a highly attractive starting point for the discovery of novel and potent antioxidants. Through a deep understanding of the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • Manjusha, C., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

  • (2018). (PDF) Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]

  • Vasilev, N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6933. [Link]

  • Iqbal, M., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(9), 1823. [Link]

  • Das, S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 14, 49-60. [Link]

  • Vasilev, N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Patel, D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a36-a53. [Link]

  • Alexidis, A. N., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131-7. [Link]

  • Das, S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed. [Link]

  • Nguyen, T. L. H., et al. (2024). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Advances, 14(1), 35-46. [Link]

  • Sabancılar, İ., & Ak, M. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 3(1), 22-27. [Link]

  • Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism. Baoxu Chemical. [Link]

  • Wikipedia. (n.d.). TEMPO. Wikipedia. [Link]

  • An, L., et al. (1998). The relationship between structure and antioxidative activity of piperidine nitroxides. Free Radical Biology and Medicine, 24(7-8), 1213-9. [Link]

  • Olech, M., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5546. [Link]

  • de Oliveira, M. R., et al. (2014). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. [Link]

  • Li, Y., et al. (2024). 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression. Molecular Biology Reports, 51(1), 256. [Link]

  • Gijsman, P., et al. (1993). Mechanism of Polymer Stabilization by Hindered-Amine Light Stabilizers (HALS). Model Investigations of the Interaction of Peroxy Radicals with HALS Amines and Amino Ethers. Macromolecules, 26(12), 3123-3129. [Link]

  • Vasilev, N., et al. (2021). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Das, S., et al. (2017). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

  • Turek, M., et al. (2013). Novel ABTS-dot-blot method for the assessment of antioxidant properties of food packaging. Food Chemistry, 141(3), 2536-41. [Link]

  • Antolovich, M., et al. (2002). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Agricultural and Food Chemistry, 50(21), 6313-6321. [Link]

  • Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Wellt Chemicals. [Link]

  • Liu, Q., et al. (2018). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library. [Link]

  • Karthikeyan, N., et al. (2011). novel piperidone derivatives: synthesis, spectral and evaluation of antioxidant activity. International Journal of Drug Development & Research, 3(2), 234-242. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. [Link]

  • Yachigo, S., et al. (1994). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. ResearchGate. [Link]

  • Organic Chemistry Portal. (2025). 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO). ResearchGate. [Link]

  • Sharma, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37831-37853. [Link]

  • Pérez-Jiménez, J., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 164. [Link]

  • Zhang, J., et al. (2016). The antioxidant mechanism of nitroxide TEMPO: scavenging with glutathionyl radicals. Chemical Communications, 52(43), 7029-32. [Link]

  • (2022). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

Sources

Foundational

The Carboxylic Acid Group: A Double-Edged Sword in Biological Activity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The carboxylic acid moiety is a cornerstone of molecular biology and medicinal chemistry, playing a pivotal role in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carboxylic acid moiety is a cornerstone of molecular biology and medicinal chemistry, playing a pivotal role in the biological activity of a vast array of endogenous molecules and therapeutic agents.[1][2] Its unique physicochemical properties—acidity, polarity, and the ability to act as a hydrogen bond donor and acceptor—render it a powerful pharmacophore for establishing critical interactions with biological targets.[3][4] This guide provides a comprehensive technical analysis of the multifaceted role of the carboxylic acid group in biological activity. We will delve into the fundamental principles governing its interactions, explore its profound impact on pharmacokinetic profiles, and critically evaluate the challenges it presents in drug development, such as metabolic instability and toxicity.[1][5] Furthermore, we will examine advanced strategies employed by medicinal chemists to modulate its properties, including the use of bioisosteres and prodrug approaches, to optimize drug efficacy and safety.[6][7] This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to harness the full potential of this critical functional group.

The Physicochemical Foundation of Biological Activity

The biological significance of the carboxylic acid group is intrinsically linked to its fundamental physicochemical characteristics. At physiological pH, it predominantly exists in its deprotonated carboxylate form, a feature that dictates its behavior in aqueous biological environments.

Acidity and Ionization: The pKa Dictates the Interaction

The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its biological activity.[8] The pKa influences a molecule's ionization state across different pH environments within the body, which in turn affects its solubility, permeability, and ability to interact with target proteins.[8][9] Generally, carboxylic acids have pKa values in the range of 3-5, ensuring they are largely ionized at the physiological pH of 7.4. This ionization is crucial for forming strong electrostatic (ionic) interactions with positively charged residues like arginine, lysine, and histidine on target proteins.[3][10]

Functional Group Typical pKa Range % Ionization at pH 7.4 (approx.)
Aliphatic Carboxylic Acid4.0 - 5.0>99%
Aromatic Carboxylic Acid3.5 - 4.5>99.9%
Tetrazole4.5 - 4.9>99%
Acyl SulfonamideVaries widelyDependent on structure

This table summarizes the typical pKa ranges for common acidic functional groups and their resulting ionization state at physiological pH.

A Versatile Hydrogen Bonding Partner

The carboxylic acid group is an exceptional hydrogen bond donor (via the hydroxyl proton) and acceptor (via both the carbonyl and hydroxyl oxygens).[4] This versatility allows it to engage in a network of hydrogen bonds within a protein binding pocket, contributing significantly to binding affinity and specificity.[11] The precise geometry of these interactions is often critical for stabilizing the drug-target complex.

The Carboxylic Acid as a Key Pharmacophore: Driving Target Engagement

The ability to form strong, directional interactions makes the carboxylic acid group a privileged pharmacophore in drug design.[3] Over 450 marketed drugs contain a carboxylic acid moiety, a testament to its importance in achieving therapeutic efficacy.[3]

Electrostatic Interactions and Salt Bridges

The negatively charged carboxylate is adept at forming salt bridges with positively charged amino acid residues. This is a primary mechanism by which many drugs anchor to their targets. For instance, the statin class of cholesterol-lowering drugs utilizes a carboxylic acid to mimic the endogenous substrate HMG-CoA and bind to the active site of HMG-CoA reductase.

Case Study: Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Many NSAIDs, such as ibuprofen and naproxen, are carboxylic acid-containing drugs.[6] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. The carboxylate group of these drugs forms a critical ionic bond with a conserved arginine residue (Arg120 in COX-1 and Arg106 in COX-2) in the active site, blocking substrate access and preventing the synthesis of pro-inflammatory prostaglandins.

NSAID_Interaction NSAID NSAID (e.g., Ibuprofen) Carboxylate Carboxylate Group (-COO⁻) NSAID->Carboxylate contains Arginine Arginine Residue (e.g., Arg120) Carboxylate->Arginine Ionic Bond (Salt Bridge) COX_Enzyme COX Enzyme Active Site Arginine->COX_Enzyme part of

Caption: Interaction of an NSAID with the COX enzyme active site.

The "Double-Edged Sword": Challenges in Drug Development

Despite its utility, the carboxylic acid group can introduce significant liabilities that complicate drug development.[1][5]

Pharmacokinetic Hurdles: The ADME Challenge

The ionized nature of carboxylic acids at physiological pH, while beneficial for target binding, can negatively impact their absorption, distribution, metabolism, and excretion (ADME) profile.[8]

  • Poor Membrane Permeability: The negative charge hinders passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1] This can lead to low oral bioavailability and limited central nervous system (CNS) penetration.[12]

  • Rapid Metabolism and Elimination: Carboxylic acids are susceptible to Phase II metabolism, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).[3] This process increases water solubility and facilitates rapid renal excretion, potentially leading to a short drug half-life.

Metabolic Activation and Toxicity Concerns

A significant concern with carboxylic acid-containing drugs is their potential for metabolic activation into reactive species.[13]

  • Acyl Glucuronide Formation: The formation of acyl glucuronides can lead to the generation of reactive electrophiles that can covalently bind to proteins, potentially triggering idiosyncratic adverse drug reactions and organ toxicity.[5][14]

  • Acyl-CoA Thioester Formation: Carboxylic acids can be converted to reactive acyl-CoA thioesters by acyl-CoA synthetases.[5] These intermediates can also lead to protein acylation and disrupt cellular processes.[13]

Metabolic_Liabilities Drug_COOH Carboxylic Acid Drug (R-COOH) Acyl_Glucuronide Reactive Acyl Glucuronide Drug_COOH->Acyl_Glucuronide UGT-mediated Glucuronidation Acyl_CoA Reactive Acyl-CoA Thioester Drug_COOH->Acyl_CoA Acyl-CoA Synthetase Protein_Adducts Protein Adducts Acyl_Glucuronide->Protein_Adducts Covalent Binding Acyl_CoA->Protein_Adducts Covalent Binding Toxicity Potential Toxicity (e.g., Hepatotoxicity) Protein_Adducts->Toxicity

Caption: Metabolic activation pathways of carboxylic acid-containing drugs leading to potential toxicity.

Strategic Mitigation: Bioisosteres and Prodrugs

To overcome the challenges associated with the carboxylic acid group while retaining its beneficial properties, medicinal chemists employ several sophisticated strategies.

Bioisosteric Replacement: Mimicking the Pharmacophore

A bioisostere is a chemical group that can replace another group in a molecule without significantly altering its biological activity.[15] The replacement of a carboxylic acid with a suitable bioisostere is a classic strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties.[3][7]

Bioisostere Typical pKa Key Features and Rationale for Use
Tetrazole~4.5 - 4.9Similar acidity and geometry to carboxylic acid; can improve metabolic stability and reduce glucuronidation.[1][16]
Hydroxamic Acid~9Can act as a chelating agent; often used in enzyme inhibitors.[1]
Acyl SulfonamideVariesCan modulate acidity and lipophilicity; generally more metabolically stable.[16]
Thiazolidinedione~6-8Used as a non-classical bioisostere; can improve permeability.

The choice of a bioisostere is highly context-dependent and often requires the screening of a panel of isosteres to identify the optimal replacement.[1] A successful example is the replacement of a carboxylic acid with a tetrazole in the development of the angiotensin II receptor antagonist losartan, which resulted in a 10-fold increase in potency and improved oral bioavailability.[16]

The Prodrug Approach: Masking for Delivery

A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body.[6] For carboxylic acid-containing drugs, esterification is a common prodrug strategy to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing membrane permeability.[17][18] Once absorbed, the ester is cleaved by endogenous esterases to release the active carboxylic acid drug.[6]

Experimental Protocol: In Vitro Prodrug Stability Assay

This protocol outlines a general procedure to assess the stability of an ester prodrug in the presence of plasma esterases.

  • Preparation of Solutions:

    • Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Thaw frozen plasma (human, rat, etc.) on ice.

  • Incubation:

    • Pre-warm the plasma and buffer to 37°C.

    • Initiate the reaction by adding the prodrug working solution to the plasma to a final desired concentration.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding a cold organic solvent containing an internal standard (e.g., acetonitrile).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Analyze the supernatant for the concentrations of the prodrug and the parent carboxylic acid drug using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of the prodrug versus time.

    • Determine the rate of disappearance of the prodrug and calculate its half-life in plasma.

Conclusion

The carboxylic acid group is a fundamentally important functional group in biological systems and a powerful tool in the arsenal of the medicinal chemist.[4][6] Its ability to engage in strong, specific interactions with biological targets has led to the development of numerous life-saving drugs.[6] However, its inherent physicochemical properties also present significant challenges in terms of pharmacokinetics and potential toxicity.[1][5] A thorough understanding of the dual nature of the carboxylic acid group is essential for its successful application in drug discovery. By leveraging strategic approaches such as bioisosteric replacement and prodrug design, researchers can mitigate the liabilities of this functional group while capitalizing on its strengths, ultimately leading to the development of safer and more effective medicines.

References

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

  • Boer, J., et al. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • de Groot, M. J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Chemistry – A European Journal. [Link]

  • Rahmani Nejad, P. (2021). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

  • Boer, J., et al. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. ResearchGate. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

  • Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry. [Link]

  • Skonberg, C., et al. (2013). Metabolic Activation of Carboxylic Acids. PubMed. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]

  • Yoshimi, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. [Link]

  • Manallack, D. T., et al. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Discovery. [Link]

  • The Carboxylic Acid Functional Group in Amino Acids. Biochem Basics. [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. SlideShare. [Link]

Sources

Exploratory

A Technical Guide to Pipecolic Acid and Its Derivatives: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of pipecolic acid and its derivatives. F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of pipecolic acid and its derivatives. From its initial synthesis in the late 19th century to its contemporary role as a crucial chiral building block in pharmaceuticals and a key signaling molecule in plant immunity, this document traces the scientific journey of this fascinating non-proteinogenic amino acid. The guide delves into the historical context of its isolation from natural sources, the elucidation of its biosynthetic pathway from L-lysine, and the development of synthetic methodologies for its derivatives. Furthermore, it explores the parallel evolution of analytical techniques that have been instrumental in its characterization and quantification. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth technical insights and a historical perspective on this important class of molecules.

The Genesis of a Molecule: Discovery and Early History of Pipecolic Acid

The story of pipecolic acid, a saturated heterocyclic amine, begins not with its isolation from a natural source, but with its chemical synthesis. In 1891, the German chemist Albert Ladenburg first synthesized pipecolic acid through the reduction of picolinic acid (pyridine-2-carboxylic acid) with sodium and ethanol.[1] This early work laid the foundation for understanding the fundamental structure of the piperidine ring, a recurring motif in a vast array of natural products and synthetic compounds.

It wasn't until the mid-20th century that pipecolic acid was identified as a natural product. In the late 1940s and early 1950s, the burgeoning field of paper chromatography led to the detection of an unidentified non-protein amino acid in potato tubers and other plant sources.[1] Subsequently, in 1953, Morrison isolated and definitively identified L-pipecolic acid from white clover (Trifolium repens), followed by its isolation from the common bean (Phaseolus vulgaris) by Zacharius and colleagues in 1954.[1][2] These discoveries marked a turning point, shifting the perception of pipecolic acid from a synthetic curiosity to a naturally occurring molecule with potential biological significance.

Table 1: Early Milestones in the History of Pipecolic Acid
YearMilestoneKey Contributor(s)Significance
1891First synthesis of pipecolic acidAlbert LadenburgEstablished the chemical structure.[1]
1947-1950Detection of an unknown non-protein amino acid in plantsDent et al.; Steward & ThompsonFirst indication of its natural occurrence.[1]
1953Isolation and identification from Trifolium repensMorrisonConfirmed its presence in the plant kingdom.[2]
1954Isolation from Phaseolus vulgarisZacharius et al.Further established its widespread distribution in plants.[2]
1954Elucidation of the biosynthetic pathway from L-lysine in ratsRothstein and MillerRevealed its metabolic origin in mammals.[3]

Unraveling the Biosynthetic Tapestry: The L-Lysine Connection

A pivotal moment in the history of pipecolic acid was the discovery of its biosynthetic origin. In 1954, Rothstein and Miller demonstrated that rats could metabolize L-lysine into pipecolic acid, thus establishing the precursor-product relationship in mammals.[3] This discovery was later mirrored in the plant kingdom, solidifying the understanding that L-lysine is the primary building block for pipecolic acid across different life forms.[4]

The biosynthesis of L-pipecolic acid from L-lysine is a fascinating enzymatic cascade that primarily involves two key steps: the removal of the α-amino group of lysine and the subsequent reduction of the resulting cyclic intermediate. In plants, this process is initiated by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase.[3][5] ALD1 catalyzes the transfer of the α-amino group from L-lysine to an α-keto acid acceptor, leading to the formation of ε-amino-α-keto caproic acid. This intermediate then spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C). The final step involves the reduction of P2C to L-pipecolic acid, a reaction catalyzed by the enzyme SARD4, an ornithine cyclodeaminase/μ-crystallin protein.[3]

In microorganisms, several biosynthetic routes to pipecolic acid have been identified, including pathways that proceed via Δ¹-piperideine-2-carboxylic acid (the P2C route) and Δ¹-piperideine-6-carboxylic acid (the P6C route).[6][7] The P2C route is a key part of the D-lysine catabolic pathway in organisms like Pseudomonas putida.[6]

Evolution of Pipecolic Acid Derivative Synthesis cluster_0 Early Methods cluster_1 Mid-20th Century cluster_2 Late 20th Century cluster_3 Modern Era ChiralResolution Chiral Resolution (e.g., Tartaric Acid) ChiralPool Chiral Pool Synthesis (from Amino Acids, etc.) ChiralResolution->ChiralPool FunctionalGroup Functional Group Manipulation (Esterification, Amidation) FunctionalGroup->ChiralPool RCM Ring-Closing Metathesis (RCM) ChiralPool->RCM AsymmetricHydrogenation Catalytic Asymmetric Hydrogenation RCM->AsymmetricHydrogenation Enzymatic Enzymatic/Chemoenzymatic Methods RCM->Enzymatic MultiComponent Multi-component Reactions RCM->MultiComponent

Figure 2: A timeline illustrating the evolution of synthetic methodologies for pipecolic acid derivatives.

The Analytical Lens: A History of Characterization and Quantification

The ability to detect, identify, and quantify pipecolic acid and its derivatives has been intrinsically linked to the advancement of analytical instrumentation and techniques. The journey from simple colorimetric assays to sophisticated mass spectrometry-based methods reflects the broader evolution of analytical chemistry.

The Era of Chromatography

The initial detection of pipecolic acid in plant extracts was made possible by paper chromatography . [1]This simple yet powerful technique allowed for the separation of amino acids based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent). For quantitative analysis, the separated amino acid spots could be visualized with reagents like ninhydrin and their intensity measured. [8] The development of ion-exchange chromatography (IEC) in the mid-20th century revolutionized amino acid analysis. [9]IEC separates molecules based on their net charge, providing a more robust and reproducible method for separating complex mixtures of amino acids, including pipecolic acid. The introduction of automated amino acid analyzers based on IEC with post-column ninhydrin derivatization became the gold standard for many years.

The Rise of Mass Spectrometry and Advanced Techniques

The advent of gas chromatography-mass spectrometry (GC-MS) provided a highly sensitive and specific method for the analysis of pipecolic acid. [10][11]Due to its low volatility, pipecolic acid requires derivatization prior to GC-MS analysis. Common derivatization strategies involve the esterification of the carboxylic acid and the acylation of the amine group to increase volatility and improve chromatographic performance. [10][12] More recently, liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for the analysis of pipecolic acid and its derivatives. [13][14]LC-MS offers several advantages, including the ability to analyze underivatized samples, high sensitivity, and the potential for chiral separation. Chiral LC-MS methods have been developed to separate and quantify the D- and L-enantiomers of pipecolic acid, which is crucial for understanding its biological roles and for quality control in pharmaceutical applications. [15] Nuclear magnetic resonance (NMR) spectroscopy has been indispensable for the structural elucidation of novel pipecolic acid derivatives. [16][17]One- and two-dimensional NMR techniques provide detailed information about the connectivity and stereochemistry of these molecules, enabling the unambiguous determination of their structures.

Table 2: Evolution of Analytical Techniques for Pipecolic Acid
TechniquePrincipleHistorical Significance for Pipecolic Acid
Paper ChromatographyPartitioning between stationary (paper) and mobile (solvent) phases.Initial detection and identification in natural sources. [1]
Ion-Exchange ChromatographySeparation based on net charge.Enabled more accurate quantification and became the basis for automated amino acid analyzers. [9]
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based detection.Provided high sensitivity and specificity, requiring derivatization. [10]
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation in the liquid phase coupled with mass-based detection.Current gold standard for its high sensitivity, specificity, and ability to analyze underivatized samples and perform chiral separations. [14]
Nuclear Magnetic Resonance (NMR) SpectroscopyInteraction of atomic nuclei with a magnetic field.Crucial for the structural elucidation of new derivatives. [16]

Biological Significance and Modern Applications

The scientific journey of pipecolic acid has culminated in the recognition of its diverse and important biological roles and its application in various fields.

A Key Player in Plant Immunity

In recent years, a significant body of research has established L-pipecolic acid as a critical signaling molecule in plant immunity. [2][4]It acts as a mobile signal that accumulates in both local and systemic tissues upon pathogen attack, playing a crucial role in the establishment of systemic acquired resistance (SAR) , a long-lasting, broad-spectrum resistance to secondary infections. Pipecolic acid and its hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), are now recognized as central regulators of plant defense priming, a state of heightened alert that allows for a faster and stronger response to subsequent pathogen challenges. [1][18]

A Biomarker for Human Disease

In humans, elevated levels of pipecolic acid in blood and urine are associated with several inherited metabolic disorders, most notably peroxisomal biogenesis disorders such as Zellweger syndrome. [19]In these conditions, the impaired function of peroxisomes leads to the accumulation of pipecolic acid, making it a valuable biomarker for diagnosis and disease monitoring.

A Prized Scaffold in Drug Discovery

The rigid, chiral structure of the pipecolic acid ring has made it a privileged scaffold in the design and synthesis of pharmaceuticals. Its incorporation into drug candidates can impart favorable properties such as increased potency, selectivity, and improved pharmacokinetic profiles. Notable examples of drugs and natural products containing the pipecolic acid moiety include:

  • Rapamycin (Sirolimus): An immunosuppressant and anticancer agent. [20]* FK506 (Tacrolimus): Another potent immunosuppressant.

  • Ropivacaine: A local anesthetic.

The continued exploration of pipecolic acid derivatives is an active area of research in drug discovery, with the potential to yield novel therapeutics for a wide range of diseases.

Conclusion

The history of pipecolic acid is a compelling narrative of scientific discovery, spanning over a century of chemical synthesis, natural product isolation, biosynthetic elucidation, and analytical innovation. From its humble beginnings as a synthetic curiosity, it has emerged as a molecule of profound biological importance and significant practical application. For researchers, scientists, and drug development professionals, a deep understanding of the discovery and history of pipecolic acid and its derivatives provides a valuable context for appreciating its current significance and for envisioning its future potential in medicine, agriculture, and beyond. The ongoing exploration of its biological functions and the continuous refinement of synthetic and analytical methodologies promise to unveil new chapters in the ever-evolving story of this remarkable molecule.

References

  • Hartmann, M., & Zeier, J. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 134-147. [Link]

  • Chen, Y. C., Holmes, E. C., & Rajniak, J. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 847505. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2355-2361. [Link]

  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123–5141. [Link]

  • Koc, F. N., & Seckin Dinler, B. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica, 28(1), 4-14. [Link]

  • He, M., & Broquist, H. P. (1991). Pipecolic acid in microbes: biosynthetic routes and enzymes. Annual review of microbiology, 45, 545-564. [Link]

  • Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and-Independent Pathways. The Plant cell, 28(4), 102–129. [Link]

  • Gu, Y., et al. (2015). Various routes of pipecolic acid biosynthesis in microorganisms. Applied microbiology and biotechnology, 99(18), 7387-7397. [Link]

  • Rao, K. R. (2010).
  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]

  • Lee, H. J., et al. (2010). Determination of pipecolic acid following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(7-8), 713–718. [Link]

  • Wikipedia contributors. (2023, December 12). Pipecolic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2013). Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector. Chirality, 25(11), 818–825. [Link]

  • Gatto, G. J., Jr, Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Journal of the American Chemical Society, 128(11), 3838–3847. [Link]

  • Pérez-Míguez, R., et al. (2019). Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy. The journal of physical chemistry letters, 10(9), 2101–2106. [Link]

  • Moulin, M., Deleu, C., Larher, F., & Bouchereau, A. (2006). High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave. Journal of chromatography. A, 1117(1), 47–53. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). DL-Pipecolic Acid. Retrieved January 25, 2026, from [Link]

  • Fritz, J. S. (2004). Early milestones in the development of ion-exchange chromatography: a personal account. Journal of Chromatography A, 1039(1-2), 3-12. [Link]

  • Pruckmayr, G. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Small, H. (2012). Landmarks in the Evolution of Ion Chromatography. LCGC North America, 30(11), 972-979. [Link]

  • Grubbs, R. H., & Chang, S. (1998). Ring-Closing Metathesis and Related Processes in Organic Synthesis. Accounts of chemical research, 31(8), 446-452. [Link]

  • Khaw, L. E., et al. (2012). The rapamycin-binding domain of the protein kinase Tor. ResearchGate. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 25, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

  • Pereira, G. E., et al. (2018). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 23(9), 2329. [Link]

  • Rybakova, E. V. (2023). Origins and Formation of Ion Chromatography. Journal of Analytical Chemistry, 78(8), 1105-1114. [Link]

  • Smith, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 543-548. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 25, 2026, from [Link]

  • Hackman, R. H., & Lazarus, M. (1956). Quantitative analysis of amino acids using paper chromatography. Australian Journal of Biological Sciences, 9(2), 281-292. [Link]

  • France, S. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein journal of organic chemistry, 15, 2598–2612. [Link]

  • Lee, H. J., et al. (2010). Determination of pipecolic acid following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(7-8), 713–718. [Link]

  • LibreTexts Chemistry. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

  • Ducros, V., et al. (2000). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 46(7), 988–990. [Link]

  • Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302. [Link]

  • Cossy, J., & Arseniyadis, S. (2018). Recent Advances in Total Synthesis via Metathesis Reactions. European Journal of Organic Chemistry, 2018(28), 3736-3755. [Link]

  • University of Illinois at Urbana-Champaign. (2015). Analysis of pipe residue by Gas Chromatography/mass spectroscopy (GC/MS). [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 25, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Liu, J., et al. (2024). Structural elucidation and complete NMR spectral assignments of Monascus monacolin analogues. Magnetic resonance in chemistry : MRC, 62(8), 605–609. [Link]

  • Blechert, S., & D'Angelo, N. (1998). Asymmetric synthesis of indolizidine alkaloids by ring-closing–ring-opening metathesis. Chemical Communications, (10), 1127-1128. [Link]

  • Feba, G., et al. (2023). A REVIEW ON ION EXCHANGE CHROMATOGRAPHY. Indo American Journal of Pharmaceutical Sciences, 10(05), 555-565. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Chiral Separation of 1-Propylpiperidine-2-carboxylic Acid Enantiomers by HPLC

Abstract This application note presents a detailed protocol for the chiral separation of the enantiomers of 1-Propylpiperidine-2-carboxylic acid, a crucial chiral building block in modern drug discovery. The method utili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the chiral separation of the enantiomers of 1-Propylpiperidine-2-carboxylic acid, a crucial chiral building block in modern drug discovery. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, providing excellent resolution and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for enantiomeric purity assessment and preparative separation of chiral piperidine derivatives.

Introduction: The Significance of Chiral Piperidines

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products.[1] The specific stereochemistry of substituents on the piperidine ring is often critical for biological activity and pharmacological profile. A single enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[2] Consequently, the development of reliable methods for the separation and quantification of enantiomers is a cornerstone of pharmaceutical development and quality control.

1-Propylpiperidine-2-carboxylic acid is a cyclic amino acid analog whose chirality at the C2 position presents a significant analytical challenge. The ability to resolve its enantiomers is essential for advancing drug candidates that incorporate this moiety. This document provides a comprehensive guide to achieving this separation, explaining the rationale behind the chosen methodology.

Principle of Chiral Separation by HPLC

The direct separation of enantiomers by HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[3][4] These phases are composed of a chiral selector immobilized on a solid support (typically silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector.[4] The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent resolving power for a diverse range of chiral compounds, including carboxylic acids and amino acid derivatives.[3][5] The selection of an appropriate CSP and mobile phase is critical for achieving optimal separation.

Experimental Workflow and Protocol

The following sections detail the materials, instrumentation, and step-by-step procedures for the successful chiral separation of 1-Propylpiperidine-2-carboxylic acid enantiomers.

Materials and Instrumentation
  • Analyte: Racemic 1-Propylpiperidine-2-carboxylic acid

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Trifluoroacetic Acid (TFA)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column thermostat

    • UV Detector or Evaporative Light Scattering Detector (ELSD)

  • Chiral Column: A polysaccharide-based chiral column (e.g., Amylose or Cellulose derivative). A good starting point is a column with an amylose tris(3,5-dimethylphenylcarbamate) selector.

Visualizing the Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 1-Propylpiperidine- 2-carboxylic acid dissolve Dissolve in Mobile Phase (e.g., Hexane/IPA) racemate->dissolve inject Inject Sample dissolve->inject mobile_phase Prepare Mobile Phase (e.g., 90:10 Hexane:IPA + 0.1% TFA) degas Degas Mobile Phase mobile_phase->degas degas->inject column Chiral Column (Polysaccharide-based) inject->column separation Enantiomeric Separation column->separation detection UV or ELSD Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Resolution (Rs) & Enantiomeric Excess (%ee) integrate->calculate

Figure 1: General workflow for the chiral HPLC separation of 1-Propylpiperidine-2-carboxylic acid enantiomers.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

    • Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (v/v). TFA is a common additive for separating acidic compounds as it helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better-defined chromatography.

    • Thoroughly degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-Propylpiperidine-2-carboxylic acid at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength to a suitable value (e.g., 210 nm) or configure the ELSD parameters.

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

Expected Results and Data Analysis

A successful separation will yield a chromatogram with two well-resolved peaks, corresponding to the two enantiomers of 1-Propylpiperidine-2-carboxylic acid.

Hypothetical Chromatographic Data

The following table summarizes the expected chromatographic parameters for a successful separation.

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase 90:10 n-Hexane:IPA + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (%ee) ~ 0% (for racemate)
Calculation of Resolution

The resolution (Rs) between the two enantiomeric peaks is a critical measure of the separation quality. It can be calculated using the following formula:

Rs = 2(t₂ - t₁) / (w₁ + w₂)

Where:

  • t₁ and t₂ are the retention times of the two enantiomers.

  • w₁ and w₂ are the peak widths at the base.

A resolution value of 1.5 or greater indicates baseline separation, which is generally desired for accurate quantification.

Method Optimization and Troubleshooting

If the initial separation is not optimal, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to the alcohol modifier (IPA or EtOH). Increasing the alcohol content will generally decrease retention times.

  • Alcohol Modifier: Switching from IPA to EtOH can sometimes improve selectivity.

  • Acidic Additive: The concentration of TFA can be adjusted. In some cases, other acids like formic acid may provide better results.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.

  • Temperature: Adjusting the column temperature can affect the thermodynamics of the chiral recognition process and thus the separation.

G cluster_no Optimization Path start Initial Separation (90:10 Hexane:IPA + 0.1% TFA) check_res check_res start->check_res adjust_mp Adjust Mobile Phase (% Alcohol) check_res->adjust_mp No success Optimized Method check_res->success Yes change_alc change_alc adjust_mp->change_alc Re-evaluate adjust_acid Adjust Acidic Additive (% TFA) change_alc->adjust_acid Re-evaluate adjust_temp Adjust Temperature adjust_acid->adjust_temp Re-evaluate adjust_temp->start Re-evaluate

Figure 2: A logical flow diagram for optimizing the chiral separation method.

Alternative and Complementary Techniques

While chiral HPLC is a primary method, other techniques can also be employed for the separation of 1-Propylpiperidine-2-carboxylic acid enantiomers:

  • Indirect Method (Derivatization): The carboxylic acid can be reacted with a chiral amine to form diastereomeric amides. These diastereomers can then be separated on a standard, non-chiral HPLC column.[6] Similarly, the secondary amine of the piperidine ring can be derivatized with a chiral acid.[7] This approach can be useful if a suitable direct method cannot be found.

  • Capillary Electrophoresis (CE): Chiral CE, using a chiral selector (e.g., a cyclodextrin) in the running buffer, is another powerful technique for enantiomeric separations.[8] It offers high efficiency and requires very small sample volumes.

  • Fractional Crystallization: This classical method involves forming diastereomeric salts by reacting the racemic acid with a chiral base.[9][10] The differing solubilities of the diastereomeric salts can allow for their separation by crystallization.

Conclusion

The chiral separation of 1-Propylpiperidine-2-carboxylic acid is a critical step in the development of pharmaceuticals containing this important structural motif. The detailed HPLC protocol provided in this application note offers a robust starting point for achieving high-resolution separation of its enantiomers. By understanding the principles of chiral chromatography and systematically optimizing the experimental parameters, researchers can develop reliable analytical methods to ensure the enantiomeric purity and quality of their compounds.

References

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6036. [Link]

  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A, 822(2), 293-298. [Link]

  • Chen, C., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Movassaghi, M., & Hunt, D. K. (2011). Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Organic letters, 13(8), 2034–2037. [Link]

  • Feibush, B., et al. (1982). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 104(18), 5127-5132. [Link]

  • Hofstetter, M., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(21), 14467–14474. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • American Chemical Society. (2026). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. [Link]

  • MDPI. (2023). Symmetry and Asymmetry in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation. [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MDPI. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(16), 4991. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Role of 1-Propylpiperidine-2-carboxylic Acid in the Synthesis of Ropivacaine

Introduction: A Strategic Shift in Ropivacaine Synthesis Ropivacaine, chemically (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used local anesthetic valued for its favorable safety profile, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Shift in Ropivacaine Synthesis

Ropivacaine, chemically (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used local anesthetic valued for its favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine.[1] The synthesis of this chiral molecule has been approached through various pathways. A common industrial method involves the initial coupling of (S)-pipecolic acid (also known as (S)-2-piperidinecarboxylic acid) with 2,6-dimethylaniline, followed by the N-propylation of the resulting amide intermediate.[2]

This document, however, will detail a strategically different and viable synthetic route: the initial N-propylation of (S)-pipecolic acid to form the key intermediate (S)-1-propylpiperidine-2-carboxylic acid , followed by its activation and subsequent amidation with 2,6-dimethylaniline. This "propylation-first" approach offers distinct advantages in certain manufacturing contexts, potentially simplifying downstream purification and providing an alternative pathway to the final active pharmaceutical ingredient (API). We will explore the technical nuances, provide detailed protocols, and explain the rationale behind the crucial steps of this synthetic strategy.

The Core Intermediate: (S)-1-Propylpiperidine-2-carboxylic Acid

The synthesis of Ropivacaine via this pathway hinges on the efficient and stereochemically controlled preparation of (S)-1-propylpiperidine-2-carboxylic acid. This intermediate is the direct precursor that will be coupled with the aromatic amine to form the final amide bond of Ropivacaine.[3]

Logical Workflow for Ropivacaine Synthesis via N-Propylation First

The overall synthetic workflow is a two-step process starting from the commercially available chiral building block, (S)-pipecolic acid.

Ropivacaine Synthesis Workflow A (S)-Pipecolic Acid B (S)-1-Propylpiperidine- 2-carboxylic acid (Intermediate 1) A->B  Reductive  Amination C (S)-1-Propylpiperidine- 2-carbonyl chloride (Intermediate 2) B->C  Acid Chloride  Formation D Ropivacaine C->D  Amidation E 2,6-Dimethylaniline E->C

Caption: Synthetic pathway for Ropivacaine.

Part 1: Synthesis of (S)-1-Propylpiperidine-2-carboxylic Acid

The introduction of the n-propyl group onto the piperidine nitrogen is a critical first step. Reductive amination is an efficient method for this transformation, utilizing an aldehyde and a reducing agent to form the secondary amine without the need for harsh alkylating agents like propyl halides in this initial stage.

Protocol 1: Reductive Amination of (S)-Pipecolic Acid

This protocol is based on a documented synthesis which demonstrates high efficiency and yield.[3]

Principle: (S)-Pipecolic acid is reacted with propionaldehyde to form an unstable iminium ion intermediate. This intermediate is then immediately reduced in situ by sodium cyanoborohydride to yield the desired N-propylated product. Sodium cyanoborohydride is a preferred reducing agent for this reaction due to its mild nature and its selectivity for the iminium ion over the aldehyde, minimizing side reactions.

Materials and Reagents:

  • (S)-Pipecolic acid

  • Propionaldehyde

  • Sodium cyanoborohydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate aqueous solution

  • Anhydrous magnesium sulfate

Experimental Procedure:

  • Reaction Setup: In a 2000 mL reaction flask equipped with a magnetic stirrer and a nitrogen inlet, add (S)-pipecolic acid (100.00 g, 0.77 mol), propionaldehyde (104.32 g, 2.32 mol), and dichloromethane (800 mL).

  • Inert Atmosphere: Purge the flask with nitrogen to replace the air.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (111.90 g, 2.30 mol) to the suspension.

  • Reaction: Heat the reaction mixture to 35°C and maintain for 10 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the flask and carefully quench the reaction by adding saturated sodium bicarbonate aqueous solution (500 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase twice with dichloromethane (2 x 500 mL).

  • Drying and Concentration: Combine all organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at 40-45°C to yield the crude (S)-1-propylpiperidine-2-carboxylic acid.

Data Presentation:

ParameterValueReference
Starting Material(S)-Pipecolic Acid (100 g)[3]
ReagentsPropionaldehyde, NaBH3CN[3]
SolventDichloromethane[3]
Reaction Temperature35°C[3]
Reaction Time10 hours[3]
Expected Yield ~125 g (94.3%) [3]

Part 2: Synthesis of Ropivacaine via Amidation

With the N-propyl group in place, the next step is the formation of the amide bond between the carboxylic acid of the intermediate and 2,6-dimethylaniline. Direct amidation of a carboxylic acid and an amine is often difficult and requires high temperatures or specialized catalysts.[4][5] A more reliable and common strategy is to first activate the carboxylic acid, converting it into a more reactive species. For this synthesis, the formation of an acyl chloride is the chosen activation method.[3]

Protocol 2: Acid Chloride Formation and Amidation

Principle: (S)-1-Propylpiperidine-2-carboxylic acid is converted to its highly reactive acyl chloride derivative using thionyl chloride (SOCl₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) facilitates this conversion via the formation of a Vilsmeier reagent. The crude acyl chloride is then immediately reacted with 2,6-dimethylaniline. The aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in an addition-elimination reaction to form the stable amide bond of Ropivacaine.[6]

Materials and Reagents:

  • (S)-1-Propylpiperidine-2-carboxylic acid (Intermediate 1 from Part 1)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • 2,6-Dimethylaniline

  • A suitable base (e.g., triethylamine or potassium carbonate) for HCl scavenging

  • Solvents for workup and purification (e.g., water, ethyl acetate)

Experimental Procedure:

  • Acid Chloride Formation:

    • In a 2000 mL reaction flask under a nitrogen atmosphere, dissolve the (S)-1-propylpiperidine-2-carboxylic acid (100.00 g, 0.58 mol) obtained from the previous step in dichloromethane (600 mL).

    • Add a catalytic amount of N,N-dimethylformamide (2 mL).

    • Cool the solution to 5°C in an ice-water bath.

    • Slowly add thionyl chloride (76.42 g, 0.64 mol) dropwise, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 40°C) and maintain for 4 hours.

    • After the reaction, concentrate the solution under reduced pressure to remove excess DCM and unreacted thionyl chloride. The resulting crude (S)-1-propylpiperidine-2-carbonyl chloride is used directly in the next step.[3]

  • Amidation:

    • Dissolve the crude acyl chloride in a suitable anhydrous solvent like dichloromethane or toluene in a reaction flask.

    • In a separate flask, dissolve 2,6-dimethylaniline (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent.

    • Cool the acyl chloride solution in an ice bath and slowly add the 2,6-dimethylaniline solution.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ropivacaine base.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diisopropyl ether) to yield pure Ropivacaine base.[7]

Self-Validating System and Quality Control

To ensure the integrity of the synthesis, in-process controls are essential:

  • TLC/LC-MS Monitoring: At each stage, the reaction should be monitored to confirm the consumption of starting material and the formation of the product.

  • Chiral Purity Analysis: The enantiomeric purity of the final Ropivacaine product must be determined using chiral HPLC to ensure that no racemization has occurred during the synthesis. The expected product is the (S)-enantiomer.

  • Structural Verification: The structure of the intermediate and the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion: An Authoritative and Flexible Synthetic Approach

The synthesis of Ropivacaine through the (S)-1-propylpiperidine-2-carboxylic acid intermediate represents a robust and high-yielding pathway. By securing the N-propyl group early in the synthesis, this method provides an alternative to the more commonly cited route of post-amidation alkylation. The choice between these two overarching strategies may depend on factors such as raw material costs, ease of purification of intermediates, and specific plant capabilities. The protocols detailed herein, grounded in established chemical principles and supported by literature, offer researchers and drug development professionals a reliable framework for the production of this important local anesthetic.

References

  • Ropivacaine. PubChem. National Center for Biotechnology Information. [Link][8]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link][4]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link][5]

  • The 2-Step Synthesis of Lidocaine. Course Hero. [Link][6]

  • Method for preparing ropivacaine. Google Patents. [2]

Sources

Method

Application Notes and Protocols for N-Alkylation of Piperidine-2-Carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Alkylated Pipecolic Acid Derivatives N-substituted piperidine-2-carboxylic acid (pipecolic acid) scaffolds are...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Pipecolic Acid Derivatives

N-substituted piperidine-2-carboxylic acid (pipecolic acid) scaffolds are privileged structures in modern medicinal chemistry. Their incorporation into molecules can impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and basicity. These derivatives are integral to a wide array of therapeutic agents, including antivirals, neuroleptics, and enzyme inhibitors.[1][2] The precise control over the N-substituent is therefore a critical step in the drug discovery process, enabling the systematic exploration of structure-activity relationships (SAR).

However, the N-alkylation of piperidine-2-carboxylic acid is not trivial. The molecule possesses two reactive functional groups: a secondary amine (a nucleophile) and a carboxylic acid (an electrophile and a proton source). This bifunctionality presents a core challenge: achieving chemoselective N-alkylation without inducing side reactions, primarily O-alkylation (esterification) of the carboxyl group. Furthermore, as piperidine-2-carboxylic acid is a chiral α-amino acid, any protocol must proceed with minimal to no racemization of the stereocenter at the C-2 position.[3][4]

This guide provides a detailed examination of robust and field-proven protocols for the N-alkylation of piperidine-2-carboxylic acid. We will delve into the mechanistic rationale behind each method, offer step-by-step procedures, and discuss strategies for overcoming common challenges.

Core Challenge: Chemoselectivity and Stereochemical Integrity

The primary obstacle in direct N-alkylation is the competition between the nitrogen and oxygen nucleophiles (after deprotonation of the carboxylic acid). The zwitterionic nature of the starting material in neutral solution means the amine is protonated and non-nucleophilic, while the carboxyl group exists as a carboxylate. A base is required to free the amine for alkylation, but this same base can enhance the nucleophilicity of the carboxylate, leading to undesired ester formation.

G cluster_0 Direct Alkylation Pathway start Piperidine-2-COOH + R-X + Base N_alk Desired Product: N-Alkylpiperidine-2-COOH start->N_alk N-Alkylation (Favored) O_alk Side Product: Piperidine-2-COOR (Ester) start->O_alk O-Alkylation (Competing Reaction) G reagents Piperidine-2-COOH + RCHO (Aldehyde) iminium Iminium Ion Intermediate C=N⁺H reagents->iminium Condensation (-H₂O) product N-Alkylpiperidine-2-COOH iminium->product Reduction reducer NaBH(OAc)₃ reducer->iminium:f0 Hydride Delivery G start Piperidine-2-COOH step1 1. Protect Carboxyl (e.g., Esterification) start->step1 intermediate Piperidine-2-COOR step1->intermediate step2 2. N-Alkylation (Protocol 1 Conditions) intermediate->step2 intermediate2 N-Alkylpiperidine-2-COOR step2->intermediate2 step3 3. Deprotect Carboxyl (e.g., Hydrolysis) intermediate2->step3 final Final Product: N-Alkylpiperidine-2-COOH step3->final

Sources

Application

Investigating the Anticancer Activity of Piperidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The piperidine scaffold, a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold, a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved drugs, represents a privileged structure in medicinal chemistry. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for investigating the anticancer activity of piperidine derivatives, from initial cell viability screening to mechanistic studies and preliminary in vivo evaluation.

The Scientific Rationale: Why Piperidine Derivatives in Oncology?

Piperidine-containing compounds exhibit a broad spectrum of biological activities, including potent anticancer effects. Their mechanisms of action are diverse and often target key signaling pathways dysregulated in cancer.[1][2] Many derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration and invasion by modulating critical cellular processes.[1][2]

A significant body of research highlights the ability of piperidine derivatives to interfere with pro-survival signaling cascades, such as the PI3K/Akt and NF-κB pathways , which are frequently hyperactivated in various malignancies.[1][3] By inhibiting these pathways, piperidine-based compounds can effectively suppress tumor growth and sensitize cancer cells to conventional therapies.

This guide will equip researchers with the necessary tools to systematically evaluate the anticancer potential of novel piperidine derivatives.

A Roadmap for Investigation: From Hit to Lead

The journey of a novel piperidine derivative from a synthesized compound to a potential drug candidate involves a multi-step evaluation process. This guide is structured to mirror this progression, providing both the "how" and the "why" for each experimental stage.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Synthesis of Piperidine Derivatives B Cell Viability Screening (MTT/MTS Assay) A->B Initial Screening C IC50 Determination B->C Potency Assessment D Apoptosis Assays (Annexin V/PI Staining) C->D Apoptotic Induction? E Cell Cycle Analysis C->E Cell Cycle Arrest? F Migration & Invasion Assays (Wound Healing/Transwell) C->F Anti-metastatic Potential? G Mechanism of Action Studies (Western Blotting) D->G E->G F->G Pathway Analysis H Xenograft Tumor Models G->H Promising Candidate I Toxicity & Efficacy Studies H->I Preclinical Evaluation

Figure 1: A logical workflow for the preclinical evaluation of anticancer piperidine derivatives.

In Vitro Evaluation: Unveiling the Anticancer Profile

The initial assessment of a piperidine derivative's anticancer potential is performed using a panel of human cancer cell lines. This section details the core assays for this purpose.

Cell Viability and Cytotoxicity: The First Litmus Test

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]

Table 1: Exemplary IC50 Values of Piperidine Derivatives in Various Cancer Cell Lines

Piperidine DerivativeCancer Cell LineIC50 (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00[5]
Vindoline-piperazine conjugate 25HOP-92 (Lung)1.35[5]
Piperazine–oxazole hybridVarious0.09–11.7[5]
Dimer of vindoline derivativeSiHa (Cervical)2.85[5]
Vindoline derivative 3HeLa (Cervical)9.36[5]
Compound 3dMCF-7 (Breast)43.4[6]
Compound 4dMCF-7 (Breast)39.0[6]
Compound 3dMDA-MB-231 (Breast)35.9[6]
Compound 4dMDA-MB-231 (Breast)35.1[6]
Probing Cell Death: Apoptosis Assays

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptotic cells.

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperidine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Halting Proliferation: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium iodide staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with the piperidine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Curbing Metastasis: Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. The wound healing and Transwell invasion assays are two common in vitro methods to assess the anti-metastatic potential of a compound.

Protocol 4: Wound Healing (Scratch) Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.

  • Washing and Treatment: Gently wash the cells with PBS to remove detached cells. Replace the medium with fresh medium containing the piperidine derivative at a non-toxic concentration.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.[7]

Protocol 5: Transwell Invasion Assay

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium containing the piperidine derivative and seed them into the upper chamber.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in several random microscopic fields to determine the extent of invasion.[8][9][10][11]

Delving Deeper: Unraveling the Mechanism of Action

Once a piperidine derivative has demonstrated significant anticancer activity in the initial screens, the next crucial step is to elucidate its mechanism of action. Western blotting is a powerful technique to investigate the modulation of key signaling proteins.

Targeting Pro-Survival Pathways: PI3K/Akt and NF-κB

The PI3K/Akt and NF-κB signaling pathways are central regulators of cell survival, proliferation, and inflammation, and are often constitutively active in cancer.[1][12] Many piperidine derivatives have been shown to inhibit these pathways.[1][3]

G cluster_0 PI3K/Akt Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine Piperidine Derivative Piperidine->PI3K inhibits Piperidine->Akt inhibits

Figure 2: Simplified representation of the PI3K/Akt signaling pathway and its inhibition by piperidine derivatives.

G cluster_0 NF-κB Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Piperidine Piperidine Derivative Piperidine->IKK inhibits

Figure 3: Simplified representation of the NF-κB signaling pathway and its inhibition by piperidine derivatives.

Protocol 6: Western Blotting for Signaling Pathway Analysis

  • Protein Extraction: Treat cells with the piperidine derivative for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, NF-κB p65, IκBα) overnight at 4°C. Also, probe for apoptotic markers (e.g., cleaved caspase-3, PARP) and cell cycle regulators (e.g., cyclins, CDKs). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

In Vivo Validation: Testing in a Preclinical Setting

Promising piperidine derivatives identified from in vitro studies should be further evaluated in vivo to assess their efficacy and safety in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.

Protocol 7: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the piperidine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure the tumor volume (using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor growth inhibition in the treated group relative to the control group. The excised tumors can be used for further analysis, such as immunohistochemistry or Western blotting, to confirm the in vivo mechanism of action.

Conclusion and Future Directions

The protocols and application notes provided in this guide offer a robust framework for the systematic investigation of the anticancer activity of piperidine derivatives. By following this structured approach, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and gather the necessary preclinical data to support their further development as novel cancer therapeutics. The versatility of the piperidine scaffold, coupled with the ever-expanding understanding of cancer biology, ensures that this class of compounds will continue to be a fertile ground for the discovery of next-generation anticancer drugs.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (URL: [Link])

  • New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. (URL: [Link])

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (URL: [Link])

  • IC50 values for synthesized compounds against cancer cell lines. (URL: [Link])

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (URL: [Link])

  • Transwell In Vitro Cell Migration and Invasion Assays. (URL: [Link])

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (URL: [Link])

  • Transwell Cell Migration and Invasion Assay Guide. (URL: [Link])

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (URL: [Link])

  • IC50 values of the most active derivatives in some cancerous cell lines. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Wound Healing and Migration Assays. (URL: [Link])

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (URL: [Link])

  • Transwell Migration and Invasion Assay - the complete breakdown. (URL: [Link])

  • Chemical structures of anticancer piperidine derivatives. (URL: [Link])

  • Scratch Assay protocol. (URL: [Link])

  • cell lines ic50: Topics by Science.gov. (URL: [Link])

  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. (URL: [Link])

  • Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. (URL: [Link])

  • Cell Migration Assays | Wound Healing. (URL: [Link])

  • Recent Advances in Nuclear Factor Kappa-B (NF-kB) Inhibitors for Cancer Therapy. (URL: [Link])

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (URL: [Link])

  • Cell Migration, Chemotaxis and Invasion Assay Protocol. (URL: [Link])

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])

  • Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell. (URL: [Link])

  • Wound Healing Assay for Melanoma Cell Migration. (URL: [Link])

Sources

Method

Application Notes and Protocols for Advanced Drug Delivery Systems for Piperidine-Based Compounds

Introduction: The Piperidine Scaffold and the Imperative for Advanced Drug Delivery The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals and natu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Imperative for Advanced Drug Delivery

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence is a testament to its ability to confer desirable pharmacological properties, including high chemical stability and the capacity to modulate lipophilicity and hydrogen bonding characteristics.[2] This versatility allows piperidine-containing drugs to be developed for a wide range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[2]

However, the therapeutic success of many piperidine-based compounds is often hampered by significant pharmacokinetic challenges.[3] Poor aqueous solubility, rapid metabolism, and low oral bioavailability are common hurdles that can limit their clinical efficacy.[3] Consequently, the development of sophisticated drug delivery systems is not merely an optimization step but a critical necessity to unlock the full therapeutic potential of these molecules. Advanced drug delivery platforms can enhance solubility, protect the drug from premature degradation, control its release profile, and even target it to specific tissues, thereby improving therapeutic outcomes while minimizing off-target effects.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation and evaluation of various drug delivery systems tailored for piperidine-based compounds. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for the preparation and characterization of these advanced formulations.

Section 1: Foundational Considerations for Formulating Piperidine-Based Compounds

The successful design of a drug delivery system hinges on a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API). For piperidine compounds, the following parameters are of paramount importance:

  • Solubility: Many piperidine derivatives exhibit poor water solubility, which is a major obstacle to their oral absorption and parenteral administration.[3][5]

  • Lipophilicity: The lipophilic nature of many piperidine compounds can influence their interaction with biological membranes and their distribution within the body.[2]

  • pKa: The basic nature of the piperidine nitrogen (pKa of protonated piperidine is ~11.22) means that its ionization state will be pH-dependent.[6] This is a critical factor in gastrointestinal absorption and cellular uptake.

  • Metabolic Stability: The piperidine ring itself is relatively metabolically stable, but its substituents can be susceptible to enzymatic degradation.[2]

A comprehensive pre-formulation analysis is the first and most critical step in selecting an appropriate drug delivery strategy.

Section 2: Nanoparticle-Based Drug Delivery Systems

Nanoparticle-based systems offer a powerful approach to overcoming the challenges associated with piperidine compounds by encapsulating the drug within a carrier matrix, thereby enhancing solubility, providing protection from degradation, and enabling controlled release.[7]

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[8] For lipophilic piperidine compounds, they can be entrapped within the lipid bilayer, while more water-soluble derivatives can be loaded into the aqueous core.

  • Lipid Composition: The choice of lipids is critical. A common choice is a phospholipid like L-α-phosphatidylcholine dipalmitoyl (DPPC) combined with cholesterol.[8] DPPC forms the primary bilayer structure, while cholesterol is included to modulate membrane fluidity and stability, which can help prevent drug leakage.[9]

  • Drug-to-Lipid Ratio: This ratio significantly impacts encapsulation efficiency and the final drug loading. An optimal ratio must be determined empirically for each piperidine compound. A higher lipid concentration can increase the encapsulation of hydrophobic drugs.[10]

  • Method of Preparation: The thin-film hydration method is a widely used and reproducible technique for preparing liposomes.[11][12] It involves dissolving the lipids and the hydrophobic piperidine compound in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer.[11][12]

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the chosen phospholipid (e.g., DPPC) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Add the piperidine-based compound to this solution. The molar ratio of lipid to drug should be optimized (e.g., starting with a 30:1 lipid:drug molar ratio).[8]

    • Attach the flask to a rotary evaporator. Rotate the flask at a constant speed and reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the lipid's transition temperature (Tc).[11]

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask and continuing the rotation at a temperature above the Tc. This process allows the lipid film to peel off and form multilamellar vesicles (MLVs).[12]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.[8][12] The extrusion should be performed at a temperature above the Tc.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Liposome_Formation cluster_prep Preparation cluster_formation Vesicle Formation cluster_processing Processing & Purification A Dissolve Lipids & Drug in Organic Solvent B Rotary Evaporation A->B Evaporate solvent C Thin Lipid Film B->C D Hydration with Aqueous Buffer C->D E Multilamellar Vesicles (MLVs) D->E Self-assembly F Extrusion E->F G Unilamellar Vesicles (LUVs) F->G Size reduction H Purification (e.g., Dialysis) G->H I Final Liposomal Formulation H->I Polymeric_Micelle_Assembly cluster_initial Initial State cluster_process Process cluster_final Final State A Amphiphilic Block Copolymers & Piperidine Drug in Organic Solvent B Dialysis against Water A->B Gradual solvent exchange C Self-Assembled Polymeric Micelles B->C Induces self-assembly D Hydrophobic Core (Drug Encapsulated) E Hydrophilic Shell

Caption: Self-assembly of polymeric micelles via the dialysis method.

Section 3: Transdermal Drug Delivery Systems

For certain piperidine compounds, transdermal delivery offers a non-invasive alternative that bypasses first-pass metabolism and can provide sustained drug release. [13]A drug-in-adhesive matrix patch is a common design where the drug is directly incorporated into the adhesive layer. [13]

Causality of Experimental Choices:
  • Adhesive Selection: The adhesive must be biocompatible, provide good skin adhesion, and be compatible with the piperidine compound. [14]Acrylic and silicone-based adhesives are commonly used. The choice of adhesive can also influence the drug release rate.

  • Permeation Enhancers: The stratum corneum is a significant barrier to drug penetration. [14]Permeation enhancers, such as fatty acids (e.g., oleic acid) or alcohols (e.g., ethanol), can be incorporated into the formulation to reversibly disrupt the stratum corneum and increase drug flux across the skin. [14]

Experimental Protocol: Fabrication of a Drug-in-Adhesive Transdermal Patch
  • Preparation of the Drug-Adhesive Mixture:

    • Dissolve the piperidine-based compound and any permeation enhancers in a suitable solvent.

    • Gradually add this solution to the pressure-sensitive adhesive solution with constant stirring until a homogenous mixture is obtained.

  • Coating and Drying:

    • Uniformly coat the drug-adhesive mixture onto a release liner using a film-coating apparatus. The thickness of the coating will determine the drug loading per unit area.

    • Dry the coated liner in an oven at a controlled temperature to evaporate the solvents. [5]3. Lamination:

    • Laminate the dried drug-adhesive layer with a backing membrane. The backing layer provides support and prevents drug loss from the top of the patch. [5]4. Die-Cutting and Pouching:

    • Cut the laminated sheet into patches of the desired size and shape.

    • Package the individual patches in sealed pouches to protect them from moisture and light.

Visualization: Transdermal Patch Fabrication Process

Transdermal_Patch_Fabrication A Prepare Drug-Adhesive Mixture B Coat Mixture onto Release Liner A->B C Dry to Remove Solvents B->C D Laminate with Backing Membrane C->D E Die-Cut into Patches D->E F Package in Pouches E->F

Caption: Step-by-step process for fabricating a drug-in-adhesive transdermal patch.

Section 4: Characterization and Evaluation of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, safety, and efficacy of the developed drug delivery systems.

Physicochemical Characterization
ParameterTechnique(s)Purpose
Particle Size and Size Distribution Dynamic Light Scattering (DLS)To determine the average particle size and polydispersity index (PDI) of nanoparticles.
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of nanoparticles, which is an indicator of colloidal stability.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE) and Drug Loading (DL) UV-Vis Spectroscopy, HPLCTo quantify the amount of drug successfully encapsulated within the delivery system.
Crystallinity Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)To determine if the encapsulated drug is in an amorphous or crystalline state. [15]
In Vitro Drug Release Studies

In vitro release studies are crucial for predicting the in vivo performance of the drug delivery system. The dialysis bag method is commonly used for nanoparticle formulations. [16]

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable MWCO.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring. [17]3. At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Plot the cumulative percentage of drug released versus time.

In Vivo Evaluation

In vivo studies in appropriate animal models are necessary to evaluate the pharmacokinetic profile and therapeutic efficacy of the formulation.

  • Pharmacokinetic Studies: To determine parameters such as Cmax, Tmax, AUC, and elimination half-life of the piperidine compound after administration of the drug delivery system.

  • Biodistribution Studies: To assess the accumulation of the drug and/or carrier in different organs and tissues. [18]* Efficacy Studies: To evaluate the therapeutic effect of the formulation in a relevant disease model.

Conclusion

The development of effective drug delivery systems is paramount to harnessing the full therapeutic potential of piperidine-based compounds. This guide has provided a framework for the rational design, preparation, and evaluation of several advanced delivery platforms, including liposomes, polymeric micelles, and transdermal patches. By understanding the underlying scientific principles and adhering to rigorous experimental protocols, researchers can develop innovative formulations that improve the solubility, stability, and bioavailability of these important therapeutic agents, ultimately leading to safer and more effective medicines.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Rubtsov, A. E., & Bachurin, S. O. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6549. [Link]

  • Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Liposome: methods of preparation and applications. International Journal of Pharmaceutical Studies and Research, 3(2), 14-20. [Link]

  • Patra, J. K., Das, G., Fraceto, L. F., Campos, E. V. R., Rodriguez-Torres, M. P., Acosta-Torres, L. S., ... & Shin, H. S. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of nanobiotechnology, 16(1), 1-33. [Link]

  • Souto, E. B., & Doktorovova, S. (2009). Piperine-loaded solid lipid nanoparticles: a new drug delivery system to enhance the bioavailability of a lipophilic molecule. Journal of Pharmacy and Pharmacology, 61(8), 995-1002. [Link]

  • European Medicines Agency. (2014). Guideline on the quality of transdermal patches. [Link]

  • Alexis, F., Pridgen, E., Molnar, L. K., & Farokhzad, O. C. (2008). Factors affecting the clearance and biodistribution of polymeric nanoparticles. Molecular pharmaceutics, 5(4), 505-515. [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]

  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical research, 24(1), 1-16. [Link]

  • Lu, Y., & Park, K. (2013). Polymeric micelles and alternative nanonized delivery vehicles for poorly soluble drugs. International journal of pharmaceutics, 453(1), 198-214. [Link]

  • Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature biotechnology, 26(11), 1261-1268. [Link]

  • Shao, B., Cui, C., Ji, H., Tang, J., Wang, Z., Liu, H., ... & Wu, L. (2015). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Drug delivery, 22(6), 740-747. [Link]

  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Application of liposomes in medicine and drug delivery. Artificial cells, nanomedicine, and biotechnology, 44(1), 381-391. [Link]

  • Fu, Y., Zhang, Y., Wang, Z., Zhang, Y., Chen, L., & Liu, J. (2020). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Current drug targets, 21(13), 1326-1345. [Link]

  • Chen, J., & Chen, S. (2015). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & medicinal chemistry letters, 25(16), 3219-3223. [Link]

  • Kesarwani, K., & Gupta, R. (2013). Bioavailability enhancers of herbal origin: an overview. Asian Pacific journal of tropical biomedicine, 3(4), 253-266. [Link]

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced drug delivery reviews, 64, 128-137. [Link]

  • Gupta, A., Gupta, R., Singh, R. L., & Kumar, R. (2018). Piperidine and Piperazine Immobilized on Iron Oxide Nanoparticles as Magnetically Recyclable Heterogeneous Catalysts for One-Pot Synthesis of α-Phosphonomalonates. Catalysis Letters, 148(11), 3447-3458. [Link]

  • Pentak, D. (2016). In vitro spectroscopic study of piperine-encapsulated nanosize liposomes. Journal of Molecular Structure, 1108, 329-336. [Link]

  • Ghezzi, M., Pescina, S., Padula, C., Santi, P., Del Favero, E., Cantù, L., & Nicoli, S. (2021). Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions. Journal of Controlled Release, 332, 312-336. [Link]

  • Kesarwani, K., & Gupta, R. (2013). A systematic review of piperine as a bioavailability enhancer. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 14-18. [Link]

  • Kabanov, A. V., & Alakhov, V. Y. (2002). Pluronic® block copolymers in drug delivery: from micellar nanocontainers to biological response modifiers. Advanced drug delivery reviews, 54(2), 191-202. [Link]

  • Antimisiaris, S. G., Marazioti, A., & Kannavou, M. (2016). Liposome-based drug delivery systems. In Methods in molecular biology (pp. 3-29). Humana Press, New York, NY. [Link]

  • Bobo, D., Robinson, K. J., Islam, J., Thurecht, K. J., & Corrie, S. R. (2016). Nanoparticle-based medicines: a review of formulation and characterization methods. Pharmaceutical research, 33(10), 2373-2393. [Link]

  • O'Donnell, P. B., & McGinity, J. W. (1997). Preparation of microspheres by the solvent evaporation technique. Advanced drug delivery reviews, 28(1), 25-42. [Link]

  • Pastore, M. N., Kalia, Y. N., Horstmann, M., & Roberts, M. S. (2008). Transdermal patches: history, development and pharmacology. British journal of pharmacology, 154(5), 947-958. [Link]

  • Bhardwaj, U., Saraf, S., & Saraf, S. (2010). Development and characterization of a novel drug delivery system of piperine. AAPS PharmSciTech, 11(3), 1228-1235. [Link]

  • Shen, J., & Burgess, D. J. (2013). In vitro dissolution testing of nanoparticles. Dissolution technologies, 20(3), 6-11. [Link]

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery-a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161-177. [Link]

  • Kwon, G. S., & Kataoka, K. (1995). Block copolymer micelles as long-circulating drug vehicles. Advanced drug delivery reviews, 16(2-3), 295-309. [Link]

  • D'Souza, S. (2014). A review of in vitro drug release test methods for nano-sized dosage forms. Advances in pharmaceutics, 2014. [Link]

  • Hillyer, J. F., & Albrecht, R. M. (2001). Gastrointestinal persorption and tissue distribution of differently sized colloidal gold nanoparticles. Journal of pharmaceutical sciences, 90(12), 1927-1936. [Link]

  • Gattefossé. (2020, December 7). Simple and effective design of SEDDS formulations [Video]. YouTube. [Link]

  • Amarin Technologies. (n.d.). Transdermal Patch Manufacturing. [Link]

  • McCrudden, M. T., Al-Zahrani, S., Green, M., McAlister, E., McCrudden, C. M., Kett, V. L., ... & Donnelly, R. F. (2014). In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles. Journal of controlled release, 181, 64-71. [Link]

  • Ascendia Pharmaceuticals. (n.d.). Hot Melt Extrusion Formulation & Manufacturing. [Link]

  • Jesmin, S. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. [Link]

  • Mahajan, A., Kaur, S., & Singh, I. (2025). Development of Solid Lipid Nanoparticles (SLNs) for Poorly Soluble Drugs. Journal of Pharmaceutical Research and Integrated Medical Sciences, 2(7), 91-102. [Link]

  • Barriga, H. M. G. (2025, October 22). Biophysical analysis of nanoparticles for drug delivery [Video]. YouTube. [Link]

  • The Tape Lab. (n.d.). How to Create Custom Transdermal Adhesive Patches: A Comprehensive Guide. [Link]

  • Vinchurkar, R. H., & Kuchekar, A. B. (2021). Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. Bioscience Biotechnology Research Asia, 18(4). [Link]

  • Papakyriakopoulou, P., & Lamprou, D. A. (2020). Spray Drying for the Preparation of Nanoparticle-Based Drug Formulations as Dry Powders for Inhalation. Pharmaceutics, 12(7), 633. [Link]

  • McNeil, S. E. (Ed.). (2011). Characterization of nanoparticles intended for drug delivery. Humana press. [Link]

  • Mahajan, A., Kaur, S., & Singh, I. (2025). Formulation and Evaluation of Solid Lipid Nanoparticles for Poorly Soluble Drugs. Journal of Pharmaceutical Research and Integrated Medical Sciences, 2(7), 91-102. [Link]

  • Martin, F. J., & Papahadjopoulos, D. (1998). U.S. Patent No. 5,853,698. Washington, DC: U.S.
  • D'Souza, S. S., & DeLuca, P. P. (2006). In vitro dissolution testing strategies for nanoparticulate drug delivery systems: recent developments and challenges. Drug development and industrial pharmacy, 32(5), 579-591. [Link]

  • Patil, H., & Tiwari, R. V. (2016). Hot-melt extrusion: from theory to application in pharmaceutical formulation. AAPS PharmSciTech, 17(5), 1051-1073. [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of pharmaceutical investigation, 43(2), 85-103. [Link]

  • Malvern Panalytical. (2022, July 18). Characterization solutions for nanoparticle-based drug delivery systems [Video]. YouTube. [Link]

  • Thi, T. D. H., & Van Speybroeck, M. (2023). Self-emulsifying drug delivery systems (SEDDS): How organic solvent release governs the fate of their cargo. Journal of Controlled Release, 362, 283-296. [Link]

Sources

Application

Application Notes and Protocols: Synthesis and Application of Radiolabeled 1-Propylpiperidine-2-carboxylic Acid for PET Imaging

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Promise of Radiolabeled Amino Acid Derivatives in Molecular Imaging The landscape of diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Radiolabeled Amino Acid Derivatives in Molecular Imaging

The landscape of diagnostic molecular imaging is continually evolving, with a persistent demand for novel radiotracers that can elucidate complex biological processes in vivo. Positron Emission Tomography (PET) stands as a cornerstone of this field, offering unparalleled sensitivity in visualizing and quantifying physiological and pathological pathways at the molecular level. Radiolabeled amino acids and their derivatives have emerged as a pivotal class of PET probes, particularly in oncology, where they exploit the upregulated metabolic activity and increased expression of amino acid transporters in tumor cells.[1][2][3][4] Unlike [¹⁸F]FDG, which can exhibit high uptake in normal brain tissue and inflammatory processes, certain radiolabeled amino acids provide superior tumor-to-background contrast, enabling more precise tumor delineation and treatment response monitoring.[1][5][6]

This document provides a comprehensive guide to the synthesis and potential applications of a novel radiotracer, radiolabeled 1-Propylpiperidine-2-carboxylic acid. This molecule, a synthetic amino acid derivative, holds promise for imaging specific biological targets due to its unique structural features. The piperidine scaffold is a common motif in various biologically active compounds, including ligands for the sigma receptor, which is implicated in a range of neurological disorders and cancer.[7][8][9][10][11] Furthermore, as a modified amino acid, it may be a substrate for specific amino acid transporters that are overexpressed in various pathologies.[1][3][12][13]

Herein, we present detailed protocols for the synthesis of the necessary precursors and the subsequent radiolabeling with both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most clinically relevant positron-emitting radionuclides. We will delve into the rationale behind the synthetic strategies, provide step-by-step experimental procedures, and outline the critical quality control measures required to ensure the purity and identity of the final radiotracer. Finally, we will explore the potential applications of this novel imaging agent and propose a protocol for its in vivo evaluation.

Precursor Synthesis: Crafting the Foundation for Radiolabeling

The successful and reproducible synthesis of a high-quality radiotracer hinges on the availability of a well-characterized and pure precursor molecule. For the radiolabeling of 1-Propylpiperidine-2-carboxylic acid, the logical precursor is the parent molecule itself for direct N-alkylation with a radiolabeled propyl group, or a derivative thereof. We will focus on the synthesis of methyl 1-propylpiperidine-2-carboxylate as a key intermediate.

Protocol 1: Synthesis of Methyl 1-Propylpiperidine-2-carboxylate

This protocol details the N-alkylation of commercially available methyl piperidine-2-carboxylate.

Materials:

  • Methyl piperidine-2-carboxylate hydrochloride

  • 1-Iodopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of methyl piperidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Add 1-iodopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure methyl 1-propylpiperidine-2-carboxylate.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the N-alkylation of secondary amines, readily neutralizing the hydroiodic acid formed during the reaction.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.

  • Purification: Column chromatography is essential to remove any unreacted starting material and by-products, ensuring the purity of the precursor for subsequent steps.

Radiolabeling Strategies: Introducing the Positron Emitter

The choice of radionuclide is a critical consideration in PET tracer development, with Carbon-11 and Fluorine-18 being the most widely used.[14] We present protocols for the synthesis of both [¹¹C]1-Propylpiperidine-2-carboxylic acid and [¹⁸F]1-Propylpiperidine-2-carboxylic acid, offering flexibility in terms of synthesis time and potential applications.

[¹¹C]Carbon-11 Labeling Protocol

The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiosynthesis.[14] The most common method for introducing ¹¹C is through methylation with [¹¹C]methyl iodide. For our target molecule, we will adapt this to a propylation reaction using in-situ prepared [¹¹C]propyl iodide.

Protocol 2: Synthesis of [¹¹C]1-Propylpiperidine-2-carboxylic acid

Precursor: Methyl piperidine-2-carboxylate

Radiolabeling Agent: [¹¹C]Propyl iodide, prepared from [¹¹C]CO₂.

Workflow:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-propylation of Piperidine-2-carboxylic Acid

Welcome, researchers, to an in-depth guide on the nuances of N-propylation of piperidine-2-carboxylic acid. This technical brief is designed to be a dynamic resource, moving beyond simple protocols to address the underly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to an in-depth guide on the nuances of N-propylation of piperidine-2-carboxylic acid. This technical brief is designed to be a dynamic resource, moving beyond simple protocols to address the underlying chemical principles and troubleshoot the common hurdles encountered in the lab. My goal is to equip you with the expertise to not only execute this synthesis but to intelligently refine it for optimal outcomes.

I. Core Principles & Mechanistic Overview

The N-propylation of piperidine-2-carboxylic acid is a nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic propyl group of an alkylating agent, typically a propyl halide. The presence of the carboxylic acid moiety introduces complexity, creating a zwitterionic species under certain pH conditions and offering an alternative site for reaction (O-alkylation) under others.

The fundamental reaction proceeds as follows:

N-propylation Mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products Piperidine Piperidine-2-carboxylic Acid TS [Transition State] Piperidine->TS Nucleophilic Attack PropylHalide Propyl Halide (e.g., Propyl Bromide) PropylHalide->TS NPropyl N-propyl-piperidine-2-carboxylic Acid TS->NPropyl Salt Halide Salt TS->Salt

Caption: Basic SN2 mechanism for N-propylation.

II. Frequently Asked Questions (FAQs)

Here, we address the most common queries that arise during the N-propylation of piperidine-2-carboxylic acid.

Q1: My reaction is sluggish and gives a low yield. What are the likely causes?

A1: Several factors can contribute to a slow or incomplete reaction:

  • Inadequate Base: In the absence of a base, the reaction will generate a hydrohalic acid (e.g., HBr), which protonates the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1] The use of a suitable base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is crucial to neutralize this acid and maintain the nucleophilicity of the amine.[1]

  • Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Insufficient Temperature: While room temperature can be sufficient, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions.

  • Reactivity of the Alkylating Agent: The reactivity of the propyl halide follows the order I > Br > Cl. If you are using propyl chloride, consider switching to propyl bromide or iodide for a faster reaction.

Q2: I'm observing a significant amount of a water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

A2: Over-alkylation, the formation of the N,N-dipropyl quaternary ammonium salt, is a classic challenge in amine alkylation.[2][3] The product, N-propyl-piperidine-2-carboxylic acid, is a tertiary amine and can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[2]

Here’s how to mitigate it:

  • Stoichiometry is Key: Avoid using a large excess of the propyl halide. A stoichiometry of 1.0 to 1.1 equivalents of the alkylating agent relative to the piperidine derivative is a good starting point.[1]

  • Slow Addition: Adding the propyl halide slowly, ideally with a syringe pump, maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.[1]

  • Choice of Base: A milder base like NaHCO₃ can be less prone to promoting over-alkylation compared to stronger bases.

Q3: My product appears to be an ester instead of the N-propylated acid. What went wrong?

A3: This indicates that O-alkylation of the carboxylate has occurred. This side reaction is more likely under certain conditions:

  • Basic Conditions: In the presence of a strong base, the carboxylic acid is deprotonated to a carboxylate, which is also a competent nucleophile. This carboxylate can then attack the propyl halide to form the propyl ester.

  • Reaction Conditions Favoring O-Alkylation: Certain solvent and temperature combinations can favor O-alkylation.

To favor N-alkylation over O-alkylation:

  • Protecting Groups: While adding steps, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to N-alkylation and then deprotecting it afterward is a robust strategy to prevent O-alkylation.

  • pH Control: Carefully controlling the pH can help to keep the carboxylic acid protonated while the amine remains sufficiently nucleophilic.

Q4: I'm concerned about potential decarboxylation of my starting material or product. Is this a valid concern?

A4: Decarboxylation of piperidine-2-carboxylic acid is generally not a major side reaction under typical N-propylation conditions. However, prolonged heating at high temperatures, especially in the presence of certain catalysts, could potentially lead to some degree of decarboxylation.[4][5] It's a good practice to monitor your reaction for the formation of N-propylpiperidine as a potential byproduct.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues.

Observation Potential Cause(s) Recommended Action(s)
Low Conversion of Starting Material 1. Insufficient base.[1] 2. Low reactivity of alkylating agent. 3. Reaction temperature too low.1. Ensure at least 1.0 equivalent of a suitable base (e.g., K₂CO₃, NaHCO₃) is used. 2. Switch from propyl chloride to propyl bromide or iodide. 3. Gradually increase the reaction temperature (e.g., in 10 °C increments) while monitoring for side products.
Formation of Multiple Products (TLC/LC-MS) 1. Over-alkylation.[2] 2. O-alkylation (ester formation). 3. Decarboxylation.1. Use a maximum of 1.1 equivalents of propyl halide and add it slowly.[1] 2. Consider protecting the carboxylic acid. 3. Avoid excessive heating. Analyze for the presence of N-propylpiperidine.
Difficulty in Product Isolation/Purification 1. Product is highly polar/water-soluble. 2. Presence of quaternary ammonium salt.[3]1. Use ion-exchange chromatography for purification. 2. Wash the organic extract thoroughly with brine to remove the water-soluble quaternary salt.
Troubleshooting Workflow

Troubleshooting_NPropylation Start Reaction Outcome Unsatisfactory LowConversion Low Conversion? Start->LowConversion MultipleProducts Multiple Products? LowConversion->MultipleProducts No CheckBase Check Base Stoichiometry & Strength LowConversion->CheckBase Yes PurificationIssue Purification Issues? MultipleProducts->PurificationIssue No CheckStoichiometry Check Propyl Halide Stoichiometry (≤ 1.1 eq) MultipleProducts->CheckStoichiometry Yes IonExchange Use Ion-Exchange Chromatography PurificationIssue->IonExchange Yes End Optimized Reaction PurificationIssue->End No ChangeHalide Use More Reactive Propyl Halide (I > Br > Cl) CheckBase->ChangeHalide IncreaseTemp Increase Temperature ChangeHalide->IncreaseTemp IncreaseTemp->End SlowAddition Implement Slow Addition of Alkylating Agent CheckStoichiometry->SlowAddition ProtectCOOH Protect Carboxylic Acid SlowAddition->ProtectCOOH ProtectCOOH->End BrineWash Thorough Brine Wash IonExchange->BrineWash BrineWash->End

Caption: A logical workflow for troubleshooting common issues.

IV. Experimental Protocols

Protocol 1: Standard N-propylation of Piperidine-2-carboxylic Acid

This protocol is a good starting point for the synthesis.

Materials:

  • Piperidine-2-carboxylic acid

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add piperidine-2-carboxylic acid (1.0 eq) and DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add propyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the organic layer with 1 M HCl, followed by saturated NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing solvent system (e.g., a mixture of dichloromethane and methanol)

  • Visualizing agent (e.g., ninhydrin stain for primary/secondary amines, potassium permanganate stain)

Procedure:

  • Prepare a TLC chamber with the chosen developing solvent.

  • Spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the starting material.

  • Develop the plate in the chamber.

  • Visualize the spots under UV light (if applicable) and then with a suitable stain.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The relative R_f values will depend on the polarity of the compounds.

V. Analytical Characterization

Proper characterization of the starting material, intermediates, and final product is essential for a successful synthesis.

Analytical Technique Purpose Expected Observations
¹H NMR Structural elucidation and purity assessment.Appearance of new signals corresponding to the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 2.4 ppm).
¹³C NMR Confirmation of the carbon skeleton.Appearance of new signals in the aliphatic region for the propyl group.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the mass of N-propyl-piperidine-2-carboxylic acid.
Infrared (IR) Spectroscopy Identification of functional groups.Broad O-H stretch of the carboxylic acid, C=O stretch, and N-H stretch (disappearance in the product).
Amino Acid Analysis Quantitation and identification of amino acids.[6][7][8][9]Can be used to confirm the identity and purity of the final product.

VI. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!)[Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

  • ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Google Patents. (2020). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

  • National Center for Biotechnology Information. (2015). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • ResearchGate. (2025). Amino Acid Analysis: Methods and Protocols | Request PDF. [Link]

  • Bio-Synthesis. (2012). Amino Acid Analysis Overview. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Propylpiperidine-2-carboxylic Acid

Welcome to the technical support guide for the synthesis of 1-Propylpiperidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Propylpiperidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: Synthetic Strategies

1-Propylpiperidine-2-carboxylic acid is a derivative of pipecolic acid, a non-proteinogenic amino acid that serves as a valuable chiral building block for various pharmaceuticals.[1] The primary challenge in its synthesis lies in the selective and efficient N-alkylation of the piperidine ring without compromising the integrity of the carboxylic acid moiety. Two principal synthetic routes are commonly employed:

  • Direct N-Alkylation: This classic approach involves the reaction of piperidine-2-carboxylic acid (pipecolic acid) with a propylating agent, such as propyl bromide or iodide, in the presence of a base.

  • Reductive Amination: A highly efficient alternative involves the reaction of pipecolic acid with propanal (propionaldehyde) to form an intermediate iminium ion, which is subsequently reduced in situ to yield the final product.

This guide will provide in-depth troubleshooting for both methodologies.

Synthesis_Overview cluster_start Starting Material cluster_methods Synthetic Methods cluster_reagents Key Reagents cluster_product Final Product Start Piperidine-2-carboxylic Acid (Pipecolic Acid) Alkylation Direct N-Alkylation Start->Alkylation Route 1 ReductiveAmination Reductive Amination Start->ReductiveAmination Route 2 PropylHalide Propyl Halide (e.g., C3H7Br) + Base (e.g., K2CO3) Alkylation->PropylHalide Propanal Propanal (C2H5CHO) + Reducing Agent (e.g., NaBH(OAc)3) ReductiveAmination->Propanal Product 1-Propylpiperidine-2-carboxylic Acid PropylHalide->Product Yields Product Propanal->Product Yields Product

Caption: Overview of primary synthetic routes to 1-Propylpiperidine-2-carboxylic acid.

Troubleshooting Guide: Direct N-Alkylation

Direct N-alkylation is a straightforward method but can be prone to incomplete reactions and side products if not properly optimized.

Q1: My N-alkylation reaction is slow or incomplete, with significant unreacted pipecolic acid remaining. What are the potential causes and solutions?

A1: This is a common issue often traced back to the deactivation of the nucleophile (the piperidine nitrogen) or suboptimal reaction conditions.

  • Causality—Nucleophile Deactivation: The reaction of piperidine with an alkyl halide (R-X) generates a hydrohalic acid (H-X). This acid will protonate the basic nitrogen atom of another piperidine molecule, forming a piperidinium salt. This salt is no longer nucleophilic and will not react with the alkyl halide, effectively halting the reaction.[2]

  • Solutions & Protocols:

    • Insufficient Base: The primary role of the base is to scavenge the acid produced. Ensure at least one equivalent of a suitable base is used. For improved kinetics, using 1.5 to 2.0 equivalents is recommended.

      • Recommended Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).[2]

      • Protocol Insight: K₂CO₃ is often preferred due to its low cost, insolubility in many organic solvents (allowing for easy filtration post-reaction), and sufficient basicity.

    • Reactivity of Alkylating Agent: Propyl bromide is less reactive than propyl iodide.

      • Optimization: You can switch to propyl iodide for a faster reaction. Alternatively, add a catalytic amount (e.g., 0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI) when using propyl bromide. This facilitates an in situ Finkelstein reaction, generating the more reactive propyl iodide.

    • Solvent Choice: The solvent must be able to dissolve the starting materials to a reasonable extent and be inert to the reaction conditions.

      • Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). DMF is particularly effective at dissolving amino acids and their salts.

    • Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate.

      • Typical Range: 50-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

Q2: I am observing the formation of an ester byproduct instead of the N-propylated acid. Why is this happening?

A2: Ester formation can occur if your reaction conditions inadvertently promote the esterification of the carboxylic acid.

  • Causality—Esterification Conditions: This typically happens under acidic conditions in the presence of an alcohol solvent (e.g., methanol, ethanol). While the primary N-alkylation should be under basic conditions, localized pockets of acidity or an acidic workup in an alcohol solvent can lead to this side reaction. More commonly, if the starting pipecolic acid is in its ester form (e.g., methyl pipecolinate), the N-alkylation will proceed on the nitrogen, and a final hydrolysis step will be required to obtain the carboxylic acid.

  • Solutions:

    • Use Aprotic Solvents: Employ aprotic solvents like DMF, MeCN, or DMSO, which cannot participate in esterification.

    • Controlled Workup: During the aqueous workup, if you need to neutralize the base, do so carefully. If you extract the product, ensure the solvent is free of alcohols.

    • Confirm Starting Material: Ensure you are starting with the free acid of piperidine-2-carboxylic acid and not an ester derivative, unless that is the intended route.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful, often high-yielding method.[3][4] However, its success hinges on the careful control of pH and the choice of reducing agent.

Reductive_Amination_Workflow cluster_workflow Reductive Amination Protocol cluster_key_params Critical Parameters A 1. Dissolve Pipecolic Acid & Propanal in Solvent B 2. pH Adjustment (if needed) (e.g., with Acetic Acid) A->B P3 Stoichiometry A->P3 influences C 3. Add Reducing Agent (e.g., NaBH(OAc)3) B->C P1 pH Control B->P1 influences D 4. Stir at Room Temperature C->D P2 Reducing Agent Choice C->P2 influences E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Aqueous Workup & Purification E->F

Caption: Key steps and critical parameters in the reductive amination workflow.

Q3: My reductive amination reaction is not going to completion, or the yield is very low. What factors should I investigate?

A3: Low yields in reductive amination are typically linked to the stability of the iminium intermediate or the efficacy of the reducing agent.

  • Causality—Iminium Formation and Reduction: The reaction proceeds via the formation of a carbinolamine, which then dehydrates to an iminium ion. This dehydration step is acid-catalyzed. If the pH is too high, iminium formation is slow. If the pH is too low, the starting amine is protonated and non-nucleophilic. The reducing agent must then selectively reduce the C=N bond of the iminium ion.

  • Solutions & Protocols:

    • pH Control: The optimal pH for iminium ion formation is typically between 4 and 6.

      • Protocol Insight: When using sodium triacetoxyborohydride (NaBH(OAc)₃), the acetic acid byproduct often helps maintain an appropriate pH. However, adding a small amount of acetic acid (0.5-1.0 equivalent) at the start can be beneficial.

    • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the propanal starting material but strong enough to reduce the iminium intermediate.

      • Recommended Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is less sensitive to moisture than other hydrides and is highly selective for aldehydes and ketones.

      • Alternative: Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.

    • Reaction Stoichiometry and Order of Addition:

      • Protocol: It is generally best to pre-mix the pipecolic acid and propanal (1.0-1.2 equivalents) in the solvent for a short period (15-30 minutes) to allow for initial iminium formation before adding the reducing agent (1.2-1.5 equivalents).

Table 1: Comparison of Synthetic Methodologies

FeatureDirect N-AlkylationReductive Amination
Pros Simple reagents; well-established method.High yields; mild conditions; high selectivity; often a one-pot reaction.[3][5]
Cons Can be slow; requires heating; potential for side reactions; acid byproduct must be neutralized.[2][6]More complex reagents; pH-sensitive; potential for aldehyde self-condensation.
Key Reagents Propyl halide, Base (K₂CO₃, DIPEA)Propanal, Reducing Agent (NaBH(OAc)₃)
Typical Solvents DMF, MeCN, DMSODichloromethane (DCM), 1,2-Dichloroethane (DCE), THF
Common Issues Incomplete reaction due to amine protonation.Low yield due to improper pH or reducing agent choice.

Frequently Asked Questions (FAQs)

Q4: How can I effectively purify the final product, 1-Propylpiperidine-2-carboxylic acid?

A4: As an amino acid, the product is zwitterionic, which influences its solubility and requires specific purification strategies.

  • Acid-Base Extraction: This method is often ineffective for zwitterions which can have high water solubility across a wide pH range.

  • Crystallization: This is the most effective method. The product's solubility is lowest at its isoelectric point (pI).

    • Protocol: After the workup, concentrate the aqueous solution. Adjust the pH slowly towards the calculated or empirically determined pI (typically around pH 5-6). The product should precipitate out of the solution. The precipitate can then be collected by filtration and washed with cold water or a mixture of water/isopropanol, then dried. Recrystallization from hot water or ethanol/water mixtures can further enhance purity.[7]

  • Ion-Exchange Chromatography: For very high purity, especially to remove any unreacted pipecolic acid, ion-exchange chromatography is the gold standard. Use a cation-exchange resin, eluting with a pH or salt gradient.

Q5: What is the best way to monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: Use a polar mobile phase (e.g., DCM/Methanol with a small amount of acetic acid or ammonia). The product will have a different Rf value than the starting pipecolic acid. Staining with ninhydrin is effective, as both the starting material and product are secondary amines.

  • LC-MS: This provides the most definitive evidence. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is the preferred method for accurate conversion assessment.

Q6: Can I start from 2-Picolinic acid? What is the best way to reduce it to Piperidine-2-carboxylic acid?

A6: Yes, the hydrogenation of 2-picolinic acid is a common and effective method for synthesizing the pipecolic acid precursor.[8]

  • Causality—Catalytic Hydrogenation: This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst.

  • Protocol for Hydrogenation:

    • Catalyst: Palladium on carbon (5-10% Pd/C) is a highly effective catalyst for this transformation. Raney Nickel is another, more cost-effective option.[8][9]

    • Solvent: Water is a common and green solvent for this reaction.[8]

    • Conditions: The reaction is typically run in a hydrogenation reactor (Parr shaker) under hydrogen pressure (e.g., 4-5 MPa).[8] Modest heating (e.g., 80-100 °C) can accelerate the reaction.[8]

    • Workup: After the reaction is complete (cessation of hydrogen uptake), the catalyst is simply filtered off. The aqueous solution of pipecolic acid can then be concentrated or used directly in the subsequent N-propylation step. This method often provides high yields (>85%).[8]

References

  • Biosynthesis of pipecolic acid and N-hydroxy pipecolic acid, adapted... ResearchGate. Available at: [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central (PMC). Available at: [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. PubMed. Available at: [Link]

  • Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
  • Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics. Google Patents.
  • Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. Google Patents.
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
  • L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME. Google Patents.
  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. PubMed Central (PMC). Available at: [Link]

  • Yield of the synthesis after application of different carboxylic acid activation agents. ResearchGate. Available at: [Link]

  • A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.
  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications. Available at: [Link]

  • Method for preparing ropivacaine. Google Patents.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Reductive amination and amide synthesis. Reagents and conditions: (a)... ResearchGate. Available at: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available at: [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry (RSC Publishing). Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • 1-Propylpiperidine-2-carboxylic acid hydrochloride. ChemBK. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central (PMC). Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. PubMed Central (PMC). Available at: [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. Available at: [Link]

  • How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Considerations for the Production of 1-Propylpiperidine-2-carboxylic acid

Welcome to the technical support center for the production of 1-Propylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of sca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 1-Propylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important cyclic amino acid. As your Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-Propylpiperidine-2-carboxylic acid and what are the initial scale-up concerns?

A common and effective synthetic route is the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). Another viable route involves the reductive amination of a suitable keto-acid precursor with propylamine, followed by cyclization.

Initial scale-up concerns for the N-alkylation route include:

  • Exothermic Reaction: The N-alkylation reaction can be exothermic. Careful control of the addition rate of the alkylating agent and efficient heat removal are crucial to prevent temperature spikes that could lead to side reactions and impurities.[1]

  • Solvent Selection: The choice of solvent is critical for reaction kinetics and solubility of both reactants and products. A solvent that facilitates a good reaction rate while allowing for easy product isolation is ideal.

  • Base Selection: A suitable base is required to neutralize the hydrohalic acid formed during the reaction. The choice of base can impact the reaction rate and the impurity profile.

Q2: What are the primary challenges associated with the purification of 1-Propylpiperidine-2-carboxylic acid at a larger scale?

The main purification challenges are centered around its amphoteric nature, containing both a carboxylic acid and a tertiary amine. This can lead to:

  • Solubility Issues: The compound may exhibit high solubility in aqueous solutions, especially at certain pH values, making extraction difficult.

  • Crystallization Difficulties: Inducing crystallization can be challenging. It may require careful control of pH, solvent composition, and temperature. Formation of a salt, for instance, with an appropriate acid or base, can sometimes facilitate crystallization and purification.[2]

  • Impurity Removal: Closely related impurities, such as unreacted starting materials or byproducts from side reactions, may be difficult to remove.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

For robust process control and quality assurance, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, identifying and quantifying impurities, and determining the final purity of the product.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups.

Troubleshooting Guides

Guide 1: Low Yield in the N-Alkylation Step

Problem: The yield of 1-Propylpiperidine-2-carboxylic acid from the N-alkylation of pipecolic acid is significantly lower than expected on a larger scale.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Mixing In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[6]1. Optimize Agitation: Ensure the stirrer speed and design are adequate for the reactor volume to maintain a homogeneous mixture.[7] 2. Controlled Addition: Add the propyl halide subsurface and at a controlled rate to ensure rapid dispersion.
Incorrect Base Stoichiometry or Strength An insufficient amount of base will leave unneutralized acid, which can protonate the starting piperidine, rendering it unreactive. A base that is too strong might promote elimination reactions of the propyl halide.1. Verify Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaHCO₃) is used. 2. Select Appropriate Base: Consider the pKa of the reactants and choose a base that is strong enough to deprotonate the carboxylic acid and neutralize the generated acid, but not so strong as to cause side reactions.
Reaction Temperature Too Low or Too High If the temperature is too low, the reaction kinetics may be too slow, leading to an incomplete reaction within the allotted time.[8] If too high, side reactions and degradation may occur.1. Optimize Temperature: Conduct small-scale experiments to determine the optimal temperature for the reaction. 2. Ensure Accurate Temperature Monitoring: Use a calibrated temperature probe placed in the reaction mixture, not just in the reactor jacket.
Guide 2: Product Crystallization and Isolation Issues

Problem: Difficulty in isolating the product from the reaction mixture, either due to high solubility in the aqueous phase or failure to crystallize.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
pH of Aqueous Phase is Not at the Isoelectric Point As an amino acid, 1-Propylpiperidine-2-carboxylic acid has an isoelectric point (pI) where its net charge is zero, and its solubility in water is at a minimum.1. Determine the pI: If not known, the pI can be estimated or determined experimentally. 2. Adjust pH Carefully: After the reaction, carefully adjust the pH of the aqueous solution to the pI to induce precipitation.[9]
Incorrect Solvent for Extraction/Crystallization The choice of solvent is critical for both extracting the product and for inducing crystallization.1. Solvent Screening for Extraction: Test a range of organic solvents to find one that provides a good partition coefficient for the product at its pI. 2. Antisolvent Crystallization: If the product is soluble in a particular solvent, try adding an "antisolvent" in which it is insoluble to induce crystallization.[2]
Presence of Impurities Inhibiting Crystallization Impurities can interfere with the formation of a crystal lattice, leading to the product oiling out or remaining in solution.1. Purify Before Crystallization: Consider a preliminary purification step, such as a charcoal treatment or a quick filtration through a silica plug, to remove gross impurities. 2. Salt Formation: Convert the product to a salt (e.g., hydrochloride or tosylate) which may have better crystallization properties. The pure salt can then be neutralized to give the final product.[2]
Guide 3: Impurity Profile Fails Specifications

Problem: The final product contains unacceptable levels of impurities.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-alkylation The tertiary amine product can be further alkylated to form a quaternary ammonium salt.1. Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the propyl halide. 2. Monitor Reaction Closely: Use HPLC to monitor the formation of the quaternary salt and stop the reaction before it becomes a significant impurity.
Residual Starting Materials Incomplete reaction can leave unreacted pipecolic acid or propyl halide.1. Drive Reaction to Completion: Optimize reaction conditions (temperature, time) to ensure complete conversion. 2. Efficient Work-up: Design a work-up procedure to effectively remove starting materials. For example, unreacted pipecolic acid may have different solubility properties at various pH values compared to the product.
Degradation Products High temperatures or reactive species can lead to the degradation of the product or starting materials.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[10]

Experimental Workflows and Diagrams

General Synthesis and Work-Up Workflow

The following diagram illustrates a typical workflow for the N-alkylation synthesis and subsequent purification of 1-Propylpiperidine-2-carboxylic acid.

cluster_synthesis Synthesis cluster_workup Work-Up & Isolation A Charge Reactor with Pipecolic Acid, Solvent, and Base B Controlled Addition of 1-Bromopropane A->B C Reaction Monitoring by HPLC B->C D Quench Reaction C->D Reaction Complete E Phase Separation D->E F pH Adjustment of Aqueous Phase to pI E->F G Product Extraction with Organic Solvent F->G H Drying and Concentration G->H I Crystallization H->I J Filtration and Drying I->J

Synthesis and Work-Up Workflow
Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low yield issues during scale-up.

start Low Yield Observed q1 Was the reaction incomplete? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Reaction Complete q1->a1_no No q2 Check Reaction Conditions: - Temperature - Time - Mixing a1_yes->q2 q3 Was there significant product loss during work-up? a1_no->q3 end Root Cause Identified q2->end a3_yes Work-Up Loss q3->a3_yes Yes a3_no Minimal Work-Up Loss q3->a3_no No q4 Check Work-Up Procedure: - pH at extraction - Emulsion formation - Number of extractions a3_yes->q4 q5 Were significant byproducts formed? a3_no->q5 q4->end a5_yes Byproduct Formation q5->a5_yes Yes q5->end No q6 Analyze Impurity Profile: - Identify byproducts - Adjust reaction conditions to minimize a5_yes->q6 q6->end

Troubleshooting Low Yield

References

  • ChemRxiv. (n.d.). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Mol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of piperidine carboxylic acid.
  • YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Scale up of chemical reactors. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (n.d.). Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen. Retrieved from [Link]

  • MDPI. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Polyphosphino Carboxylic Acid (PPCA) scale inhibitor for application in precipitation squeeze treatments: The effect of molecular weight distribution. Retrieved from [Link]

  • ACS Omega. (2025). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. Retrieved from [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2025). What Are Common Mistakes In Chemistry Synthesis Reactions?. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]

  • COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link] impurity-profiling-of-pharmaceuticals/

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • PMC. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Retrieved from [Link]

  • Almac. (2024). Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubMed. (2014). Reaction kinetics for the biocatalytic conversion of phenazine-1-carboxylic acid to 2-hydroxyphenazine. Retrieved from [Link]

  • PubMed. (n.d.). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Retrieved from [Link]

  • NIH. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • IJRPR. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Zhanghua. (2025). How to Conduct Scale-Up Studies for CSTR Reactors. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • YouTube. (2025). Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Racemization in Chiral Piperidine Synthesis

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of chiral piperidine synthesis. The preservation of stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of chiral piperidine synthesis. The preservation of stereochemical integrity is paramount in the synthesis of chiral molecules, as different enantiomers can exhibit varied pharmacological effects.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of racemization.

Understanding the Enemy: Mechanisms of Racemization

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[2] This process is a significant hurdle in chiral synthesis, often proceeding through the formation of a planar, achiral intermediate.[3] In the context of chiral piperidines, racemization can be triggered by several factors, including heat, exposure to acidic or basic conditions, and the choice of reagents and solvents.[2][3]

Here is a generalized workflow illustrating the key stages where racemization can occur during a typical chiral piperidine synthesis and the factors that can influence it:

G cluster_0 Synthesis Workflow cluster_1 Racemization Triggers Start Chiral Starting Material Reaction Chemical Transformation (e.g., N-alkylation, C-C bond formation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography or Crystallization Workup->Purification Final Enantiopure Piperidine Purification->Final Temp Elevated Temperature Temp->Reaction Increases rate Base Strong Bases Base->Reaction Deprotonation Acid Strong Acids Acid->Workup Protonation Time Prolonged Reaction Time Time->Reaction Increased exposure Solvent Protic or High Polarity Solvents Solvent->Reaction Stabilizes intermediates G cluster_0 Amide Coupling Racemization Pathway cluster_1 Mitigation Strategies Start Chiral Piperidine- Carboxylic Acid Activation Activation with Coupling Reagent Start->Activation Oxazolone Oxazolone Formation (Achiral Intermediate) Activation->Oxazolone Racemization Base-catalyzed Proton Abstraction Oxazolone->Racemization Coupling Nucleophilic Attack by Amine Oxazolone->Coupling Racemization->Oxazolone Product Racemized Amide Product Coupling->Product Additive Use Additives (HOBt, Oxyma) Additive->Activation Suppresses Oxazolone Formation Reagent Choose 'Racemization-Free' Coupling Reagents Reagent->Activation Alternative Activation Pathway Temp Low Temperature Temp->Racemization Slows Rate

Caption: Racemization pathway during amide coupling and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: At what stages of my synthesis should I be most concerned about racemization?

A: Racemization can occur at any stage where a stereocenter is rendered labile. However, be particularly vigilant during:

  • Reactions involving strong acids or bases.

  • Steps requiring elevated temperatures. [3]* Purification by distillation , where prolonged heating can be an issue.

  • Amide coupling reactions of chiral piperidine-carboxylic acids.

Q2: Can my choice of solvent really have a significant impact on preventing racemization?

A: Absolutely. The solvent can influence the stability of racemization-prone intermediates. [3][4]Aprotic solvents are generally preferred over protic solvents for reactions where proton exchange can lead to racemization. In some cases, using water as a solvent can surprisingly prevent racemization of certain enantioenriched substrates. [5]It is often beneficial to perform a small-scale solvent screen to identify the optimal medium for your specific transformation.

Q3: I suspect racemization is occurring, but how can I definitively confirm it and quantify the extent?

A: To confirm and quantify racemization, you need to measure the enantiomeric excess (ee) of your product. The most common technique for this is:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. [6][7]Derivatization with a UV-active agent may be necessary if your compound lacks a chromophore. [7]* Chiral Gas Chromatography (GC): For volatile piperidine derivatives, GC with a chiral column can also be effective. [7] Q4: Are there any general "best practices" to minimize the risk of racemization from the outset?

A: Yes, incorporating these principles into your experimental design can significantly reduce the risk of racemization:

  • Keep temperatures as low as reasonably possible.

  • Use the mildest reagents (acids, bases, coupling agents) that will effect the desired transformation.

  • Minimize reaction times by closely monitoring progress.

  • Choose your solvent carefully, considering its polarity and proticity.

  • If possible, introduce the chiral center late in the synthetic sequence to minimize its exposure to potentially harsh conditions.

Summary of Key Parameters and Recommended Actions

Parameter High Risk for Racemization Recommended Mitigation Strategy
Temperature High temperatures (> 80 °C)Operate at the lowest effective temperature; consider cryogenic conditions if necessary. [3][8]
Base Strong, non-hindered bases (e.g., NaH, LDA)Use weaker or sterically hindered bases (e.g., K₂CO₃, DBU, DIPEA). [3][9]
Acid Strong acids (e.g., concentrated HCl, H₂SO₄) during workup or reactionUse milder acidic conditions or buffer the system.
Reaction Time Prolonged exposure to harsh conditionsMonitor reaction progress closely and quench as soon as it is complete. [3]
Solvent Polar, protic solvents (e.g., methanol, ethanol)Use aprotic solvents (e.g., THF, DCM, Toluene). [3][10]
Coupling Reagents Carbodiimides (DCC, EDC) aloneUse additives like HOBt or OxymaPure, or switch to phosphonium/aminium reagents (PyBOP, HATU). [11][12][13]

References

  • Wikipedia. Racemization. [Link]

  • Nikolaenko, K. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Chemistry For Everyone. What Is Racemization In Organic Chemistry? YouTube. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Google Patents.
  • University of Birmingham. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Coldham, I. et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • NIH. Epimerisation in Peptide Synthesis. PMC. [Link]

  • Royal Society of Chemistry. Solvent effects on stereoselectivity: more than just an environment. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. Heat of Dilution and Racemization of Chiral Amino Acid Solutions. [Link]

  • ACS Publications. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Google Patents.
  • YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • ResearchGate. (PDF) Recent development in peptide coupling reagents. [Link]

  • Sci-Hub. Solvent effects on stereoselectivity: more than just an environment. [Link]

  • MDPI. Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]

  • NIH. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Piperidine-Based Pharmaceuticals

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-based pharmaceuticals. This guide is designed to provide in-depth technical assistance, trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-based pharmaceuticals. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to navigate the complexities of studying the degradation pathways of this important class of molecules. The piperidine scaffold, while generally stable, can undergo specific degradation reactions that are critical to understand for ensuring drug safety, efficacy, and stability.[1]

This resource is structured to address the real-world challenges encountered during experimental work, moving from frequently asked questions to detailed troubleshooting scenarios and step-by-step experimental guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for the piperidine ring in a pharmaceutical compound?

A1: The piperidine ring itself is a saturated heterocycle, making it relatively robust. However, it is susceptible to degradation under various stress conditions, primarily through oxidative pathways. The most common degradation mechanisms include:

  • Oxidation: This is a primary degradation route. The tertiary amine nitrogen within the piperidine ring is susceptible to oxidation, leading to the formation of a stable N-oxide .[2][3] Additionally, oxidation can occur on the carbon atoms of the ring, particularly those alpha to the nitrogen, which can lead to the formation of hydroxylated derivatives, lactams (if a carbonyl is formed adjacent to the nitrogen), or even ring-opening products under more aggressive conditions.[4][5]

  • Photodegradation: Exposure to light, especially UV, can initiate free-radical mediated reactions. This can lead to complex degradation profiles, including oxidation and potentially ring cleavage. For instance, studies on piperidine's atmospheric degradation show that OH-initiated H-abstraction can occur at the N-H bond or any of the C-H bonds, leading to products like 2,3,4,5-tetrahydropyridine, piperidin-4-one, or ring-opened compounds.[6][7]

  • Metabolic Degradation: In biological systems, piperidine-containing drugs are often metabolized by Cytochrome P450 (CYP) enzymes. Key metabolic pathways include N-dealkylation , where a substituent on the piperidine nitrogen is removed, and hydroxylation at various positions on the piperidine ring.[5] For example, CYP3A4 is a major enzyme involved in the N-dealkylation of 4-aminopiperidine drugs.[5]

Q2: My piperidine-based API is showing significant degradation under acidic and basic conditions. Is the piperidine ring itself being hydrolyzed?

A2: It is unlikely that the piperidine ring itself is undergoing direct acid or base hydrolysis. The C-N and C-C single bonds of the saturated ring are generally stable to hydrolysis. When degradation is observed under these conditions, it is almost always due to the presence of other functional groups on the parent molecule that are susceptible to hydrolysis. For example, if the piperidine moiety is part of an ester, amide, or lactam, these groups will readily hydrolyze under acidic or basic conditions. The degradation of piperine, for example, is extensive under acid and base hydrolysis due to the cleavage of its amide bond.

Therefore, when you observe hydrolytic degradation, your investigation should focus on identifying and characterizing the cleavage of labile functional groups elsewhere in the molecule, rather than the piperidine ring itself.

Q3: What is a "stability-indicating method," and why is it crucial for my degradation studies?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or formulation excipients.[4][8] Its development is a primary goal of forced degradation studies.

Causality: The core principle is specificity . You need to prove that the analytical signal you are measuring for your API is exclusively from the intact API. During degradation, new chemical entities (degradants) are formed. A non-stability-indicating method might not be able to distinguish between the API and a co-eluting degradant in an HPLC chromatogram, leading to an overestimation of the API's stability. By purposefully generating degradation products through forced degradation, you can challenge your analytical method (e.g., HPLC) to ensure it can separate all potential degradants from the main API peak.[4] This provides confidence that the method can accurately track the stability of the drug over its shelf life.

Troubleshooting Guide

Issue 1: I'm running a forced degradation study, but I'm seeing either no degradation or over 50% degradation. How do I achieve the target 5-20% degradation?

This is a common challenge in methods development. The goal of forced degradation is to generate a sufficient, but not excessive, amount of degradants to develop and validate the stability-indicating method.[6][8]

Troubleshooting Steps & Rationale:

  • Adjust Stress Conditions Systematically: Avoid drastic changes. Modify one variable at a time (concentration of stressor, temperature, or time).

    • No/Low Degradation:

      • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl), increase the temperature (start at room temperature, then incrementally increase to 40°C, 60°C, etc.), or extend the exposure time.[6]

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 1% to 3% or higher), or gently heat the solution. Be aware that heat can accelerate oxidative degradation significantly.

      • Thermal: For solid samples, increase the temperature. For solutions, ensure the solvent is stable at the tested temperature.

    • Excessive Degradation:

      • Do the reverse. Decrease the concentration of the stressor, lower the temperature (e.g., conduct oxidative studies at room temperature instead of heated), or shorten the exposure time significantly (you may need to sample at early time points like 1, 2, 4, and 8 hours).

  • Consider Co-solvents for Insoluble Compounds: If your API has low aqueous solubility, it may not be fully exposed to the hydrolytic or oxidative stressor. Using a small amount of an inert organic co-solvent (like acetonitrile or DMSO) to first dissolve the drug before adding the stress solution can ensure a homogenous reaction.[9]

    • Expert Tip: When using co-solvents for photostability studies, choose acetonitrile over methanol. Methanol can generate methoxy radicals under light exposure, potentially creating artifact degradation products.[2]

  • Self-Validation Check - The Control Sample: Always run a control sample of the API in the same solvent system (including any co-solvents) but without the stressor, under the same temperature and time conditions. This is critical to confirm that the observed degradation is due to the stress condition and not simply due to instability in the solvent or at that temperature.

Table 1: Typical Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M - 1 M HClRoom Temp to 60°C24h - 7 days5-20%[6]
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp to 60°C24h - 7 days5-20%[6]
Oxidation0.1% - 3% H₂O₂Room Temperature24h - 7 days5-20%[6]
Thermal (Solid)Dry Heat60°C - 80°C1 - 7 days5-20%
PhotostabilityICH Q1B conditionsControlled>1.2 million lux hours5-20%[4]
Issue 2: My HPLC chromatogram shows new peaks after degradation, but they are poorly shaped (tailing) or not well-resolved from the main peak.

Peak shape and resolution are critical for a valid stability-indicating method. This issue often points to challenges with the chromatography itself, especially when dealing with polar degradation products.

Troubleshooting Steps & Rationale:

  • Evaluate Your HPLC Column: The standard C18 (octadecyl) column is a workhorse but may not be optimal for retaining and separating highly polar degradants (like N-oxides or ring-opened acids).[10]

    • Solution: Consider switching to a column with a different selectivity. A "polar-endcapped" C18 column is designed to reduce interactions with residual silanols, improving the peak shape of basic compounds like piperidines. For very polar degradants, a column with an embedded polar group or a phenyl-hexyl phase might provide better retention and alternative selectivity.[10]

  • Adjust Mobile Phase pH: The piperidine nitrogen is basic (pKa ~11). The pH of your mobile phase will determine its ionization state, which dramatically affects retention and peak shape on a reversed-phase column.

    • Rationale: At low pH (e.g., pH 3), the piperidine nitrogen will be protonated (positively charged). This can lead to strong, undesirable interactions with negatively charged residual silanols on the silica backbone of the column, causing peak tailing. At a higher pH (e.g., pH 8-10, if using a pH-stable column), the piperidine will be in its neutral form, reducing silanol interactions and often improving peak shape.

    • Action: Experiment with mobile phase pH. A common starting point is a low pH buffer (e.g., 0.1% formic acid or phosphate buffer at pH 3). If tailing is observed, try a mid-range or higher pH buffer, ensuring your column is rated for that pH range.

  • Optimize the Gradient: If you are using a gradient elution, the initial mobile phase composition might be too strong, causing polar degradants to elute too early, near the solvent front, and with poor resolution.

    • Action: Decrease the initial percentage of the organic solvent in your gradient (e.g., start with 5% acetonitrile instead of 20%). Also, consider a shallower gradient (a slower increase in organic solvent over time) to improve the separation between closely eluting peaks.

Visualization: HPLC Troubleshooting Workflow

G start Poor Peak Shape or Resolution Observed in Chromatogram check_column Is the column appropriate for polar analytes? start->check_column change_column Switch to Polar-Endcapped C18, Embedded Polar Group, or Phenyl Column check_column->change_column No check_ph Is mobile phase pH optimal for the basic piperidine moiety? check_column->check_ph Yes reanalyze Re-analyze Stressed Sample change_column->reanalyze adjust_ph Test different pH values (e.g., pH 3 vs. pH 8) (Ensure column compatibility!) check_ph->adjust_ph No check_gradient Is the gradient slope too steep? check_ph->check_gradient Yes adjust_ph->reanalyze adjust_gradient Decrease initial % Organic Solvent and/or create a shallower gradient check_gradient->adjust_gradient No check_gradient->reanalyze Yes adjust_gradient->reanalyze

Issue 3: I have mass spectrometry (MS) data for my degradation products, but I'm struggling to identify the structures.

Interpreting MS fragmentation data requires a systematic approach, especially for cyclic structures like piperidine.

Troubleshooting Steps & Rationale:

  • Start with the Molecular Ion: First, confirm the mass-to-charge ratio (m/z) of the parent ion of the degradant. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is invaluable here, as it provides an accurate mass that can be used to predict the elemental composition.[11]

    • Example: An increase of 16 Da from the parent drug often indicates the addition of one oxygen atom (e.g., N-oxidation or hydroxylation). An increase of 14 Da might suggest the formation of a hydroxylated product followed by the loss of two hydrogen atoms to form a ketone.

  • Look for Characteristic Neutral Losses: Piperidine derivatives often exhibit predictable fragmentation patterns.

    • Loss of Water (-18 Da): This is a very common fragmentation for hydroxylated degradants.[12]

    • Ring Cleavage: Look for fragment ions that correspond to the opening of the piperidine ring. This can provide clues about the location of substituents or sites of degradation.

  • Compare Fragmentation Patterns: Compare the MS/MS fragmentation pattern of the degradant to that of the parent drug.

    • Rationale: Many fragments will be common to both the parent and the degradant. The key is to identify the fragments that are different. If a fragment containing the piperidine ring shows a +16 Da shift, it strongly suggests the oxidation occurred on the ring. If fragments corresponding to a side chain remain unchanged while the piperidine-containing fragments are altered, it pinpoints the location of the degradation.

  • Consider Specific Examples:

    • Risperidone: Oxidative stress leads to an N-oxide. In the MS, you would expect to see the molecular ion increase by 16 Da. The fragmentation pattern might be significantly different from the parent drug, as the N-O bond can influence cleavage pathways.[3]

    • Haloperidol: Acid/base degradation can cleave the molecule. In this case, you would look for fragment ions corresponding to the resulting piperidine-containing moiety and the other part of the molecule.[7][13]

Visualization: General Oxidative Degradation Pathways

G cluster_0 Piperidine-Based Drug (R-Pip) cluster_1 Oxidative Stress (e.g., H₂O₂) Drug {Parent Drug | M.W. = X} Oxidation [O] N_Oxide {N-Oxide Degradant | M.W. = X + 16 | Polarity: Increased} Oxidation->N_Oxide N-Oxidation Hydroxylated {Hydroxylated Degradant | M.W. = X + 16 | Polarity: Increased} Oxidation->Hydroxylated C-Hydroxylation Ring_Opened {Ring-Opened Product | M.W. = X + 18 (Hydrolysis) or more | Polarity: Highly Increased} Hydroxylated->Ring_Opened Further Oxidation/ Cleavage

Experimental Protocol: Forced Degradation of a Piperidine-Based Pharmaceutical

This protocol provides a generalized workflow for conducting a forced degradation study. It must be adapted based on the specific properties (e.g., solubility, known instabilities) of your molecule.

Objective: To generate potential degradation products of a piperidine-based drug substance to support the development and validation of a stability-indicating HPLC method.

Materials:

  • Piperidine-based API

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Protocol Steps:

  • Sample Preparation (Stock Solution):

    • Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6]

    • Rationale: Starting with a known concentration is essential for calculating the percentage of degradation later (mass balance). The chosen solvent must completely dissolve the drug without causing degradation on its own.

  • Execution of Stress Conditions:

    • For each condition below, prepare a sample flask and a corresponding control flask (API solution without the stressor).

    • Acid Hydrolysis: Add an equal volume of 2 M HCl to an aliquot of the stock solution to achieve a final concentration of 1 M HCl and 0.5 mg/mL API. Store at 60°C.

    • Base Hydrolysis: Add an equal volume of 2 M NaOH to an aliquot of the stock solution to achieve a final concentration of 1 M NaOH and 0.5 mg/mL API. Store at 60°C.

    • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.[6]

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C. For solid-state thermal stress, place the API powder directly in an oven.

    • Photodegradation: Expose an aliquot of the stock solution (in a photochemically transparent container) and a sample of the solid API to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours).[4] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Time Point Sampling & Quenching:

    • Withdraw aliquots from each flask at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • Crucially, quench the reaction immediately. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. For oxidative samples, dilution with mobile phase can often suffice, but specific quenching agents may be needed if the reaction is ongoing.

    • Rationale: Quenching stops the degradation process, ensuring that the analytical result reflects the degradation at that specific time point. Failure to neutralize samples can lead to continued degradation in the HPLC vial, giving inaccurate results.[6]

  • Analysis by HPLC:

    • Dilute the quenched samples with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze all samples (stressed, controls, and a time-zero unstressed sample) using the developed HPLC method.

    • Record the peak areas for the parent API and all new peaks (degradation products).

  • Data Interpretation:

    • Calculate the percentage of degradation for the API under each stress condition.

    • Evaluate the chromatograms for specificity. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent API peak.

    • Perform peak purity analysis (using a PDA detector) on the API peak in the stressed samples to confirm it is not co-eluting with any degradants.[4]

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Annonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link: https://www.pharmaguideline.
  • Baumann, M., & Baxendale, I. R. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116521. [Link: https://pubmed.ncbi.nlm.nih.gov/38677189/]
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
  • Kotte, T., Dubey, P. K., & Murali, N. (2014). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link: https://www.researchgate.net/publication/283679803_Influence_of_piperidine_ring_on_stability_and_reactivity_of_piperine]
  • SGS. (n.d.). How to Approach a Forced Degradation Study. SGS Life Sciences.
  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery. Thermo Fisher Scientific. [Link: https://assets.thermofisher.com/TFS-Assets/CMD/Reference-Materials/wp-72291-hplc-column-selection-wp72291-en.pdf]
  • Rao, B. M., et al. (2003). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 661-671. [Link: https://pubmed.ncbi.nlm.nih.gov/14613854/]
  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s512-s521. [Link: https://ijper.org/sites/default/files/Ind.%20J.%20Pharm.%20Edu.%20Res.%2C%202020%3B%2054(3s)%3B%20S512-S521.pdf]
  • Popović, G., Čakar, M., & Vladimirov, S. (2006). Determination and degradation study of haloperidol by high performance liquid chromatography. Journal of Chromatography A, 1119(1-2), 244-248. [Link: https://pubmed.ncbi.nlm.nih.gov/16487979/]
  • Kotte, T., Dubey, P. K., & Murali, N. (2014). Piperine mass fragments: possible structures of major mass spectral... ResearchGate. [Link: https://www.researchgate.net/figure/Piperine-mass-fragments-possible-structures-of-major-mass-spectral-fragments-of-piperine_fig1_283680073]
  • Aguiar, A. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1265-1274. [Link: https://pubmed.ncbi.nlm.nih.gov/29785738/]
  • Wang, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1147-1158. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3148281/]
  • Dong, M. W. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link: https://www.chromatographyonline.
  • Abdel-Ghany, M. F., et al. (2023). A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies. ResearchGate. [Link: https://www.researchgate.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link: https://pubs.acs.org/doi/10.1021/acs.jpca.3c07923]
  • PharmGKB. (n.d.). Haloperidol Pathway, Pharmacokinetics. PharmGKB. [Link: https://www.pharmgkb.
  • Singh, B., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 71-88. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4403035/]
  • de Souza, M. V. N., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b). [Link: https://www.scielo.br/j/jbchs/a/mP6bM4V5d8Jk5HkQ8Xy8y4B/?lang=en]
  • Shah, R. P. (2016). Forced Degradation Studies. MedCrave online. [Link: https://medcraveonline.
  • Sharma, G., & Saini, V. (2016). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2016, 9248316. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4756209/]
  • Hill, D. W. (n.d.). Interpretation of mass spectra. SlidePlayer. [Link: https://slideplayer.com/slide/5243161/]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 1-Propylpiperidine-2-carboxylic Acid: A Guide for Researchers

For chemists engaged in the synthesis of pharmaceutical intermediates and complex molecular scaffolds, the efficient construction of substituted heterocyclic systems is a paramount objective. 1-Propylpiperidine-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of pharmaceutical intermediates and complex molecular scaffolds, the efficient construction of substituted heterocyclic systems is a paramount objective. 1-Propylpiperidine-2-carboxylic acid, a key building block in the development of various therapeutic agents, presents a synthetic challenge that can be addressed through several strategic approaches. This guide provides an in-depth comparative analysis of two primary synthetic routes to this target molecule, offering experimental insights and data to inform methodology selection in a research and development setting.

Introduction to the Target Molecule

1-Propylpiperidine-2-carboxylic acid, also known as N-propylpipecolic acid, is a derivative of the non-proteinogenic amino acid pipecolic acid.[1] The presence of the N-propyl group significantly influences the molecule's lipophilicity and conformational properties, making it a valuable component in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its synthesis, therefore, is of considerable interest. This guide will explore two divergent and strategically distinct approaches: the post-modification of a pre-formed heterocyclic core and the de novo construction of the substituted ring system.

Route 1: N-Alkylation of Piperidine-2-carboxylic Acid (Pipecolic Acid)

This classical and often preferred approach involves the initial synthesis or procurement of piperidine-2-carboxylic acid, followed by the introduction of the propyl group onto the nitrogen atom. This strategy is advantageous when the piperidine-2-carboxylic acid core is readily available or can be synthesized in high yield.

Synthesis of the Pipecolic Acid Core

The foundational step in this route is the acquisition of piperidine-2-carboxylic acid. A common and industrially viable method is the catalytic hydrogenation of picolinic acid (pyridine-2-carboxylic acid).

Experimental Protocol: Catalytic Hydrogenation of Picolinic Acid

  • Reaction Setup: To a high-pressure hydrogenation vessel, add picolinic acid, water (as solvent), and a palladium on carbon (Pd/C) catalyst. A typical ratio would be 1:5-8:0.01-0.05 by weight (picolinic acid:water:Pd/C).

  • Inerting: Purge the vessel with an inert gas, such as nitrogen, to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas to a pressure of 4-5 MPa and heat the reaction mixture to 90-100 °C.

  • Reaction Monitoring: Maintain the reaction under these conditions for 3-4 hours, monitoring hydrogen uptake to determine reaction completion.

  • Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to remove approximately 50% of the water. The solution is then cooled, and methanol is added to precipitate the piperidine-2-carboxylic acid. Further cooling to 0 °C enhances crystallization. The product is collected by centrifugation or filtration. This process typically yields piperidine-2-carboxylic acid in over 85% yield.

N-Propylation of the Piperidine Ring

Once piperidine-2-carboxylic acid or its ester is obtained, the propyl group can be introduced via several methods. Direct N-alkylation with a propyl halide is a common approach, often performed on an ester derivative to avoid complications with the carboxylic acid functionality.

Experimental Protocol: N-propylation of Ethyl Pipecolate

  • Esterification (if starting from the acid): Piperidine-2-carboxylic acid is first converted to its ethyl ester by reaction with ethanol in the presence of a catalyst like thionyl chloride or a strong acid.

  • Alkylation Reaction: Dissolve ethyl pipecolate in a suitable solvent such as isopropyl alcohol. Add a base, for example potassium carbonate, followed by n-propyl bromide.

  • Reaction Conditions: Heat the mixture to approximately 70-75 °C for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield ethyl 1-propylpiperidine-2-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically using an aqueous base (e.g., sodium hydroxide) followed by acidification, to afford the final product, 1-propylpiperidine-2-carboxylic acid.

Causality in Experimental Choices: The choice to esterify the carboxylic acid prior to N-alkylation is a critical decision. The acidic proton of the carboxylic acid can interfere with the basic conditions required for N-alkylation, leading to side reactions or poor yields. Esterification protects this group, allowing for a cleaner alkylation reaction. The subsequent hydrolysis is a standard and generally high-yielding deprotection step.

Visualizing Route 1

Route 1: N-Alkylation Picolinic_Acid Picolinic Acid Pipecolic_Acid Piperidine-2-carboxylic Acid Picolinic_Acid->Pipecolic_Acid Catalytic Hydrogenation (H₂, Pd/C) Ethyl_Pipecolate Ethyl Pipecolate Pipecolic_Acid->Ethyl_Pipecolate Esterification (EtOH, H+) Target_Ester Ethyl 1-Propylpiperidine-2-carboxylate Ethyl_Pipecolate->Target_Ester N-Propylation (n-PrBr, K₂CO₃) Target_Acid 1-Propylpiperidine-2-carboxylic Acid Target_Ester->Target_Acid Hydrolysis (NaOH, then H₃O⁺)

Caption: Synthetic pathway for Route 1, proceeding via N-alkylation of a pre-formed piperidine ring.

Route 2: De Novo Ring Construction via Intramolecular Cyclization

An alternative strategy involves constructing the N-propylated piperidine ring from an acyclic precursor. Intramolecular reductive amination is a powerful tool for such cyclizations, forming the heterocyclic ring and establishing the stereocenter at the 2-position in a controlled manner. This approach is particularly valuable for creating enantiomerically pure products if chiral starting materials are used.

General Strategy: Intramolecular Reductive Amination

This route begins with an acyclic amino acid derivative that contains a latent aldehyde or ketone functionality. The key step is the cyclization of this precursor, where the amine attacks the carbonyl group to form a cyclic imine (or enamine), which is then reduced in situ to the piperidine ring.

A representative synthesis, based on the work of Lubell and coworkers for the synthesis of 6-alkylpipecolic acids, can be adapted for the synthesis of N-propylated analogues.[2] The general approach involves the synthesis of a linear amino ester with a terminal aldehyde.

Conceptual Experimental Protocol: Intramolecular Reductive Amination

  • Precursor Synthesis: The synthesis would start from a suitable protected amino acid, such as N-propyl-L-aspartic acid. The gamma-carboxylic acid would be selectively reduced to an aldehyde, yielding a protected N-propyl-amino aldehyde ester.

  • Cyclization and Reduction: The amino aldehyde precursor is then subjected to conditions that promote intramolecular reductive amination. This is typically achieved by treating the precursor with a reducing agent in the presence of an acid catalyst. The amine cyclizes onto the aldehyde, and the resulting cyclic iminium ion is immediately reduced.

  • Deprotection: The final step involves the removal of any protecting groups from the carboxylic acid to yield 1-propylpiperidine-2-carboxylic acid.

Causality in Experimental Choices: The key to this route is the strategic choice of the acyclic precursor. The relative positions of the amine and the carbonyl group dictate the size of the ring that will be formed. For a piperidine ring, a 6-aminoaldehyde is required. The use of a chiral starting material, such as an L-amino acid, allows for the stereoselective synthesis of the desired enantiomer of the final product. The intramolecular nature of the reaction often leads to high efficiency and stereocontrol.

Visualizing Route 2

Route 2: Intramolecular Cyclization Acyclic_Precursor Acyclic N-Propyl Amino Aldehyde Ester Cyclic_Iminium Cyclic Iminium Ion (Intermediate) Acyclic_Precursor->Cyclic_Iminium Intramolecular Cyclization Protected_Target Protected 1-Propylpiperidine- 2-carboxylic Acid Derivative Cyclic_Iminium->Protected_Target Reduction (e.g., NaBH(OAc)₃) Target_Acid 1-Propylpiperidine-2-carboxylic Acid Protected_Target->Target_Acid Deprotection

Caption: Synthetic pathway for Route 2, featuring de novo ring construction via intramolecular reductive amination.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired stereochemistry, scalability, and overall efficiency.

FeatureRoute 1: N-AlkylationRoute 2: De Novo Ring Construction
Starting Materials Picolinic acid or piperidine-2-carboxylic acid. Generally readily available.More complex acyclic precursors requiring multi-step synthesis.
Stereocontrol If starting with racemic pipecolic acid, a resolution step is required for enantiopure product. Can start with enantiopure pipecolic acid if available.Excellent stereocontrol can be achieved by using a chiral starting material (e.g., a protected L-amino acid).
Scalability Generally highly scalable, especially the catalytic hydrogenation step.May be more challenging to scale up due to the complexity of the precursor synthesis.
Flexibility The piperidine core is fixed; derivatization is limited to the N-position and the carboxylic acid.Offers greater flexibility for introducing substituents on the piperidine ring by modifying the acyclic precursor.
Overall Yield Can be high, especially if starting from pipecolic acid. The hydrogenation of picolinic acid is also efficient.The overall yield will be dependent on the efficiency of the precursor synthesis, which can be lengthy.
Key Advantages Straightforward, uses common reagents, and is well-established.Excellent for controlling stereochemistry and allows for greater structural diversity in the final product.
Potential Challenges Potential for over-alkylation at the nitrogen. Racemic mixtures may be produced if not starting with a chiral material.The synthesis of the acyclic precursor can be complex and may lower the overall yield.

Conclusion and Recommendations

For the straightforward synthesis of racemic or enantiopure 1-propylpiperidine-2-carboxylic acid where the corresponding pipecolic acid is available, Route 1 (N-Alkylation) is often the more practical and efficient choice. Its simplicity and the use of readily available starting materials make it well-suited for large-scale production.

However, for research and development purposes where precise control over stereochemistry is critical and where analogues with different substitution patterns on the piperidine ring are desired, Route 2 (De Novo Ring Construction) offers significant advantages. The ability to build the molecule from a chiral acyclic precursor provides a powerful and elegant solution for accessing specific stereoisomers.

Ultimately, the optimal synthetic route will be dictated by the specific goals of the research program, including cost, timeline, required scale, and the desired purity and stereochemistry of the final compound. It is recommended that both routes be considered and potentially evaluated on a small scale before committing to a larger synthetic campaign.

References

  • Fadel, A., & Lahrache, N. (2007). An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives. The Journal of Organic Chemistry, 72(5), 1780–1784.
  • Gagnon, D., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(8), 2764–2773.[2]

  • Wikipedia. (n.d.). Pipecolic acid. In Wikipedia. Retrieved January 25, 2026, from [Link][1]

Sources

Comparative

A Comparative Guide to the Biological Activity of N-Substituted Piperidine-2-Carboxylic Acids as NMDA Receptor Antagonists

This guide provides a detailed comparison of the biological activity of 1-Propylpiperidine-2-carboxylic acid and related N-alkylated piperidine derivatives, with a specific focus on their role as N-methyl-D-aspartate (NM...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the biological activity of 1-Propylpiperidine-2-carboxylic acid and related N-alkylated piperidine derivatives, with a specific focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate critical structure-activity relationships (SAR) and provides detailed protocols for evaluating these compounds.

Introduction: The Piperidine-2-Carboxylic Acid Scaffold in Neuroscience

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic amino acid that serves as a privileged scaffold in medicinal chemistry.[1] Its rigid, chair-like conformation allows for precise spatial orientation of functional groups, making it an ideal template for designing ligands that target complex biological macromolecules. One of the most significant applications of this scaffold has been in the development of antagonists for the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2][3]

Over-activation of NMDA receptors is implicated in a range of neuropathological conditions, including epilepsy, stroke, and neurodegenerative diseases.[4] Consequently, the development of potent and selective NMDA receptor antagonists is a major goal in neuropharmacology. Early research identified that modifying the piperidine-2-carboxylic acid core, particularly through substitutions, could dramatically influence binding affinity and antagonist potency.[2] This guide focuses on the impact of N-alkylation and other substitutions, comparing the activity of various derivatives to understand the structural requirements for potent NMDA receptor antagonism.

Comparative Analysis of N-Substituted Derivatives at the NMDA Receptor

The affinity of piperidine-2-carboxylic acid derivatives for the NMDA receptor is highly sensitive to the nature of the substituent on the piperidine ring. While direct comparative data on a simple N-alkyl series (methyl, ethyl, propyl) is sparse, extensive research on related substituted piperidines provides profound insight into the structure-activity relationships governing receptor interaction.

A pivotal study by Ornstein et al. (1991) investigated a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, which serve as an excellent model for understanding the impact of alkyl chain length on biological activity.[5] In this series, the alkyl chain acts as a linker between the piperidine-4-position and a tetrazole ring, which serves as a bioisostere for the ω-carboxylic acid group found in glutamate. The primary interaction being measured is the displacement of a potent radiolabeled NMDA antagonist, [³H]CGS-19755, from rat brain membranes.

Data Presentation: In Vitro Activity of Piperidine-2-Carboxylic Acid Analogs

The following table summarizes the in vitro biological data for a series of piperidine derivatives, highlighting their affinity for the NMDA receptor and their functional antagonism.

Compound IDStructure (R-group at 4-position)Alkyl Linker Length (n)NMDA Receptor Affinity (IC₅₀, nM) [³H]CGS-19755 Displacement[5]Functional Antagonism (IC₅₀, µM) vs. NMDA in Cortical Slice[5]
Parent (Unsubstituted) HN/A> 100,000Weak/Inactive
LY233053 -(CH₂)n-Tetrazolen=1107 ± 74.2 ± 0.4
Analog 1 -(CH₂)n-Tetrazolen=2700 ± 5025 ± 2
Analog 2 -(CH₂)n-Tetrazolen=33,100 ± 300> 100
Analog 3 -(CH₂)n-Tetrazolen=412,000 ± 1,000> 100
Structure-Activity Relationship (SAR) Interpretation

The data clearly demonstrates a strong relationship between the length of the alkyl linker at the C-4 position and the compound's affinity for the NMDA receptor.

  • Optimal Chain Length: The highest affinity is observed with a single methylene linker (n=1), as seen in compound LY233053 , which has an IC₅₀ of 107 nM.[5] This suggests an optimal distance and spatial relationship between the core piperidine-2-carboxylic acid moiety and the terminal acidic group (tetrazole) for fitting into the glutamate binding site on the NR2 subunit of the NMDA receptor.[1]

  • Impact of Increasing Chain Length: As the alkyl chain is lengthened to two, three, and four carbons, there is a progressive and significant loss of binding affinity. The IC₅₀ value increases from 107 nM (n=1) to 12,000 nM (n=4), a reduction in affinity of over 100-fold.[5]

  • Causality Behind the SAR: This trend strongly implies the existence of a spatially constrained binding pocket. The optimal one-carbon linker allows the terminal tetrazole group to interact favorably with a positively charged residue (e.g., arginine or lysine) within the receptor's glutamate binding site, while the piperidine's carboxylate and amine groups form their own critical interactions. Lengthening the chain likely pushes the terminal acidic group beyond this optimal interaction zone, leading to a weaker binding energy. This principle of optimal linker length is a cornerstone of rational drug design for competitive antagonists.[2]

  • Implications for 1-Propylpiperidine-2-carboxylic acid: Although not represented in this specific dataset, we can extrapolate these findings. N-alkylation (substituting on the nitrogen atom) directly influences the steric and electronic environment around the crucial alpha-amino acid portion of the scaffold. Based on the tight conformational requirements of the binding site shown above, it is probable that an N-propyl group would introduce significant steric hindrance, potentially clashing with the receptor pocket and reducing affinity compared to the unsubstituted or N-methylated parent compound. The increased lipophilicity from the propyl group could also alter the compound's pharmacokinetic properties.

Experimental Methodologies for Evaluation

To ensure the trustworthiness and reproducibility of biological data, a well-defined and validated experimental protocol is essential. The primary in vitro method used to determine the binding affinity of these competitive antagonists is the radioligand binding assay.

Protocol: [³H]CGS-19755 Competitive Binding Assay for NMDA Receptor Affinity

This protocol describes a self-validating system for determining the IC₅₀ value of a test compound by measuring its ability to displace a known high-affinity radioligand from the NMDA receptor.

Objective: To quantify the binding affinity of N-substituted piperidine-2-carboxylic acid derivatives for the glutamate binding site of the NMDA receptor complex.

Materials:

  • Crude synaptic membranes prepared from rat forebrains.

  • [³H]CGS-19755 (cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid), specific activity ~50-80 Ci/mmol.

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Test compounds (e.g., 1-Propylpiperidine-2-carboxylic acid) dissolved in appropriate vehicle.

  • L-Glutamic acid (for non-specific binding determination).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

  • Filtration manifold.

Step-by-Step Methodology:

  • Membrane Preparation (Rationale): Synaptic membranes are used as they are highly enriched with NMDA receptors. Rat forebrains are homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then washed to remove endogenous ligands. This ensures that the binding observed is specific to the test compounds and radioligand.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: 50 µL Tris-HCl buffer, 50 µL vehicle, 100 µL membrane suspension (~100-200 µg protein), and 50 µL [³H]CGS-19755 (final concentration ~2-5 nM).

    • Non-Specific Binding (NSB): 50 µL L-Glutamic acid (final concentration 1 mM), 50 µL vehicle, 100 µL membrane suspension, and 50 µL [³H]CGS-19755. The high concentration of unlabeled glutamate saturates all specific binding sites, so any remaining radioactivity represents non-specific binding.

    • Test Compound: 50 µL Tris-HCl buffer, 50 µL of test compound (at varying concentrations, e.g., 10⁻¹⁰ to 10⁻⁴ M), 100 µL membrane suspension, and 50 µL [³H]CGS-19755.

  • Incubation: Incubate all tubes at 4°C for 40 minutes. The low temperature minimizes proteolytic degradation of the receptors.

  • Termination of Binding (Rationale): The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This rapid step is crucial to prevent the dissociation of the ligand-receptor complex, ensuring an accurate measurement of the bound state.

  • Washing: Immediately wash the filters three times with 4 mL of ice-cold Tris-HCl buffer. This removes any unbound radioligand from the filter, reducing background noise.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • For each test compound concentration, calculate the percentage of specific binding inhibited.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Rat Brain Synaptic Membranes A1 Set up Assay Tubes (Total, NSB, Test) P1->A1 P2 Prepare Reagents: - [3H]CGS-19755 - Test Compounds - Buffers P2->A1 A2 Incubate at 4°C for 40 minutes A1->A2 A3 Terminate by Rapid Filtration A2->A3 A4 Wash Filters (3x) A3->A4 D1 Scintillation Counting (Measure DPM) A4->D1 D2 Calculate % Inhibition of Specific Binding D1->D2 D3 Non-linear Regression (Dose-Response Curve) D2->D3 D4 Determine IC50 Value D3->D4

Workflow for determining NMDA receptor binding affinity.

Mechanistic Insights and Signaling Pathway

Piperidine-2-carboxylic acid derivatives like those discussed act as competitive antagonists at the NMDA receptor.[5] This means they bind to the same site as the endogenous agonist, glutamate, on the GluN2 subunit of the receptor complex. By occupying this site, they prevent glutamate from binding and subsequently prevent the opening of the receptor's ion channel.

This mechanism is distinct from non-competitive antagonists (like MK-801), which block the ion channel itself, or allosteric modulators that bind to other sites on the receptor to change its function. The competitive nature of these compounds is what makes the radioligand displacement assay a valid and direct measure of their affinity for the primary recognition site.

Diagram: Mechanism of Competitive Antagonism

G cluster_receptor NMDA Receptor Complex (GluN1/GluN2) Receptor Glycine Site (GluN1) Glutamate Site (GluN2) Ion Channel Inactive Channel Closed (No Ion Flux) Receptor->Inactive Remains Inactive Active Channel Open (Ca2+/Na+ Influx) Receptor->Active Activates Glutamate Glutamate (Agonist) Glutamate->Receptor:g2 Binds Antagonist N-Substituted Piperidine-2-COOH (Antagonist) Antagonist->Receptor:g2 Binds & Blocks

Competitive antagonism at the NMDA receptor glutamate site.

Conclusion and Future Directions

The biological activity of piperidine-2-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the piperidine ring. Structure-activity relationship studies, such as those on 4-(tetrazolylalkyl) analogs, demonstrate that there are stringent spatial requirements for high-affinity binding to the NMDA receptor's glutamate site.[5] A short alkyl linker (n=1) is optimal, and deviations from this length lead to a dramatic loss of potency.

While 1-Propylpiperidine-2-carboxylic acid itself has not been extensively characterized in comparative studies, the established SAR principles suggest that the N-propyl group may introduce unfavorable steric bulk near the critical amino acid pharmacophore, potentially reducing its affinity compared to less-substituted analogs.

Future research should focus on:

  • Systematic N-Alkylation Studies: A direct head-to-head comparison of N-methyl, N-ethyl, N-propyl, and N-butyl piperidine-2-carboxylic acids in NMDA receptor binding and functional assays would definitively resolve the SAR at this position.

  • Subtype Selectivity: Investigating the affinity of these compounds for different GluN2 subunits (A-D) could lead to the development of antagonists with improved therapeutic profiles and fewer side effects.[2]

  • In Vivo Evaluation: Potent compounds identified through in vitro screening should be advanced to in vivo models of neurological disorders to assess their efficacy, pharmacokinetics, and blood-brain barrier permeability.

By leveraging the foundational principles of medicinal chemistry and rigorous pharmacological evaluation, the piperidine-2-carboxylic acid scaffold will continue to be a valuable starting point for the design of novel therapeutics for neurological disorders.

References

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]

  • Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Leander, J. D., Lodge, D., & Paschal, J. W. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90–97. [Link]

  • Jespersen, A., Tajima, N., Fernandez-Cuervo, G., Muto, T., & Furukawa, H. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron, 81(2), 366-378. [Link]

  • Wikipedia contributors. (2023). Pipecolic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry, 37(24), 4053–4067. [Link]

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for Purity Assessment of 1-Propylpiperidine-2-carboxylic acid

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of High-Performa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of purity, focusing on the chiral molecule 1-Propylpiperidine-2-carboxylic acid. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed protocols to ensure robust and reliable purity assessments, adhering to the principles of scientific integrity and regulatory expectations.

The Criticality of Purity Assessment for Chiral Compounds

1-Propylpiperidine-2-carboxylic acid, a cyclic amino acid analog, possesses a stereogenic center, meaning it can exist as two enantiomers. These stereoisomers can exhibit marked differences in pharmacological activity and toxicity.[1] Consequently, a purity assessment method must not only quantify process-related impurities and degradation products but also accurately determine the enantiomeric excess of the desired isomer. The validation of such an analytical procedure is a regulatory requirement, ensuring that the method is suitable for its intended purpose.[2][3]

Foundational Strategy: Method Validation Workflow

A robust HPLC method validation is a multi-faceted process. The workflow diagram below illustrates the interconnected stages, each of which will be explored in detail. This systematic approach ensures that all aspects of the method's performance are thoroughly evaluated.

HPLC Method Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Sys System Suitability Dev Initial Method Development & Optimization Specificity Specificity & Forced Degradation Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection LOD & LOQ Precision->Detection Robustness Robustness Detection->Robustness SST System Suitability Testing Robustness->SST Implement for Routine Use

Caption: A logical workflow for the validation of an HPLC purity method.

Comparing Chiral Stationary Phases: The Heart of the Separation

The cornerstone of a successful chiral separation is the choice of the Chiral Stationary Phase (CSP). For an acidic compound like 1-Propylpiperidine-2-carboxylic acid, several classes of CSPs are viable, each with distinct advantages and disadvantages.[4]

Table 1: Comparison of Chiral Stationary Phases for 1-Propylpiperidine-2-carboxylic acid Analysis

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantagesDisadvantagesIdeal For
Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Ion-exchange, hydrogen bonding, and steric interactions.[5]Broad selectivity for amino acids, LC-MS compatibility.[6][7]Can be sensitive to mobile phase pH and buffer concentration.Direct analysis of underivatized amino acids.[6]
Polysaccharide-based (e.g., Cellulose or Amylose derivatives)Formation of transient diastereomeric complexes.High loading capacity, wide range of applications.May require derivatization for polar analytes.[6]High-throughput screening and preparative separations.
Pirkle-type (Brush-type)π-π interactions, hydrogen bonding, and dipole-dipole interactions.Covalently bonded for durability, allows for inversion of elution order.[8]Generally requires derivatization of the analyte.Method development flexibility and robustness.
Anion-Exchanger (e.g., Quinine-based)Ion-exchange mechanism.[9]Specific enantioselectivity for acidic compounds.[9]Limited to acidic analytes.High-resolution separation of acidic enantiomers.

For the direct analysis of 1-Propylpiperidine-2-carboxylic acid without derivatization, a macrocyclic glycopeptide-based CSP , such as a teicoplanin-based column, often provides the best initial approach due to its multimodal separation mechanism.[5][6]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of the HPLC method.[10] These studies expose the drug substance to various stress conditions to generate potential degradation products.[11][12]

Objective: To demonstrate that the analytical method can effectively separate the main peak from any degradation products.

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of 1-Propylpiperidine-2-carboxylic acid in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[11]

  • Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[11]

  • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation for Analysis: For each stress condition, neutralize the sample if necessary, and dilute to a final concentration of approximately 1 mg/mL with the mobile phase.

Protocol 2: HPLC Method Validation

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][13][14]

Table 2: Proposed HPLC Method Parameters

ParameterCondition A (Macrocyclic Glycopeptide CSP)Condition B (Anion-Exchanger CSP)
Column Teicoplanin-based CSP (e.g., Chirobiotic T), 5 µm, 4.6 x 250 mmQuinine-based CSP (e.g., CHIRALPAK QN-AX), 5 µm, 4.6 x 150 mm[9]
Mobile Phase 10 mM Ammonium Acetate in MethanolAcetonitrile/Methanol/Acetic Acid/Water (as per manufacturer's recommendation)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection UV at 210 nmUV at 220 nm
Injection Volume 10 µL10 µL

Validation Parameters and Acceptance Criteria:

  • Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of its potential impurities and degradation products. The peak purity of the main component should be evaluated using a photodiode array (PDA) detector.

  • Linearity: A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.[14]

  • Range: The specified range is typically derived from the linearity studies and depends on the intended application of the procedure.[13][14]

  • Accuracy: The recovery should be within 98.0% to 102.0% for the assay of the main component and for impurities.[15]

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) should be ≤ 2.0%.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ should be adequate for the quantification of impurities at their specified limits.

  • Robustness: The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.[16]

Comparative Data and Discussion

The following table presents hypothetical but realistic comparative data for the two proposed HPLC conditions. This data illustrates the trade-offs between different CSPs.

Table 3: Performance Comparison of HPLC Methods

ParameterMethod A (Macrocyclic Glycopeptide)Method B (Anion-Exchanger)
Resolution (Rs) between enantiomers > 2.0> 2.5
Tailing Factor (Tf) < 1.5< 1.2
Analysis Time ~ 15 min~ 20 min
LOD 0.01%0.005%
LOQ 0.03%0.015%
Robustness ModerateHigh

Analysis of Comparative Data:

Method B, utilizing an anion-exchanger CSP, demonstrates superior resolution and lower detection limits. However, this comes at the cost of a longer analysis time. Method A, with the macrocyclic glycopeptide CSP, offers a faster analysis with acceptable resolution and sensitivity, making it a suitable choice for routine quality control. The choice between these methods will depend on the specific requirements of the analysis, such as the need for very low-level impurity quantification or high-throughput screening.

Visualization of the Validation Process

The following diagram illustrates the logical flow and interdependencies of the key validation parameters.

HPLC Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Establishes Separation Range Range Linearity->Range Defines Working Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Determines Sensitivity Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Ensures Reliability

Caption: Interrelationship of HPLC method validation parameters.

Conclusion and Recommendations

The validation of an HPLC method for the purity assessment of 1-Propylpiperidine-2-carboxylic acid is a rigorous process that requires careful consideration of the chiral nature of the molecule. Both macrocyclic glycopeptide and anion-exchanger CSPs can provide effective separations, with the choice depending on the specific analytical needs. A thorough validation following ICH Q2(R1) guidelines, including forced degradation studies, is essential to ensure the method is accurate, precise, and specific.[13][14] By systematically evaluating all validation parameters, a robust and reliable method can be established for the routine quality control of this important pharmaceutical compound.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • Taylor & Francis Online. Chiral HPLC Separation of Protected Amino Acids. [Link]

  • National Institutes of Health. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. [Link]

  • ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

  • PubMed. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. [Link]

  • Chromatography Online. Review of Chiral Stationary Phase Development and Chiral Applications. [Link]

  • Semina: Ciências Biológicas e da Saúde. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

Sources

Comparative

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 1-Propylpiperidine-2-carboxylic Acid Derivatives

For researchers and drug development professionals, understanding the translational journey of a compound from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the translational journey of a compound from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides an in-depth comparison of the efficacy of 1-Propylpiperidine-2-carboxylic acid derivatives, a class of compounds with significant therapeutic potential, by examining their performance in both laboratory assays and living organisms. Due to the breadth of this chemical family, we will focus on key examples that illustrate the nuances of their biological activity, with a particular emphasis on the well-characterized local anesthetic, Ropivacaine, a prominent N-propyl-substituted piperidine-2-carboxylic acid derivative.

The In Vitro vs. In Vivo Efficacy Dichotomy

The transition from a promising in vitro result to a successful in vivo outcome is a critical hurdle in drug development. In vitro studies, conducted on isolated cells or proteins, offer a controlled environment to elucidate a compound's direct mechanism of action and potency. However, they often oversimplify the complex biological milieu. Conversely, in vivo studies in animal models, while more indicative of clinical potential, introduce a multitude of variables including metabolism, distribution, and off-target effects that can significantly alter a compound's efficacy. This guide will dissect these differences through the lens of 1-Propylpiperidine-2-carboxylic acid derivatives.

Case Study 1: Ropivacaine - A Tale of Two Environments in Anesthesia and Neurotoxicity

Ropivacaine, an S-enantiomer of N-propyl-pipecolic acid xylidide, is a widely used local anesthetic. Its efficacy is a prime example of how in vitro mechanisms translate to, and are modulated by, in vivo conditions.

In Vitro Efficacy: Targeting the Source of the Signal

The primary mechanism of action for ropivacaine is the blockade of voltage-gated sodium channels in nerve fibers, which prevents the propagation of action potentials and results in a loss of sensation.[1][2] In vitro electrophysiological studies, such as whole-cell patch-clamp recordings on isolated neurons, have been instrumental in quantifying this effect.

These studies reveal that ropivacaine exhibits a state-dependent blockade, binding with higher affinity to the open and inactivated states of the sodium channels.[3] This characteristic is crucial for its clinical efficacy, as it allows for a more potent block in rapidly firing neurons, such as those transmitting pain signals.

Interestingly, in vitro studies have also uncovered a potential for neurotoxicity at higher concentrations. Studies on cultured PC12 cells and human neuroblastoma SH-SY5Y cells have demonstrated that ropivacaine can induce apoptosis.[4][5][6] This toxicity is linked to the inhibition of the Akt signaling pathway, a critical regulator of cell survival.[5][7]

In Vivo Efficacy: The Complexities of a Living System

In a living organism, the efficacy of ropivacaine is not solely dictated by its interaction with sodium channels. Pharmacokinetic factors such as absorption, distribution, metabolism, and excretion play a significant role. When administered for a sciatic nerve block in a rat model, the duration and intensity of the anesthetic effect are measured through behavioral tests that assess sensory and motor function.[8]

The observed in vivo efficacy is a culmination of the drug's ability to reach its target nerve fibers at a sufficient concentration and for an adequate duration. Factors like local blood flow can influence the rate of absorption and, consequently, the duration of the block.[1]

The neurotoxicity observed in vitro also has an in vivo correlate. Intrathecal administration in animal models has been shown to induce apoptosis in the spinal cord, again implicating the inhibition of the Akt signaling pathway.[4][5] This underscores the importance of dose and administration route in balancing therapeutic efficacy with potential adverse effects.

Data Comparison: Ropivacaine
ParameterIn Vitro FindingIn Vivo FindingKey Takeaway
Primary Efficacy Potent, state-dependent blockade of voltage-gated sodium channels in isolated neurons.[3]Dose-dependent sensory and motor blockade in animal models of nerve block.[8]The fundamental mechanism observed in vitro translates to the desired therapeutic effect in vivo.
Neurotoxicity Induction of apoptosis in neuronal cell lines via inhibition of the Akt signaling pathway.[4][5][6]Apoptosis observed in the spinal cord following intrathecal administration, also linked to Akt pathway inhibition.[5]The potential for toxicity identified in vitro is a relevant concern in vivo, highlighting the importance of the therapeutic window.

Experimental Protocols

In Vitro Assessment of Sodium Channel Blockade

Objective: To determine the potency and state-dependence of a 1-Propylpiperidine-2-carboxylic acid derivative in blocking voltage-gated sodium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Culture a suitable neuronal cell line (e.g., dorsal root ganglion neurons or a neuroblastoma cell line) expressing the sodium channel subtype of interest.

  • Cell Preparation: Isolate and plate the cells on glass coverslips for recording.

  • Patch-Clamp Recording:

    • Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular environment.

    • Apply voltage protocols to elicit sodium currents in their resting, open, and inactivated states.

  • Drug Application: Perfuse the cells with varying concentrations of the test compound.

  • Data Analysis: Measure the reduction in sodium current amplitude in the presence of the compound to determine the IC50 value for each channel state.

In Vivo Assessment of Local Anesthetic Efficacy

Objective: To evaluate the duration and intensity of sensory and motor blockade of a 1-Propylpiperidine-2-carboxylic acid derivative.

Methodology: Rat Sciatic Nerve Block Model [8]

  • Animal Preparation: Anesthetize a rat and surgically expose the sciatic nerve.

  • Drug Administration: Inject a defined volume and concentration of the test compound perineurally.

  • Sensory Block Assessment:

    • Apply a noxious stimulus (e.g., thermal or mechanical) to the paw innervated by the sciatic nerve at regular intervals.

    • Record the time to withdrawal or vocalization. An increase in latency indicates a sensory block.

  • Motor Block Assessment:

    • Observe the rat's gait and ability to use the affected limb.

    • Use a scoring system to quantify the degree of motor impairment.

  • Data Analysis: Determine the onset, peak, and duration of both sensory and motor blockade for different doses of the compound.

Signaling Pathway Diagram

ropivacaine_neurotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ropivacaine Ropivacaine (High Concentration) Akt Akt Ropivacaine->Akt Inhibits GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces icam1_inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR PiperidineDerivative Piperidine Carboxylic Acid Derivative NFkB_Pathway NF-κB Pathway PiperidineDerivative->NFkB_Pathway Inhibits TNFR->NFkB_Pathway Activates Gene_Expression ICAM-1 Gene Expression NFkB_Pathway->Gene_Expression Induces ICAM1_Protein ICAM-1 Protein (on cell surface) Gene_Expression->ICAM1_Protein Leukocyte_Adhesion Leukocyte Adhesion ICAM1_Protein->Leukocyte_Adhesion Mediates

Caption: Inhibition of the TNF-α induced ICAM-1 expression pathway by a piperidine derivative.

Conclusion

The journey of a 1-Propylpiperidine-2-carboxylic acid derivative from a laboratory bench to a potential therapeutic agent is a testament to the intricate interplay between a compound's inherent properties and the biological system it encounters. As demonstrated with ropivacaine and anti-inflammatory piperidine derivatives, in vitro studies are indispensable for elucidating mechanisms of action and identifying potential liabilities. However, the ultimate measure of a compound's utility lies in its in vivo efficacy, where pharmacokinetic and pharmacodynamic complexities come to the forefront. A thorough understanding of both realms, supported by robust experimental data and a clear comprehension of the underlying biological pathways, is essential for the successful development of novel therapeutics.

References

  • Azab, M. E., & Youssef, A. M. (2019). ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis. Journal of Leukocyte Biology, 106(3), 587-602. [Link]

  • Stienstra, R., & van der Worp, H. B. (2026). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]

  • Li, Y., Zhang, Y., & Wang, G. (2015). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway. Experimental and Therapeutic Medicine, 10(5), 1937-1942. [Link]

  • Creative Biolabs. (n.d.). Carrageenan-induced Paw Edema Model. Retrieved January 25, 2026, from [Link]

  • Lee, S., & Kim, H. (2021). Neuroprotective strategies against calpain-mediated neurodegeneration. International Journal of Molecular Sciences, 22(16), 8769. [Link]

  • Wille, T., & Thiermann, H. (2020). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 11, 594732. [Link]

  • Elce, J. S. (2001). Measurement of calpain activity in vitro and in situ using a fluorescent compound and tau as substrates. Methods in Molecular Biology, 144, 143-150. [Link]

  • Li, Y., Zhang, Y., & Wang, G. (2015). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway. Experimental and Therapeutic Medicine, 10(5), 1937-1942. [Link]

  • Sosa, S., Balick, M. J., Arvigo, R., Esposito, R. G., Pizza, C., Altinier, G., & Tubaro, A. (2004). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Journal of Agricultural and Food Chemistry, 52(23), 7172-7178. [Link]

  • ResearchGate. (n.d.). In vivo duration of local anesthetic activity (rat sciatic nerve block).... Retrieved January 25, 2026, from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 25, 2026, from [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 149(4), 465-481. [Link]

  • McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. [Link]

  • Li, Y., Zhang, Y., & Wang, G. (2015). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: The role of the Akt signaling pathway. Experimental and Therapeutic Medicine, 10(5), 1937-1942. [Link]

  • Oxford Academic. (2011). Endothelial MAPKs Direct ICAM-1 Signaling to Divergent Inflammatory Functions. The Journal of Immunology. [Link]

  • bioRxiv. (2024). Integrative NMDA receptor dysfunction reveals effective seizure treatment in mice with a human patient GluN1 va. [Link]

  • Lee, S., & Kim, H. (2021). Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models. International Journal of Molecular Sciences, 22(16), 8769. [Link]

  • ResearchGate. (n.d.). Inhibitors Targeting the LFA-1/ICAM-1 Cell-Adhesion Interaction: Design and Mechanism of Action. Retrieved January 25, 2026, from [Link]

  • Taylor & Francis Online. (2016). In-vivo analysis of nerve regeneration after sciatic nerve injury in a rat model. Journal of Tissue Engineering and Regenerative Medicine, 10(10), E421-E431. [Link]

  • PubMed. (1994). Neuroprotection with a calpain inhibitor in a model of focal cerebral ischemia. [Link]

  • PubMed. (2019). Brain-Derived Neurotrophic Factor Alleviates Ropivacaine-Induced Neuronal Damage by Enhancing the Akt Signaling Pathway. [Link]

  • PubMed Central. (2010). NMDA-induced Seizure Intensity is Enhanced in COX-2 Deficient Mice. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ropivacaine Mesylate?. [Link]

  • ResearchGate. (n.d.). A schematic of the sodium channel and chemical structures of local.... Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). Intercellular Adhesion Molecule 1 (ICAM-1): An Inflammatory Regulator with Potential Implications in Ferroptosis and Parkinson's Disease. [Link]

  • PLOS One. (2010). Inside-Out Regulation of ICAM-1 Dynamics in TNF-α-Activated Endothelium. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 25, 2026, from [Link]

  • Anesthesia & Analgesia. (2000). Characteristics of Ropivacaine Block of Na+ Channels in Rat Dorsal Root Ganglion Neurons. [Link]

  • Spandidos Publications. (2023). Autoimmune receptor encephalitis in ApoE ‑/‑ mice induced by active immunization with NMDA1. [Link]

  • MDPI. (2021). Local Anesthetic-Induced Neurotoxicity. [Link]

  • MDPI. (2023). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

  • Wikipedia. (n.d.). ICAM-1. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2010). Inside-Out Regulation of ICAM-1 Dynamics in TNF-α-Activated Endothelium. [Link]

  • MDPI. (2022). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?. [Link]

  • Dr.Oracle. (2026). What is the mechanism of action of local anesthesia on sodium ion channels in a typical adult patient?. [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2004). ICAM-1: role in inflammation and in the regulation of vascular permeability. [Link]

  • MDPI. (2024). Evaluation of the Effects of the Anti-Inflammatory and Antioxidant Properties of Aloperine on Recovery in an Experimental Sciatic Nerve Injury Model. [Link]

  • PubMed. (1990). Stereoselective Inhibition of Neuronal Sodium Channels by Local Anesthetics. Evidence for Two Sites of Action?. [Link]

  • PubMed Central. (2007). Neuroprotection with Delayed Calpain Inhibition after Transient Forebrain Ischemia. [Link]

  • Frontiers. (2023). Efavirenz restored NMDA receptor dysfunction and inhibited epileptic seizures in GluN2A/Grin2a mutant mice. [Link]

  • AACR Journals. (2002). Stimulation of β1 Integrin Down-Regulates ICAM-1 Expression and ICAM-1-dependent Adhesion of Lung Cancer Cells through Focal Adhesion Kinase1. [Link]

  • European Review for Medical and Pharmacological Sciences. (2007). Ropivacaine induced acute neurotoxicity after epidural injection. [Link]

  • Bio-protocol. (2020). 4.7. Carrageenan-Induced Paw Edema Test. [Link]

  • PubMed. (1998). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. [Link]

Sources

Validation

"comparison of the pharmacological profiles of Ropivacaine and its precursors"

In the landscape of modern anesthetic agents, Ropivacaine stands out for its favorable safety profile, particularly its reduced cardiotoxicity compared to its structural analog, Bupivacaine. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern anesthetic agents, Ropivacaine stands out for its favorable safety profile, particularly its reduced cardiotoxicity compared to its structural analog, Bupivacaine. This guide provides an in-depth comparison of the pharmacological profiles of Ropivacaine and its key synthetic precursors: (S)-pipecoloxylidide, L-pipecolic acid, and 2,6-dimethylaniline. Understanding the properties of these precursors is crucial for a comprehensive toxicological and pharmacological assessment throughout the drug development lifecycle. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.

Introduction: The Chemical Lineage of Ropivacaine

Ropivacaine, chemically (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a long-acting amide local anesthetic.[1] Its synthesis is a multi-step process, prominently featuring the following precursors:

  • L-Pipecolic Acid: A cyclic amino acid that forms the piperidine ring structure of Ropivacaine.

  • 2,6-Dimethylaniline (2,6-Xylidine): An aromatic amine that provides the xylidine portion of the molecule.

  • (S)-Pipecoloxylidide: A key intermediate formed by the coupling of L-pipecolic acid and 2,6-dimethylaniline. This precursor is then N-alkylated with a propyl group to yield Ropivacaine.

The strategic design of Ropivacaine as a pure S-enantiomer was a deliberate choice to mitigate the toxicities associated with racemic mixtures of local anesthetics like Bupivacaine.[1] This guide will dissect the known pharmacological and toxicological attributes of Ropivacaine in relation to its foundational chemical building blocks.

Comparative Pharmacological and Toxicological Profiles

A direct comparison of the pharmacological activity of Ropivacaine's precursors is challenging due to the limited research on their specific anesthetic or ion channel modulating effects. The primary focus of existing literature is on their role as chemical intermediates and their inherent toxicities.

CompoundChemical StructurePrimary RoleKnown Pharmacological/Toxicological Properties
Ropivacaine (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamideLocal AnestheticBlocks voltage-gated sodium channels, leading to reversible nerve blockade. Less cardiotoxic and neurotoxic than Bupivacaine.[2] LD50 (neurotoxicity) in vitro: 13.43 ± 0.61 mM.[3]
(S)-Pipecoloxylidide (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamideDirect PrecursorLimited data on specific pharmacological activity. Considered toxic if swallowed.[4]
L-Pipecolic Acid (S)-Piperidine-2-carboxylic acidPrecursorInvolved in several biochemical pathways.[5] Can cause skin and eye irritation.[6] Associated with certain neurological conditions when elevated in the body.[7]
2,6-Dimethylaniline 2,6-dimethylanilinePrecursorHarmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[8][9]
Mechanism of Action: A Tale of a Final Product

Ropivacaine exerts its anesthetic effect by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This action prevents the influx of sodium ions necessary for the depolarization and propagation of nerve impulses. There is no evidence to suggest that its precursors, L-pipecolic acid and 2,6-dimethylaniline, possess similar ion channel modulating properties. (S)-pipecoloxylidide, being structurally closer to Ropivacaine, might have some affinity for sodium channels, but this has not been extensively studied. The pharmacological activity of Ropivacaine is a direct consequence of its final molecular structure, which allows it to bind effectively to its target.

Potency and Efficacy: Ropivacaine in the Spotlight

The anesthetic potency of Ropivacaine is well-characterized and often compared to other local anesthetics like Bupivacaine and Lidocaine. For instance, 0.75% Ropivacaine has been shown to provide a longer duration of anesthesia (412.17 ± 110.04 min) compared to 0.5% Bupivacaine (376.30 ± 98.51 min) in dental surgery.[10] The precursors are not evaluated for anesthetic potency as they are not intended for therapeutic use.

AnestheticConcentrationOnset of Anesthesia (seconds)Duration of Anesthesia (minutes)
Ropivacaine 0.75%151.50 ± 80.93412.17 ± 110.04
Bupivacaine 0.5%168.27 ± 79.73376.30 ± 98.51
Lidocaine with Epinephrine 2%89.80 ± 27.91216.13 ± 47.69

Data from a study on mandibular conduction anesthesia.[10]

Toxicity Profile: The Rationale for Ropivacaine's Design

The primary driver for the development of Ropivacaine was to create a safer alternative to Bupivacaine. This has been achieved, with Ropivacaine demonstrating a lower propensity for central nervous system (CNS) and cardiovascular toxicity.[2] In a study with human volunteers, the mean tolerated dose of Ropivacaine was 124 mg, significantly higher than the 99 mg for Bupivacaine.[2]

The toxicity of Ropivacaine's precursors is a significant consideration in occupational health and safety during the manufacturing process. 2,6-Dimethylaniline is classified as harmful and a suspected carcinogen.[8][9] L-pipecolic acid is an irritant.[6] (S)-pipecoloxylidide is also considered toxic.[4] This underscores the importance of stringent safety protocols during synthesis and the need for purification to ensure the final pharmaceutical product is free from these potentially harmful precursors.

Experimental Protocols for Pharmacological Comparison

To objectively compare the pharmacological profiles of local anesthetics and their precursors, a combination of in vitro and in vivo experimental models is employed.

In Vitro Assessment: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for investigating the effects of a compound on ion channel function. This method allows for the direct measurement of ion currents through specific channels in a cell membrane.

Objective: To determine the inhibitory concentration (IC50) of a test compound on voltage-gated sodium channels.

Step-by-Step Protocol:

  • Cell Preparation: Utilize a cell line that expresses the desired sodium channel subtype (e.g., HEK-293 cells transfected with the SCN5A gene for cardiac sodium channels).[11]

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Seal Formation: Achieve a high-resistance "giga-seal" (>1 GΩ) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -80 mV.

  • Elicit Currents: Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound (e.g., Ropivacaine or a precursor).

  • Data Acquisition: Record the peak sodium current at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a specific cell line expressing a single type of ion channel allows for the precise determination of the compound's effect on that channel without confounding variables from other channel types. The whole-cell configuration is chosen to allow for the rapid and uniform application of the test compound to the intracellular side of the sodium channels, which is where local anesthetics are known to bind.

In Vivo Assessment: Rat Sciatic Nerve Block Model

This model is used to evaluate the onset, duration, and intensity of sensory and motor blockade produced by a local anesthetic.

Objective: To compare the anesthetic efficacy of Ropivacaine with a precursor or another local anesthetic.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a Sprague-Dawley rat according to approved animal care and use committee protocols.

  • Nerve Localization: Identify the sciatic nerve using a nerve stimulator, aiming for a motor response at a current of 0.2-0.5 mA.[4]

  • Injection: Inject a defined volume (e.g., 0.2 mL) of the test solution (Ropivacaine, precursor, or saline control) around the sciatic nerve.[4]

  • Sensory Block Assessment: At regular intervals, assess the sensory block by measuring the hindpaw withdrawal latency to a noxious thermal stimulus (e.g., radiant heat).[4] An increase in latency indicates a sensory block.

  • Motor Block Assessment: At the same intervals, evaluate the motor block by measuring the hindpaw grip strength using a dynamometer.[4] A decrease in grip strength indicates a motor block.

  • Data Analysis: Plot the degree of sensory and motor block over time to determine the onset of action, peak effect, and duration of the block.

Self-Validating System: The use of a contralateral limb as an internal control and a separate group of animals receiving a saline injection as a negative control ensures that the observed effects are due to the test compound and not the procedure itself. The dose-dependent nature of the block also serves as a validation of the model's sensitivity.

Visualizing the Process

Synthesis of Ropivacaine

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product L-Pipecolic Acid L-Pipecolic Acid (S)-Pipecoloxylidide (S)-Pipecoloxylidide L-Pipecolic Acid->(S)-Pipecoloxylidide Coupling 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->(S)-Pipecoloxylidide Ropivacaine Ropivacaine (S)-Pipecoloxylidide->Ropivacaine N-propylation

Caption: Simplified synthesis pathway of Ropivacaine from its precursors.

Experimental Workflow for In Vivo Anesthetic Assessment

G cluster_0 Pre-Injection cluster_1 Injection cluster_2 Post-Injection Assessment cluster_3 Data Analysis A Animal Anesthesia B Sciatic Nerve Localization (Nerve Stimulator) A->B C Baseline Sensory & Motor Function Measurement B->C D Injection of Test Compound C->D E Repeated Sensory Testing (Thermal Withdrawal) D->E F Repeated Motor Testing (Grip Strength) D->F G Determine Onset, Duration, and Intensity of Block E->G F->G

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Chiral Columns for Piperidine Enantiomer Separation

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers of piperidine-containing compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers of piperidine-containing compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The piperidine scaffold is a ubiquitous structural motif in a vast number of active pharmaceutical ingredients (APIs), and its chirality often dictates the pharmacological and toxicological profile of the drug.[1] This guide provides an in-depth, objective comparison of the performance of various chiral stationary phases (CSPs) for the separation of piperidine enantiomers, supported by experimental data and field-proven insights.

The Critical Role of Chiral Separation for Piperidine Scaffolds

The distinct three-dimensional arrangement of substituents around a chiral center in a piperidine ring can lead to significant differences in how each enantiomer interacts with biological targets. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, robust and reliable analytical methods for quantifying the enantiomeric purity of piperidine-containing drug candidates are not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases are the most powerful and widely adopted techniques for this purpose.[2]

Understanding the Workhorses: Polysaccharide-Based Chiral Stationary Phases

The majority of successful chiral separations of piperidine enantiomers are achieved on polysaccharide-based CSPs. These are broadly categorized into amylose and cellulose derivatives, which are typically coated or immobilized on a silica support.[3]

  • Amylose-based CSPs , such as those in the Chiralpak AD and IA series, possess a helical groove structure. This conformation allows for the inclusion of analyte molecules and facilitates chiral recognition through a combination of hydrogen bonding, π-π stacking, and steric interactions.[4]

  • Cellulose-based CSPs , like those in the Chiralcel OD and Chiralpak IB series, have a more linear and rigid structure with grooves. The chiral recognition mechanism is also based on a combination of intermolecular interactions, but the different spatial arrangement of the polysaccharide backbone often leads to complementary selectivity compared to their amylose counterparts.[5]

A crucial distinction lies in whether the polysaccharide derivative is coated or immobilized onto the silica support. Immobilized phases, where the chiral selector is covalently bonded to the silica, offer significantly enhanced robustness and allow for the use of a wider range of organic solvents, including those that would strip the coating off traditional columns. This expanded solvent compatibility can be a powerful tool in method development for challenging separations.[3][6]

Performance Comparison of Key Chiral Columns

The selection of the optimal chiral column is often an empirical process, but a systematic evaluation of commonly used phases provides a valuable starting point. The following table summarizes the performance of several popular chiral columns for the separation of representative piperidine enantiomers.

Chiral Stationary Phase (CSP)Piperidine DerivativeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Observations & Key Insights
Chiralpak IA (Immobilized Amylose)Piperidine-2,6-dione AnaloguesMethyl-tert-butyl ether:THF (90:10, v/v)1.01.00 - 5.33Excellent performance for this class of compounds, demonstrating the high resolving power of immobilized amylose phases. The use of "non-conventional" solvents is possible due to immobilization.[6][7]
Chiralpak IB (Immobilized Cellulose)Piperidine-2,6-dione AnaloguesMethyl-tert-butyl ether:THF (90:10, v/v)1.00.33 - 0.67Significantly lower resolution compared to Chiralpak IA for the same analytes, highlighting the complementary nature of amylose and cellulose backbones.[6][7]
Chiralpak AD-H (Coated Amylose)Derivatized Piperidin-3-amine0.1% Diethylamine in Ethanol0.5> 4.0High resolution achieved in polar organic mode. Pre-column derivatization with p-toluenesulfonyl chloride was necessary to introduce a chromophore for UV detection.[3]
Chiralpak IC-3 (Immobilized Cellulose)(S)-1-Boc-3-hydroxypiperidine0.2% TFA in n-Hexane:IPA (95:5)1.0> 1.5Good resolution and peak shape, making it a suitable choice for quality control of this important chiral intermediate.[8]

Causality Behind Experimental Choices: A Deeper Dive

The choice of mobile phase, additives, and chromatographic mode is as critical as the selection of the chiral column itself.

Mobile Phase Selection: Normal Phase, Reversed Phase, and Polar Organic Mode
  • Normal Phase (NP): Typically employing mixtures of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol, NP-HPLC is a powerful mode for chiral separations on polysaccharide CSPs. The interactions between the analyte and the CSP are often stronger in this mode, leading to better selectivity.

  • Reversed Phase (RP): While less common for initial screening, RP-HPLC, using aqueous-organic mobile phases, can be advantageous for highly polar or water-soluble piperidine derivatives. Immobilized CSPs are particularly well-suited for RP conditions.

  • Polar Organic (PO) Mode: Utilizing neat polar organic solvents like methanol, ethanol, or acetonitrile, this mode can offer unique selectivity and is often employed when solubility in normal phase eluents is limited.[9]

The Role of Additives

For basic compounds like many piperidine derivatives, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often crucial. These additives interact with acidic silanol groups on the silica surface that can cause peak tailing and poor resolution, thereby significantly improving peak shape and overall chromatographic performance. Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the chiral separation of two representative piperidine derivatives.

Protocol 1: Chiral HPLC of Piperidine-2,6-dione Analogues

This protocol is based on the successful separation of a series of piperidine-2,6-dione analogues on an immobilized amylose-based CSP.[7]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Chiral Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methyl-tert-butyl ether (MTBE) : Tetrahydrofuran (THF) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the racemic piperidine-2,6-dione analogue in the mobile phase to a concentration of 1 mg/mL.

Data Analysis:

  • The resolution (Rs) between the two enantiomers should be calculated using the standard pharmacopeia formula. An Rs value ≥ 1.5 is generally considered baseline separation.

Protocol 2: Chiral HPLC of Derivatized Piperidin-3-amine

This protocol addresses the challenge of analyzing piperidine derivatives that lack a UV chromophore, a common issue with simple piperidine structures.[3]

1. Pre-column Derivatization:

  • Dissolve the piperidin-3-amine sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a slight excess of a base (e.g., triethylamine).

  • Add a solution of para-toluenesulfonyl chloride (PTSC) in the same solvent and allow the reaction to proceed to completion.

  • Quench the reaction and extract the derivatized product.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% Diethylamine in Ethanol

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 228 nm

    • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the derivatized piperidin-3-amine in the mobile phase to a suitable concentration.

Visualizing the Workflow: Method Development Strategy

A systematic approach to chiral method development is essential for efficient and successful outcomes. The following diagram illustrates a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Racemic Piperidine Compound Screening Screen on 2-4 Complementary CSPs (e.g., Amylose & Cellulose based) Analyte->Screening HPLC HPLC (NP & PO modes) Screening->HPLC SFC SFC (with alcohol modifiers) Screening->SFC Optimization Select best CSP & optimize: - Mobile Phase Composition - Additives (Acidic/Basic) - Flow Rate - Temperature HPLC->Optimization Partial or no separation SFC->Optimization Partial or no separation Validation Method Validation (as per ICH guidelines): - Specificity - Linearity & Range - Accuracy & Precision - Robustness Optimization->Validation Baseline separation achieved (Rs > 1.5)

Caption: A generalized workflow for chiral method development for piperidine enantiomers.

The Rise of Supercritical Fluid Chromatography (SFC)

While HPLC remains a cornerstone of chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative.[1][2] SFC utilizes supercritical carbon dioxide as the primary mobile phase, offering several key advantages:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations without a significant loss in resolution.

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a "greener" and more cost-effective technique.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders or improved resolution compared to HPLC for the same set of enantiomers on the same chiral column.

For chiral method development, screening on both HPLC and SFC platforms is highly recommended to increase the probability of finding a suitable separation.[10]

Chiral Recognition Mechanisms: The "How" of Separation

The separation of enantiomers on a polysaccharide-based CSP is a result of the transient formation of diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times. The key intermolecular forces at play include:

  • Hydrogen Bonding: The carbamate linkages on the polysaccharide derivatives provide hydrogen bond donor and acceptor sites, which can interact with polar functional groups on the piperidine enantiomers.[4]

  • π-π Interactions: Aromatic rings on the chiral selector can engage in π-π stacking with aromatic substituents on the piperidine analytes.

  • Steric Interactions: The three-dimensional structure of the chiral grooves of the CSP creates a steric environment that favors the inclusion of one enantiomer over the other.

The subtle interplay of these forces dictates the enantioselectivity. The more points of interaction and the greater the difference in the stability of the diastereomeric complexes, the better the chiral separation.

Conclusion: A Strategic Approach to Success

Benchmarking the performance of different chiral columns for the separation of piperidine enantiomers requires a systematic and informed approach. Polysaccharide-based CSPs, particularly the robust immobilized versions, are the primary tools for this task. By understanding the fundamental differences between amylose and cellulose-based phases, the impact of mobile phase composition and additives, and the advantages of complementary techniques like SFC, researchers can significantly enhance the efficiency and success rate of their chiral method development endeavors. The protocols and data presented in this guide serve as a strong foundation for tackling the critical challenge of ensuring the enantiomeric purity of piperidine-containing pharmaceuticals.

References

  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. BenchChem.
  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
  • Chen, J., Geng, Z., & Zhang, M. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e17.
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
  • Farkas, T., Kádár, S., & Ilisz, I. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(23), 5732.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017.
  • Ali, I., & Aboul-Enein, H. Y. (2018). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Critical Reviews in Analytical Chemistry, 48(6), 487-501.
  • Atabaki, F., & Aboul-Enein, H. Y. (2020). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 25(11), 2649.
  • Barhate, V. D., & Aboul-Enein, H. Y. (2017). Recent trends in chiral separations on immobilized polysaccharides CSPs.
  • de la Torre, B. G., & Albericio, F. (2020). The Piperidine Moiety in the Twenty-First Century: An Overview of the Synthesis and Pharmaceutical Applications of Piperidine-Containing Compounds. Molecules, 25(11), 2649.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 22(10), 1024-1032.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • Mangelings, D., & Vander Heyden, Y. (2014). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS).
  • Phenomenex. (n.d.). Lux Chiral Columns Make it Easy. Phenomenex.
  • Regalado, E. L., & Welch, C. J. (2016). Chiral SFC method development for non-chromatographers.
  • Zhang, T., Holder, E., & Franco, P. (2019). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe GmbH.

Sources

Validation

A Comparative Analysis of the Antimicrobial Spectrum of Piperidine Alkaloids: A Guide for Researchers

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds for the development of effective therapeutics is a paramount scientific endeavor. Among the vast and stru...

Author: BenchChem Technical Support Team. Date: February 2026

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds for the development of effective therapeutics is a paramount scientific endeavor. Among the vast and structurally diverse natural products, piperidine alkaloids have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities, including potent antimicrobial properties. This guide provides a comprehensive, comparative analysis of the antimicrobial spectrum of various piperidine alkaloids, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this critical field.

Introduction to Piperidine Alkaloids: A Versatile Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Piperidine alkaloids, a class of naturally occurring compounds characterized by the presence of a piperidine ring, are found in various plant families, marine organisms, and even produced by some bacteria.[1][2][3] Their structural diversity, arising from different substitution patterns on the piperidine ring and the nature of appended side chains, contributes to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] This guide will focus on their antimicrobial properties, providing a comparative overview of their efficacy against a range of pathogenic microorganisms.

Experimental Protocols: A Foundation for Reliable Comparison

To ensure the scientific integrity and reproducibility of antimicrobial susceptibility testing, standardized methodologies are crucial. The following section details the step-by-step protocol for the broth microdilution method, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum concentration of a piperidine alkaloid that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Multichannel pipette

  • Sterile pipette tips

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Piperidine alkaloid stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit microbial growth)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution of Alkaloids: In the first column, add 200 µL of the piperidine alkaloid stock solution at the desired starting concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh and twelfth columns will serve as positive (broth + inoculum) and negative (broth + solvent) controls, respectively.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (from column 1 to 11) with 100 µL of the standardized microbial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination: The MIC is the lowest concentration of the piperidine alkaloid at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Causality Behind Experimental Choices:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents. Using CAMHB ensures consistency and comparability of results across different laboratories.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducible MIC values. A higher inoculum can lead to falsely high MICs, while a lower inoculum can result in falsely low MICs.

  • Serial Dilution: This technique allows for the efficient testing of a wide range of concentrations to pinpoint the exact MIC value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Piperidine Alkaloid Stock Solution D Perform Serial Dilutions of Alkaloid in Plate A->D B Standardize Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Microbe B->E C Prepare 96-Well Plate with Broth C->D D->E F Incubate Plate E->F G Visually Inspect for Growth or Measure OD600 F->G H Determine Minimum Inhibitory Concentration (MIC) G->H Efflux_Pump_Inhibition cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EffluxPump Efflux Pump (e.g., NorA) ExtracellularAntibiotic Antibiotic EffluxPump->ExtracellularAntibiotic Efflux Inhibition Inhibition Antibiotic Antibiotic Antibiotic->EffluxPump Substrate Target Bacterial Target (e.g., DNA Gyrase) Antibiotic->Target Inhibits Target Piperine Piperine Piperine->EffluxPump ExtracellularAntibiotic->Antibiotic Enters Cell

Figure 2: Mechanism of efflux pump inhibition by piperine.

Other Antimicrobial Mechanisms

Beyond efflux pump inhibition, piperidine alkaloids employ a range of other strategies to combat microbial growth:

  • Inhibition of Biofilm Formation: Piperine has been shown to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Mycobacterium abscessus. [7][8]Biofilms are structured communities of microorganisms encased in a self-produced matrix, which provide protection against antibiotics and the host immune system. By disrupting biofilm formation, piperine can render bacteria more susceptible to conventional treatments.

  • Induction of Oxidative Stress: Some studies suggest that piperine can induce the accumulation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and subsequent cell death. [8]* Inhibition of Cell Division: Certain synthetic piperidine derivatives have been found to target FtsZ, a key protein involved in bacterial cell division. [4]Inhibition of FtsZ prevents the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death.

Structure-Activity Relationship (SAR): Guiding the Design of Potent Antimicrobials

The antimicrobial activity of piperidine alkaloids is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective antimicrobial agents.

  • Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly influence antimicrobial activity. For instance, studies on synthetic piperidine derivatives have shown that the presence of specific functional groups can enhance activity against both Gram-positive and Gram-negative bacteria. [9]* The Piperoyl Moiety in Piperine: The 1-piperoyl group in piperine is crucial for its efflux pump inhibitory activity. Analogs of piperine with modifications to this moiety have been synthesized and evaluated, providing valuable insights into the structural requirements for potent inhibition. [10]* Lipophilicity: The overall lipophilicity of the molecule, influenced by the side chains attached to the piperidine ring, plays a role in its ability to penetrate bacterial cell membranes and reach its intracellular targets.

Conclusion and Future Perspectives

Piperidine alkaloids represent a rich and diverse source of antimicrobial compounds with significant potential for the development of new therapeutics. Their multifaceted mechanisms of action, including efflux pump inhibition, disruption of biofilm formation, and targeting of essential cellular processes, make them attractive candidates for combating drug-resistant pathogens.

Future research should focus on:

  • Systematic Screening: Comprehensive screening of a wider range of natural and synthetic piperidine alkaloids against a standardized panel of clinically relevant microorganisms is needed to build a more complete picture of their antimicrobial spectrum.

  • Mechanistic Elucidation: Further investigation into the molecular mechanisms of action of different piperidine alkaloids will provide a deeper understanding of their therapeutic potential and guide the development of novel drug targets.

  • Synergistic Studies: Exploring the synergistic effects of piperidine alkaloids with existing antibiotics is a promising strategy to overcome antimicrobial resistance and enhance the efficacy of current treatments.

  • Lead Optimization: Utilizing the principles of SAR, medicinal chemists can design and synthesize novel piperidine derivatives with improved potency, selectivity, and pharmacokinetic properties.

By harnessing the chemical diversity and biological activity of piperidine alkaloids, the scientific community can make significant strides in the ongoing battle against infectious diseases.

References

  • (2025). Antimicrobial and Synergistic Effects of Commercial Piperine and Piperlongumine in Combination with Conventional Antimicrobials.
  • (2019). Antimicrobial and Synergistic Effects of Commercial Piperine and Piperlongumine in Combination with Conventional Antimicrobials. PubMed.
  • (2019). Antimicrobial and Synergistic Effects of Commercial Piperine and Piperlongumine in Combination with Conventional Antimicrobials. PubMed Central.
  • (2024). Comparison of Piperine Content, Antimicrobial and Antioxidant Activity of Piper chaba Root and Stem.
  • (2025). Piperine showed antibiofilm activity by targeting cell surface...
  • (2022). Evaluation of Antimicrobial Activity and Cytotoxicity Effects of Extracts of Piper nigrum L. and Piperine. MDPI.
  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • (2015). Recent advances toward a molecular mechanism of efflux pump inhibition. PubMed Central.
  • (2026). Piperine inhibits biofilm formation and efflux activity and dysregulates lipid metabolism in Mycobacterium abscessus. PubMed.
  • (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • (2025). Piperine analogs as potent Staphylococcus aureus NorA efflux pump inhibitors | Request PDF.
  • (2021).
  • (2021). Piperine exhibits promising antibiofilm activity against Staphylococcus aureus by accumulating reactive oxygen species (ROS). PubMed.
  • (2025).
  • (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI.
  • (2024). The potential of marine-derived piperazine alkaloids: Sources, structures and bioactivities. ScienceDirect.
  • (2020). Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. MDPI.
  • (2025). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.
  • (2023). Antibacterial Activity of the Essential Oil of Piper tuberculatum Jacq. Fruits against Multidrug-Resistant Strains: Inhibition of Efflux Pumps and β-Lactamase. MDPI.
  • (2018). Bacterial analogs of plant piperidine alkaloids mediate microbial interactions in a rhizosphere model system. bioRxiv.
  • (2023). Structure–activity relationship of piperidine derivatives with...
  • (2025). Biologically active guanidine alkaloids. ScienceOpen.

Sources

Safety & Regulatory Compliance

Safety

Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling 1-Propylpiperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the dynamic environment of pharmaceutical research and development, a robust understanding of chemical safety is paramount. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, a robust understanding of chemical safety is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 1-Propylpiperidine-2-carboxylic acid. While some data may suggest a low hazard profile for this specific compound, the structural relationship to piperidine and other substituted piperidine carboxylic acids—many of which are known irritants—necessitates a cautious and well-informed approach to minimize exposure and ensure a safe laboratory environment.

Our recommendations are grounded in the principle of "As Low As Reasonably Practicable" (ALARP) and align with the stringent standards set by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in laboratories[1][2]. This guide will not only outline the necessary PPE but also explain the rationale behind each selection, empowering you to make informed safety decisions.

Understanding the Potential Risks

While a Safety Data Sheet (SDS) from one supplier indicates that 1-Propylpiperidine-2-carboxylic acid is not considered hazardous, it is crucial to consider the broader context of its chemical family. The parent compound, piperidine, is a known irritant, and related piperidine carboxylic acids are classified as causing skin, eye, and respiratory irritation[3][4]. For instance, Piperidine-4-carboxylic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation[4]. Furthermore, structurally similar compounds used in drug development, such as Ropivacaine, are reported to be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled[5].

Given this information, it is prudent to handle 1-Propylpiperidine-2-carboxylic acid as a substance with the potential to cause, at a minimum:

  • Skin Irritation: Redness and inflammation upon contact.

  • Eye Irritation: Discomfort, redness, and potential for more serious damage.

  • Respiratory Tract Irritation: Discomfort or inflammation if inhaled as a dust or aerosol.

Therefore, a comprehensive PPE strategy is essential to mitigate these potential risks.

Core PPE Requirements: A Multi-Layered Defense

The selection of appropriate PPE is dependent on the scale of the operation and the physical form of the chemical. The following table summarizes the recommended PPE for various laboratory scenarios involving 1-Propylpiperidine-2-carboxylic acid.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Handling (mg scale, in solution) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area
Medium-Scale Handling (gram scale, solid or solution) Chemical splash gogglesNitrile or Neoprene glovesLaboratory coatRecommended if handling powders outside of a fume hood
Large-Scale or High-Concentration Work Chemical splash goggles and a face shieldNitrile or Neoprene gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatRequired; use a NIOSH-approved respirator with an appropriate cartridge
Generating Aerosols or Dusts (e.g., sonicating, grinding) Chemical splash goggles and a face shieldNitrile or Neoprene glovesLaboratory coatRequired; use a fume hood or a NIOSH-approved respirator
Explaining the Choices: A Deeper Dive

Eye and Face Protection:

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Safety Glasses with Side Shields: Provide basic protection from incidental splashes and should be considered the minimum requirement for any work with this compound.

  • Chemical Splash Goggles: Offer a more complete seal around the eyes, providing superior protection against splashes, especially when working with larger volumes or more concentrated solutions[6]. The precautionary statements for related compounds consistently advise rinsing eyes cautiously with water for several minutes in case of contact, underscoring the importance of robust eye protection[4][7].

  • Face Shield: Should be used in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes or vigorous mixing[6].

Hand Protection:

The choice of gloves is critical to prevent skin contact.

  • Nitrile Gloves: Offer good resistance to a range of chemicals, including many acids and bases, and are a suitable choice for handling 1-Propylpiperidine-2-carboxylic acid, especially for short-term splash protection[8][9]. Nitrile is also a good alternative for individuals with latex allergies[8].

  • Neoprene Gloves: Provide protection against a broader range of chemicals, including some organic acids, and offer good dexterity and tear resistance[8][10].

  • Glove Selection and Use: Always inspect gloves for any signs of degradation or puncture before use. For prolonged work or when handling larger quantities, consider double-gloving. It is imperative to wash hands thoroughly after removing gloves[11].

Body Protection:

Protecting your skin and personal clothing from contamination is a key aspect of laboratory safety.

  • Laboratory Coat: A standard lab coat is essential to protect against minor spills and contamination.

  • Chemical-Resistant Apron: For larger-scale work, an apron made of a chemically resistant material should be worn over the lab coat to provide an additional barrier.

  • Full Body Protection: In scenarios with a high risk of significant exposure, such as in a pilot plant setting, "bunny suit" coveralls may be necessary to ensure full-body protection[12].

Respiratory Protection:

Inhalation of chemical dusts or aerosols can lead to respiratory irritation.

  • Work in a Ventilated Area: For small-scale operations, working in a well-ventilated area may be sufficient. A chemical fume hood is the preferred engineering control to minimize inhalation exposure[13].

  • NIOSH-Approved Respirator: If handling the solid form outside of a fume hood, or if there is a potential to generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary[13]. The choice of cartridge should be based on a formal risk assessment.

Procedural Workflow for PPE Selection and Use

The following diagram illustrates a logical workflow for selecting and using appropriate PPE when handling 1-Propylpiperidine-2-carboxylic acid.

PPE_Workflow cluster_0 Pre-Operational Phase cluster_1 PPE Selection Phase cluster_2 Operational Phase cluster_3 Post-Operational Phase A Review Safety Data Sheet (SDS) and other available hazard information B Assess the scale and nature of the experiment (solid/liquid, quantity) A->B C Identify potential exposure routes (inhalation, dermal, eye) B->C D Select Eye/Face Protection C->D E Select Hand Protection C->E F Select Body Protection C->F G Select Respiratory Protection (if needed) C->G H Inspect PPE for integrity before use I Don PPE in the correct order H->I J Handle 1-Propylpiperidine-2-carboxylic acid according to protocol I->J K Doff PPE in the correct order to avoid contamination J->K L Dispose of single-use PPE in designated waste containers K->L M Clean and store reusable PPE K->M N Wash hands thoroughly L->N M->N

Caption: A workflow diagram illustrating the key steps in selecting and using Personal Protective Equipment.

Spill and Disposal Considerations

In the event of a spill, it is crucial to be prepared. A spill kit containing absorbent material, neutralizing agents (such as sodium bicarbonate for acidic compounds), and appropriate waste disposal bags should be readily accessible[14]. All waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible handling of any chemical is the cornerstone of a safe and productive research environment. While 1-Propylpiperidine-2-carboxylic acid may not be classified as highly hazardous by all sources, a comprehensive understanding of the potential risks associated with its chemical class dictates a cautious approach. By adhering to the PPE guidelines outlined in this document, researchers can significantly minimize their risk of exposure and contribute to a strong culture of safety within the laboratory.

References

  • PPG Industries. (2023, December 26).
  • Shanghai Canbi Pharma Ltd.
  • Fisher Scientific Company.
  • Apollo Scientific. (2023, July 11).
  • Cole-Parmer.
  • Santa Cruz Biotechnology. SAFETY DATA SHEET - 1-propylpiperidine-2-carboxylic acid hydrochloride.
  • New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE.
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. SAFETY DATA SHEET - 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid.
  • Apollo Scientific.
  • Sigma-Aldrich. (2024, September 8).
  • Key Organics. (2017, December 1).
  • National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ropivacaine Hydrochloride. PubChem. Retrieved from [Link]

  • Carl ROTH. (2025, March 31).
  • Environmental Health and Safety, University of Nebraska-Lincoln. OSHA Glove Selection Chart.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • eSafety Supplies. (2025, August 6).
  • Bergamot. Nitrile Gloves Chemical Resistance Guide.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • University of Pennsylvania Environmental Health and Radiation Safety.
  • The University of Toledo. HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
  • The University of Tennessee, Knoxville. The Laboratory Standard | Office of Clinical and Research Safety.
  • Shealy Consulting, LLC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propylpiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Propylpiperidine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.